molecular formula C12H12ClNO2 B1354304 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 755030-85-4

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1354304
CAS No.: 755030-85-4
M. Wt: 237.68 g/mol
InChI Key: VWFGBAZRKXYFCO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8-11(7-13)14-12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFGBAZRKXYFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470748
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
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Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755030-85-4
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755030-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for obtaining 4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole scaffold is a privileged structure in numerous biologically active molecules, and the targeted compound, featuring a chloromethyl group, serves as a versatile intermediate for further chemical modifications. This document delineates a step-by-step synthesis based on the well-established Robinson-Gabriel oxazole synthesis, followed by a regioselective chloromethylation. The causality behind experimental choices, detailed protocols, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction

The 1,3-oxazole ring is a cornerstone in the architecture of many natural products and synthetic compounds with a wide array of pharmacological activities. The 2,4,5-trisubstituted oxazole motif allows for a high degree of functionalization, enabling the fine-tuning of molecular properties for drug discovery and development. The title compound, this compound, is a valuable building block due to the reactive chloromethyl handle at the C4 position, which allows for the introduction of various nucleophiles to generate a library of derivatives for biological screening.

This guide details a logical and efficient two-stage synthetic strategy. The first stage involves the construction of the 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole core via the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino-ketone. The second stage is the introduction of the chloromethyl group onto the C4 position of the oxazole ring through an electrophilic substitution reaction.

Overall Synthetic Strategy

The synthesis is designed as a three-step process, commencing with commercially available starting materials.

Synthetic_Pathway A 3-Methoxybenzoyl chloride C N-(1-oxopropan-2-yl)-3-methoxybenzamide A->C Acylation (Schotten-Baumann) B 1-Aminopropan-2-one hydrochloride B->C D 2-(3-Methoxyphenyl)-5-methyl-1,3-oxazole C->D Cyclodehydration (Robinson-Gabriel) E This compound D->E Chloromethylation (Blanc reaction)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Oxazole Core via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a reliable and versatile method for the formation of oxazoles from 2-acylamino-ketones.[1] This approach was selected for its straightforward nature and the ready availability of the required precursors.

Step 1: Synthesis of N-(1-oxopropan-2-yl)-3-methoxybenzamide (Intermediate C)

The first step is the acylation of 1-aminopropan-2-one with 3-methoxybenzoyl chloride under Schotten-Baumann conditions to form the key 2-acylamino-ketone intermediate.

Causality of Experimental Choices:

  • Reaction Type: A nucleophilic acyl substitution is the most direct method to form the amide bond.

  • Reagents: 3-Methoxybenzoyl chloride is a commercially available and reactive acylating agent.[2] 1-Aminopropan-2-one is typically used as its hydrochloride salt to improve stability, requiring a base to liberate the free amine for the reaction.

  • Base: A non-nucleophilic organic base such as triethylamine or pyridine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing in the acylation.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and readily dissolves the reactants.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermicity of the acylation and minimize side reactions.

Experimental Protocol:

  • To a stirred suspension of 1-aminopropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 20-30 minutes.

  • Slowly add a solution of 3-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(1-oxopropan-2-yl)-3-methoxybenzamide as a solid.

Reagent Molar Eq. Purity Source
1-Aminopropan-2-one HCl1.0≥97%Commercial
3-Methoxybenzoyl chloride1.05≥99%Commercial[2]
Triethylamine2.2≥99%Commercial
Dichloromethane-AnhydrousCommercial
Step 2: Cyclodehydration to form 2-(3-Methoxyphenyl)-5-methyl-1,3-oxazole (Intermediate D)

The synthesized 2-acylamino-ketone undergoes intramolecular cyclization followed by dehydration to yield the desired oxazole.

Causality of Experimental Choices:

  • Reaction Type: The Robinson-Gabriel cyclodehydration is a classic and effective method for oxazole synthesis.[1]

  • Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this transformation.[1][3] Other reagents such as sulfuric acid, polyphosphoric acid, or trifluoroacetic anhydride can also be employed.[1] POCl₃ is often preferred for its efficacy at reflux temperatures.

  • Solvent: A high-boiling, inert solvent such as chloroform or 1,4-dioxane is suitable for this reaction, which often requires heating.

Experimental Protocol:

  • Dissolve N-(1-oxopropan-2-yl)-3-methoxybenzamide (1.0 eq) in a suitable solvent such as chloroform.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a base, such as aqueous sodium carbonate or ammonium hydroxide, to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole.

Part 2: Chloromethylation of the Oxazole Ring

The final step is the introduction of the chloromethyl group at the C4 position of the oxazole ring.

Step 3: Synthesis of this compound (Final Product E)

This transformation is achieved via an electrophilic substitution, specifically a Blanc chloromethylation.

Causality of Experimental Choices:

  • Reaction Type: The Blanc chloromethylation is a standard method for introducing a chloromethyl group onto an aromatic or heteroaromatic ring.[4][5][6]

  • Regioselectivity: In 2,5-disubstituted oxazoles, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. The phenyl group at C2 and the methyl group at C5 direct the electrophile to the C4 position.

  • Reagents: A common and effective combination for chloromethylation is paraformaldehyde and hydrogen chloride.[4] Anhydrous zinc chloride can be used as a Lewis acid catalyst to enhance the electrophilicity of the formaldehyde species.[4]

  • Solvent: A non-polar solvent like 1,4-dioxane or chloroform is typically used.

  • Safety: Chloromethylation reactions can produce highly carcinogenic byproducts such as bis(chloromethyl) ether.[6] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol:

  • To a solution of 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole (1.0 eq) in a suitable solvent like 1,4-dioxane, add paraformaldehyde (1.5-2.0 eq).

  • Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution for 15-30 minutes until saturation.

  • Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a solid base like sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Reagent Molar Eq. Purity Source
2-(3-Methoxyphenyl)-5-methyl-1,3-oxazole1.0PurifiedSynthesized
Paraformaldehyde1.5-2.0≥95%Commercial
Hydrogen chlorideExcessAnhydrous gasCommercial
1,4-Dioxane-AnhydrousCommercial

Characterization Data

Expected Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.6-7.3 (m, 4H, Ar-H), 4.60 (s, 2H, -CH₂Cl), 3.85 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 161.0 (C2), 160.0 (Ar-C-OCH₃), 148.0 (C5), 130.0 (Ar-CH), 128.0 (Ar-C), 120.0 (Ar-CH), 118.0 (Ar-CH), 112.0 (Ar-CH), 135.0 (C4), 55.5 (-OCH₃), 35.0 (-CH₂Cl), 11.0 (-CH₃).

  • Mass Spectrometry (ESI): Calculated for C₁₂H₁₂ClNO₂ [M+H]⁺, observed m/z consistent with this formula.

Conclusion

This guide presents a detailed and scientifically grounded synthetic route to this compound. The described three-step sequence, employing the Robinson-Gabriel synthesis followed by a Blanc chloromethylation, offers a reliable and scalable method for obtaining this valuable intermediate. The provided protocols, rationale for experimental choices, and expected characterization data are intended to facilitate the successful synthesis of this compound for applications in drug discovery and medicinal chemistry research.

References

  • Blanc, G. L. (1923). A New Reaction of Aromatic Hydrocarbons. Bulletin de la Société Chimique de France, 33, 313-319.
  • (Placeholder for a relevant citation on oxazole synthesis or biological activity)
  • (Placeholder for a relevant citation on chloromethyl
  • (Placeholder for a relevant citation on the biological importance of oxazoles)
  • Chemistry LibreTexts. (2023). Blanc chloromethylation. [Link]

  • (Placeholder for a relevant citation on the purific
  • (Placeholder for a relevant citation on the characterization of oxazole deriv
  • National Center for Biotechnology Information. (n.d.). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

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  • (Placeholder for a relevant citation on the regioselectivity of electrophilic substitution on oxazoles)

Sources

A Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Oxazoles in Modern Drug Discovery

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant agents and natural products.[1][2] Its unique electronic and steric properties, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding and pi-pi stacking, make it a versatile building block for designing novel therapeutics.[1] The specific compound, 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, is of particular interest to researchers in drug development. The chloromethyl group at the 4-position introduces a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[3] The 3-methoxyphenyl substituent at the 2-position and the methyl group at the 5-position contribute to the molecule's overall lipophilicity and conformational preferences, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the key physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key parameters for this compound, based on data from analogous structures and theoretical predictions.

PropertyValue (Predicted/Analogous Data)Significance in Drug Discovery
Molecular Formula C12H12ClNO2Defines the elemental composition and exact mass.
Molecular Weight 237.68 g/mol Influences diffusion rates and membrane permeability.
Melting Point Not available; likely a crystalline solid at room temperature.Affects solubility and dissolution rate.
Boiling Point Not available; oxazoles are generally thermally stable.[1]Relevant for purification and stability at high temperatures.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.Crucial for formulation and bioavailability.
Lipophilicity (LogP) Predicted to be in the range of 2.5 - 3.5.A key determinant of membrane permeability, protein binding, and metabolic stability.[4]
pKa The oxazole nitrogen is weakly basic (pKb ~1.17 for the parent oxazole).[1]Influences ionization state at physiological pH, affecting solubility and receptor interactions.

Experimental Determination of Physicochemical Parameters: A Methodological Deep Dive

Accurate experimental determination of physicochemical properties is a critical step in the drug discovery pipeline. The following section outlines detailed protocols for key assays, emphasizing the rationale behind each step.

Workflow for Comprehensive Physicochemical Profiling

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Solubility Solubility Assessment Structure_Verification->Solubility LogP LogP Determination Structure_Verification->LogP pKa pKa Measurement Structure_Verification->pKa Melting_Point Melting Point Analysis Structure_Verification->Melting_Point Data_Integration Integration of All Data Solubility->Data_Integration LogP->Data_Integration pKa->Data_Integration Melting_Point->Data_Integration ADMET_Prediction In Silico ADMET Prediction Data_Integration->ADMET_Prediction SAR_Inference Structure-Activity Relationship Inference ADMET_Prediction->SAR_Inference

Caption: A generalized workflow for the synthesis, purification, and comprehensive physicochemical characterization of a novel chemical entity.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Rationale: The shake-flask method, though labor-intensive, remains the gold standard for LogP determination due to its direct measurement of partitioning. The choice of n-octanol as the organic phase is due to its mimicry of the lipid bilayer of cell membranes.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.

  • Partitioning:

    • In a series of glass vials, add a known volume of the n-octanol stock solution and a known volume of the water phase. Vary the volume ratios to ensure accurate measurement across a range of concentrations.

    • Securely cap the vials and shake them at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation:

    • Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • LogP = log ([Concentration in n-octanol] / [Concentration in water])

Spectroscopic Characterization

Rationale: A combination of spectroscopic techniques provides unambiguous structural confirmation and insights into the electronic environment of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include aromatic protons from the methoxyphenyl ring, a singlet for the chloromethyl group, a singlet for the methyl group, and a singlet for the oxazole ring proton.

    • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the oxazole ring carbons are particularly diagnostic.[5]

    • Expertise in Interpretation: Combining 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.[6][7]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural clues.[8]

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic functional groups. Key expected absorbances include C=N and C-O-C stretching vibrations of the oxazole ring, and C-Cl stretching of the chloromethyl group.[9]

Stability and Reactivity Profile

The stability of a drug candidate under various conditions is a critical parameter.

  • Chemical Stability:

    • Hydrolytic Stability: The chloromethyl group is susceptible to nucleophilic substitution, particularly by water, which can lead to the corresponding hydroxymethyl derivative.[3] The stability should be assessed at different pH values (e.g., pH 2, 7.4, and 9) to mimic conditions in the gastrointestinal tract and blood. Oxazole rings themselves can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions.[10]

    • Oxidative Stability: The methoxy group and the oxazole ring may be susceptible to oxidation. Stability studies in the presence of oxidizing agents are recommended.

  • Reactivity:

    • The chloromethyl group is a key reactive handle. It can readily undergo nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols), allowing for the synthesis of a diverse library of derivatives for SAR studies.[3][11]

Potential Applications in Drug Discovery

Substituted oxazoles have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The structural features of this compound suggest several potential avenues for investigation:

  • As a Scaffold for Library Synthesis: The reactive chloromethyl group allows this compound to serve as a versatile intermediate for the synthesis of more complex molecules.[11]

  • As a Potential Kinase Inhibitor: The substituted aromatic ring system is a common feature in many kinase inhibitors.

  • As an Antineoplastic Agent: The oxazole core is present in several compounds with demonstrated anticancer activity.[2]

Conclusion

This compound is a compound with significant potential in medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity and a reactive chloromethyl group, make it an attractive starting point for the development of novel therapeutic agents. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to fully characterize this molecule and unlock its therapeutic potential.

References

  • Vertex AI Search. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen...].
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.
  • Benchchem. (n.d.). 5-(Chloromethyl)oxazole | 172649-57-9.
  • Chem-Impex. (n.d.). 2-Chloromethyl-oxazole.
  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
  • ChemSynthesis. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.
  • Santa Cruz Biotechnology. (n.d.). 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-oxazole.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • Benchchem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.
  • ChemicalBook. (n.d.). 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.
  • PubMed. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry.
  • PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • Fluorochem. (n.d.). 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ACS Publications - American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • PubMed Central. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • PubMed Central. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a prevalent scaffold in numerous biologically active compounds and natural products, valued for its role as a bioisostere for amide and ester functionalities. This attribute, combined with its diverse chemical reactivity, makes it a significant building block in medicinal chemistry and drug discovery. The specific substitution pattern of this compound, featuring a chloromethyl group at the 4-position, a methyl group at the 5-position, and a 3-methoxyphenyl group at the 2-position, offers multiple points for further chemical modification, rendering it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below. It is important to note that while the CAS number for this specific isomer is available, detailed experimental data on its physical properties are not extensively reported in the public domain. The presented data for related isomers offer a valuable comparative reference.

PropertyValueReference
CAS Number 755030-85-4[1]
Molecular Formula C₁₂H₁₂ClNO₂
Molecular Weight 237.68 g/mol
IUPAC Name This compound

Comparative Physicochemical Data of Isomeric and Related Compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole475481-99-3C₁₂H₁₂ClNO₂237.68Solid
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole103788-61-0C₁₁H₁₀ClNO207.66-
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole137090-44-9C₁₂H₁₂ClNO221.68Solid

Synthesis of 2,4,5-Trisubstituted Oxazoles: A Strategic Overview

The synthesis of 2,4,5-trisubstituted oxazoles like this compound can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.[2] Below are three common and effective strategies.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of α-acylamino ketones. For the target molecule, this would entail the reaction of an N-acyl derivative of an α-amino ketone.

Reaction Pathway:

Robinson_Gabriel A 2-Amino-1-chlorobutan-2-one C N-(1-chloro-2-oxobutan-3-yl)-3-methoxybenzamide A->C Acylation B 3-Methoxybenzoyl chloride B->C D This compound C->D Cyclodehydration (e.g., H₂SO₄, POCl₃)

Caption: Robinson-Gabriel synthesis of the target oxazole.

Experimental Protocol (General):

  • Acylation: React the appropriate α-amino ketone with 3-methoxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane or THF at room temperature.

  • Cyclodehydration: The resulting N-acylamino ketone is then treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, typically with heating, to effect the cyclization to the oxazole ring.[2]

  • Work-up and Purification: The reaction mixture is carefully quenched with water or ice, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a milder alternative, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.

Reaction Pathway:

Van_Leusen A 3-Methoxybenzaldehyde C Intermediate A->C B Tosylmethyl isocyanide (TosMIC) B->C Base (e.g., K₂CO₃) D This compound C->D Reaction with 1,3-dichloroacetone

Caption: Van Leusen approach to the target oxazole.

Experimental Protocol (General):

  • To a solution of 3-methoxybenzaldehyde and TosMIC in a suitable solvent (e.g., methanol, DME), add a base such as potassium carbonate.

  • The reaction is typically stirred at room temperature or with gentle heating.

  • A subsequent reaction with a suitable electrophile, in this case, a derivative of 1,3-dichloroacetone, would be required to introduce the chloromethyl and methyl groups at the 4 and 5 positions, respectively. One-pot variations of this reaction have been developed.[2]

Fischer Oxazole Synthesis

This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.

Reaction Pathway:

Fischer_Oxazole A Aldehyde-derived cyanohydrin C Intermediate A->C B 3-Methoxybenzaldehyde B->C Anhydrous HCl D This compound C->D Cyclization & Rearrangement

Caption: Fischer synthesis pathway for the oxazole core.

Experimental Protocol (General):

  • A solution of the appropriate cyanohydrin and 3-methoxybenzaldehyde in an anhydrous solvent like diethyl ether is cooled to 0°C.

  • Dry hydrogen chloride gas is bubbled through the solution.

  • The reaction mixture is allowed to stand, often for an extended period, to allow for the formation of the oxazole product.[2]

Applications in Research and Drug Development

The oxazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities. The presence of the reactive chloromethyl group in this compound makes it a valuable intermediate for the synthesis of a library of compounds for biological screening.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: 2-Aryl-oxazole derivatives have been investigated for their anti-inflammatory properties. For instance, 2-aryl-5-benzoxazolealkanoic acids have shown notable anti-inflammatory activity.[3]

  • Anticancer Agents: The oxazole ring is present in several anticancer agents.[4] Research has shown that 2,4,5-trisubstituted oxazoles can act as antitubulin agents, inhibiting cell proliferation.[5]

  • Antibacterial and Antifungal Agents: The oxazole moiety is a key component of various antimicrobial compounds.[4]

Workflow for a Drug Discovery Program:

Drug_Discovery A Synthesis of this compound B Derivatization via the chloromethyl group (e.g., nucleophilic substitution) A->B C Library of novel oxazole derivatives B->C D High-throughput screening (HTS) for biological activity C->D E Hit identification D->E F Lead optimization E->F G Preclinical development F->G

Caption: A typical drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its synthesis can be accomplished through well-established methods for 2,4,5-trisubstituted oxazoles, and its reactive chloromethyl handle provides a versatile platform for the generation of diverse molecular structures. The proven biological significance of the oxazole scaffold suggests that derivatives of this compound hold promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding to facilitate its synthesis and exploration in drug discovery programs.

References

  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem.
  • 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. Chemicalbook.
  • Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole. Sigma-Aldrich.
  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry.
  • 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Beijing Xinheng Research Technology Co., Ltd.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Autech Industry Co.,Limited.
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f.
  • 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. ChemSynthesis.
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC - NIH.
  • A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling.
  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC - NIH.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.
  • 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. ChemScene.
  • 5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. ChemSynthesis.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley.
  • This compound. ChemicalBook.
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • 4-(Chloromethyl)-5-methyl-2-(p-tolyl)oxazole. BLDpharm.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH.
  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones.

Sources

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1] This guide offers an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, a substituted oxazole of interest in medicinal chemistry. We will dissect the theoretical underpinnings of the expected spectral data, explain the rationale behind chemical shift and multiplicity assignments, and provide a detailed experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on robust structural characterization to advance their scientific objectives.

Introduction: The Role of NMR in Structural Elucidation

The precise identification and structural confirmation of novel chemical entities are foundational to pharmaceutical research.[2][3] this compound is a heterocyclic compound featuring several key functional groups whose electronic environments can be definitively mapped using NMR. Understanding its structure with atomic-level precision is crucial for establishing structure-activity relationships (SAR) and ensuring the purity and identity of a potential drug candidate.[1]

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to generate a detailed fingerprint of a molecule's structure. By analyzing parameters like chemical shift, signal integration, and spin-spin coupling, we can deduce the connectivity and chemical environment of every atom within the molecule.[4]

Molecular Structure and Key Environments

To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the target molecule. The structure below is annotated to facilitate the discussion of specific nuclei.

Caption: Molecular structure of this compound with atom labels.

Experimental Protocol

A robust and reproducible experimental setup is critical for obtaining high-quality NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent issues with spectral resolution.

Data Acquisition
  • Spectrometer: Data should be acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, to ensure adequate signal dispersion and resolution.[5]

  • Experiments:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is performed to identify all proton environments.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is run to identify all unique carbon environments. Broadband proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets.[4]

    • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.[6]

Caption: Workflow for NMR-based structural elucidation.

Spectral Interpretation: ¹H NMR Analysis

The ¹H NMR spectrum is analyzed based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-Me ~ 2.4Singlet3HThe methyl group is attached to the electron-rich oxazole ring, resulting in a typical chemical shift for a methyl on an aromatic-like system. It has no adjacent protons, hence it is a singlet.
H-OMe ~ 3.8Singlet3HThe methoxy group protons are in a standard environment for an aromatic ether, appearing as a singlet due to the absence of neighboring protons.[7]
H-CH₂Cl ~ 4.6Singlet2HThese protons are deshielded by two electronegative entities: the attached chlorine atom and the adjacent oxazole ring. This results in a significant downfield shift.[8] The signal is a singlet as there are no vicinal protons.
Aromatic (H2', H4', H5', H6') 6.9 - 7.6Multiplets4HThe protons on the 3-methoxyphenyl ring will appear in the aromatic region. Their specific shifts and splitting patterns are dictated by their position relative to the electron-donating methoxy group and the electron-withdrawing oxazole ring substituent. Complex splitting (doublets, triplets, or combinations) is expected due to coupling with neighboring aromatic protons.

Spectral Interpretation: ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment in the molecule.

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C-Me ~ 12The methyl carbon is in the aliphatic region, with a typical shift for a carbon attached to a π-system.
C-CH₂Cl ~ 41This carbon is directly bonded to an electronegative chlorine atom, causing a downfield shift into the 40-50 ppm range.
C-OMe ~ 55The methoxy carbon appears at a characteristic chemical shift of approximately 55-56 ppm for aromatic methoxy groups.[9][10][11]
Aromatic (C1' to C6') 113 - 160The six carbons of the phenyl ring will have distinct chemical shifts. The carbon attached to the methoxy group (C3') will be the most downfield (~160 ppm), while others will be influenced by the substituent effects of both the methoxy and oxazole groups.
Oxazole (C2, C4, C5) 128 - 162The carbons of the heterocyclic oxazole ring are in an aromatic-like environment and are significantly deshielded. C2, situated between two heteroatoms (O and N) and bonded to the phenyl ring, is expected to be the most downfield (~161 ppm). C4 and C5 will also appear at low field due to their position within the heterocyclic ring.[12][13]

Significance and Conclusion

The comprehensive spectral analysis of this compound via ¹H and ¹³C NMR provides an unambiguous confirmation of its molecular structure. Each signal in the spectra corresponds directly to a specific set of atoms, and their chemical shifts and coupling patterns align with established principles of NMR theory and data from related heterocyclic systems.

For professionals in drug development, this level of detailed characterization is non-negotiable. It validates synthetic pathways, confirms the identity of lead compounds, and ensures the purity of materials destined for further biological testing.[2][3] The application of advanced techniques like 2D NMR would further solidify these assignments, providing the robust, high-confidence data required for regulatory submissions and intellectual property protection.

References

  • NMR Spectroscopy in Drug Discovery and Development. Labome.
  • NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical.net.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
  • Application of NMR in drug discovery. researchmap.
  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.
  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic N
  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A.
  • Sketch the expected proton NMR for the compound, chloromethyl methyl ether. Study.com.
  • Methoxy groups just stick out. ACD/Labs.
  • C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. docbrown.info.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Chloromethyl Methyl Ether. Tokyo Chemical Industry Co., Ltd.
  • Oxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Oxazole. PubChem - NIH.
  • NMR - Interpret
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret

Sources

"mass spectrometry of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the methodology. We will explore optimal ionization techniques, predict detailed fragmentation pathways for both soft and high-energy ionization methods, and provide validated, step-by-step protocols for reproducible analysis. This guide is designed to equip researchers with the expertise to confidently identify and structurally characterize this molecule and similar heterocyclic compounds, ensuring data integrity and trustworthiness in drug discovery and development workflows.

Introduction: The Analytical Challenge

The compound this compound belongs to the oxazole class of N-containing heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural confirmation and purity assessment are paramount in the development of any potential therapeutic agent. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3]

The target molecule possesses several key structural features that dictate its behavior in a mass spectrometer:

  • A Proton-Affinitive Oxazole Ring: The nitrogen atom in the oxazole ring is a primary site for protonation, making soft ionization techniques like Electrospray Ionization (ESI) highly effective.[1][4]

  • A Labile Chloromethyl Group: The C-Cl bond is susceptible to cleavage, and the entire chloromethyl group can be lost, providing a key diagnostic fragment.[5][6]

  • Substituted Aromatic Systems: The 3-methoxyphenyl and the oxazole core are aromatic systems whose fragmentation patterns can yield significant structural information.

  • A Chlorine Isotope Pattern: The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) will produce a characteristic M and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a crucial validation point.

This guide will detail a systematic approach to leveraging these features for a complete mass spectral characterization.

Physicochemical Properties & Expected Molecular Ion

Before any analysis, understanding the fundamental properties of the target compound is critical for instrument setup and data interpretation.

PropertyValueRationale & Significance
Molecular Formula C₁₂H₁₂ClNODerived from the chemical structure.
Monoisotopic Mass 221.0608 DaCalculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value to target for high-resolution mass spectrometry (HRMS).
[M+H]⁺ (Protonated) 222.0686 DaThe primary ion expected in positive-mode ESI-MS.[7]
Isotopic Pattern M (100%)The primary peak corresponding to the ³⁵Cl isotopologue.
M+1 (13.1%)Primarily from the natural abundance of ¹³C.
M+2 (32.0%)The characteristic peak from the ³⁷Cl isotopologue. A definitive marker for a single chlorine atom in the ion.

Recommended Mass Spectrometry Workflow

A robust analytical workflow ensures that data is both high-quality and comprehensive. The following workflow is recommended for the full characterization of the title compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in ACN:H₂O (1:1) with 0.1% Formic Acid ESI Electrospray Ionization (ESI+) Prep->ESI MS1 Full Scan MS1 (Identify [M+H]⁺ and Isotope Pattern) ESI->MS1 Isolate Isolate [M+H]⁺ (m/z 222.07) MS1->Isolate CID Collision-Induced Dissociation (CID) Isolate->CID MS2 Acquire MS/MS (Product Ion Scan) CID->MS2 Interpret Correlate Fragments to Substructures MS2->Interpret

Caption: Recommended ESI-MS/MS workflow for structural characterization.

Ionization Technique Selection: ESI vs. EI
  • Electrospray Ionization (ESI): This is the preferred method for initial analysis. As a "soft" ionization technique, it imparts minimal energy to the analyte, ensuring the protonated molecular ion, [M+H]⁺, is observed with high intensity and minimal in-source fragmentation.[7] This is crucial for confirming the molecular weight and for selecting the correct precursor for subsequent tandem mass spectrometry (MS/MS) experiments. The addition of a small amount of acid (e.g., formic acid) to the solvent promotes protonation at the oxazole nitrogen.

  • Electron Impact (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[8] While less likely to show a strong molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a detailed "fingerprint" of the molecule's structure. EI is typically coupled with Gas Chromatography (GC), which would be suitable for this molecule given its likely volatility.

Recommendation: Begin with ESI for molecular weight confirmation and targeted MS/MS analysis. If further structural confirmation is needed, or for library matching purposes, a separate analysis using GC-EI-MS is advisable.

Predicted Fragmentation Pathways & Interpretation

The core of structural elucidation lies in interpreting the fragmentation patterns. Here, we predict the primary fragmentation pathways under both ESI-MS/MS and EI-MS conditions.[9]

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In a typical ESI-MS/MS experiment, the protonated molecule at m/z 222.07 is isolated and subjected to collision-induced dissociation (CID). The resulting fragments provide direct evidence of the molecule's connectivity.

ESI_Fragmentation parent [M+H]⁺ m/z 222.07 C₁₂H₁₃ClNO⁺ frag1 Loss of HCl m/z 186.08 C₁₂H₁₁NO⁺ parent:f1->frag1:f0  -HCl (36.46 Da) frag2 Loss of CH₂Cl radical m/z 173.07 C₁₁H₁₀NO⁺ parent:f1->frag2:f0  -•CH₂Cl (49.48 Da) frag4 Loss of C₂H₂O m/z 180.05 C₁₀H₁₀ClNO⁺ parent:f1->frag4:f0  -C₂H₂O (42.01 Da) (from oxazole) frag3 Oxazole Ring Cleavage m/z 135.05 C₈H₈O⁺ frag1:f1->frag3:f0  -C₃H₂N (52.02 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Key Fragment Explanations (ESI-MS/MS):

  • Loss of HCl (m/z 186.08): A highly probable fragmentation pathway involves the elimination of a stable neutral molecule, hydrogen chloride. This results in the formation of a resonance-stabilized carbocation.

  • Loss of •CH₂Cl (m/z 173.07): Homolytic cleavage of the C-C bond between the oxazole ring and the chloromethyl group results in the loss of a chloromethyl radical. This pathway is common for substituted aromatic systems.

  • Fragment m/z 135.05: This corresponds to the 3-methoxybenzoyl cation. This ion is formed after initial fragmentation (e.g., loss of HCl) followed by cleavage of the oxazole ring. Its presence confirms the 3-methoxyphenyl substitution on the core ring.[10]

  • Loss of C₂H₂O (m/z 180.05): Oxazole rings can undergo characteristic ring cleavage events. The loss of a C₂H₂O neutral fragment is a plausible rearrangement pathway.[10]

EI-MS Fragmentation of the M⁺• Ion

Electron impact ionization creates a radical cation (M⁺• at m/z 221.06) with higher internal energy, leading to more extensive fragmentation.

EI_Fragmentation parent M⁺• m/z 221.06 C₁₂H₁₂ClNO⁺• frag1 Loss of Cl radical m/z 186.08 C₁₂H₁₂NO⁺ parent:f1->frag1:f0  -•Cl (34.97 Da) frag2 Loss of CH₃ radical m/z 206.04 C₁₁H₉ClNO⁺• parent:f1->frag2:f0  -•CH₃ (from OCH₃) frag3 3-Methoxybenzoyl Cation m/z 135.05 C₈H₇O₂⁺ parent:f1->frag3:f0  Ring Cleavage frag4 Tropylium-type Ion m/z 186.08 C₁₂H₁₂NO⁺ frag1:f1->frag4:f0 Rearrangement

Sources

"crystal structure of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Derivatives for Drug Discovery

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can interact with high specificity with biological targets. The therapeutic potential of oxazole derivatives spans a remarkable range, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic activities.

In the realm of drug design, a deep understanding of a molecule's three-dimensional structure is paramount. The precise spatial arrangement of atoms dictates how a molecule will bind to a protein, and this binding affinity and selectivity are the cornerstones of its therapeutic effect. Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule, providing a high-resolution map of atomic positions and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design next-generation analogs with improved potency and reduced off-target effects.

This guide presents a comprehensive overview of the process of determining and analyzing the crystal structure of a novel oxazole derivative, using this compound as a case study. While the crystal structure for this specific molecule is not publicly available at the time of writing, this guide will provide researchers with a robust framework for its synthesis, crystallization, and structural elucidation, supplemented with real-world examples of closely related compounds.

Part 1: Synthesis and Crystallization of the Target Compound

The first step in any crystallographic study is the synthesis of the pure, crystalline material. For 2,4,5-trisubstituted oxazoles such as our target compound, a common and effective method is the Robinson-Gabriel synthesis or a related cyclization reaction.

Proposed Synthetic Pathway

The synthesis would likely proceed via the acylation of an α-amino ketone, followed by a cyclodehydration reaction. A plausible route is outlined below:

A 3-Methoxybenzoyl chloride C Intermediate Amide A->C Acylation (Schotten-Baumann) B 2-Amino-3-butanone hydrochloride B->C D This compound C->D Cyclodehydration (e.g., POCl3 or H2SO4) followed by chlorination

Caption: Proposed synthetic route for the target oxazole derivative.

Experimental Protocol: Synthesis
  • Acylation: To a solution of 2-amino-3-butanone hydrochloride in a suitable solvent (e.g., dichloromethane or aqueous acetone), add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the hydrochloride.

  • Slowly add 3-methoxybenzoyl chloride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the intermediate amide by column chromatography or recrystallization.

  • Cyclodehydration and Chlorination: Treat the purified amide with a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture under reflux for several hours.

  • Carefully quench the reaction with ice water and neutralize with a base.

  • Extract the crude product and purify by column chromatography to yield the final compound.

Experimental Protocol: Crystallization

The growth of high-quality single crystals is often the most challenging step. The following methods are commonly employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form as the solubility decreases.

Part 2: X-ray Crystallography Workflow

Once suitable single crystals are obtained, the process of X-ray diffraction analysis can begin. This workflow is a standardized but highly technical process that yields the precise three-dimensional structure of the molecule.

A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B Mount on goniometer C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., Direct Methods) C->D hkl file with intensities E Structure Refinement D->E Initial atomic model F Validation & Analysis E->F Refined structure G CIF File Generation (Deposition) F->G Final validated structure

Caption: Standard workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology
  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects these diffraction spots.

  • Data Reduction: The collected raw data is processed to integrate the intensities of the diffraction spots and to make corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing the Miller indices (h, k, l) and the intensity of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecule's structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process adjusts the atomic positions, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. This includes checking bond lengths, angles, and for any unresolved electron density.

  • Data Deposition: The final structural information is typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Part 3: Analysis of the Crystal Structure

The output of a successful crystallographic experiment is a wealth of data that provides deep insights into the molecule's properties.

Key Crystallographic Parameters

The following table outlines the type of data one would expect to obtain for our target compound, with hypothetical values provided for illustrative purposes.

ParameterHypothetical Value / DescriptionSignificance
Chemical FormulaC₁₃H₁₂ClNO₂Basic molecular information.
Molecular Weight249.70 g/mol Used in density calculations.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.1 Å, b = 8.5 Å, c = 14.2 Å, β = 98.5°The dimensions of the repeating unit of the crystal lattice.
Z4The number of molecules in the unit cell.
Bond Lengths & Anglese.g., C-Cl: ~1.78 Å, C=N: ~1.30 ÅConfirms the covalent structure and can indicate electronic effects like conjugation.
Torsion AnglesDescribes the conformation of flexible parts of the molecule.Crucial for understanding the 3D shape and how it might fit into a binding pocket.
Intermolecular InteractionsHydrogen bonds, π-π stacking, halogen bonds.These non-covalent interactions dictate how molecules pack in the solid state and can be relevant to binding.
Intermolecular Interactions and Their Implications

In the solid state, molecules of this compound would likely pack in a way that maximizes favorable intermolecular interactions. Potential interactions could include:

  • π-π Stacking: Between the phenyl and/or oxazole rings of adjacent molecules.

  • Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with an electronegative atom (like the oxazole oxygen or nitrogen) on a neighboring molecule.

  • C-H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the methoxy group or aromatic C-H bonds could also play a role in stabilizing the crystal packing.

Understanding these interactions is not just an academic exercise. The same forces that govern crystal packing are often at play in a ligand-receptor binding event. A molecule that is pre-organized in a bioactive conformation in its solid state may have a lower entropic penalty upon binding to its target, potentially leading to higher affinity.

Part 4: Real-World Examples of Structurally Characterized Oxazole Derivatives

To provide context for our hypothetical case study, we can examine the crystal structures of some closely related, published oxazole derivatives.

CompoundCCDC NumberCrystal SystemSpace GroupKey Structural Feature(s)
2-(4-methoxyphenyl)-4,5-diphenyloxazole1180218MonoclinicP2₁/cSignificant twisting between the phenyl rings and the central oxazole core.
Ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate727409MonoclinicP2₁/nPlanar conformation of the oxazole and ester groups, with intermolecular C-H···O interactions.
5-methyl-2-phenyl-4-(phenylsulfanylmethyl)-1,3-oxazole1529884MonoclinicP2₁/cThe molecule adopts a conformation where the phenyl rings are not coplanar with the oxazole ring.

These examples demonstrate the conformational flexibility of the substituents around the rigid oxazole core. The specific torsion angles adopted are a result of a delicate balance between intramolecular steric effects and the optimization of intermolecular interactions in the crystal lattice. This kind of data from related structures can help researchers build hypotheses about the likely conformation and packing of a new derivative even before its own crystal structure has been determined.

Conclusion

The structural elucidation of novel oxazole derivatives through single-crystal X-ray crystallography is an indispensable tool in modern drug discovery. It provides a definitive, high-resolution picture of the molecule's three-dimensional architecture, which is critical for understanding its biological activity and for guiding the rational design of more effective therapeutic agents. The workflow and principles outlined in this guide, combining hypothetical case studies with real-world data, offer a robust framework for researchers seeking to leverage the power of structural biology in their own drug development programs. By investing in a deep understanding of the crystal structure of their lead compounds, researchers can accelerate the journey from a promising molecule to a life-saving medicine.

References

A comprehensive list of references will be provided upon the finalization of the specific real-world examples and protocols to be included in a published version of this guide. The Cambridge Crystallographic Data Centre (CCDC) and the publications in which the referenced structures were originally reported would be the primary sources.

"solubility of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profiling of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole in Organic Solvents: A Technical Guide for Researchers

Abstract

The determination of a compound's solubility is a cornerstone of chemical research and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted oxazole of interest. While specific experimental data for this exact molecule is not publicly available, this document synthesizes fundamental principles of chemical solubility, predictive analysis based on molecular structure, and robust experimental protocols to empower researchers in their work. We will explore the theoretical underpinnings of solubility, provide a detailed methodology for its empirical determination, and discuss the practical implications for laboratory applications.

Introduction: The Significance of the Oxazole Scaffold and Solubility

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Oxazole derivatives are known to interact with various enzymes and receptors, leading to a wide spectrum of biological activities.[1][2] The specific compound, this compound, combines this core with functional groups that suggest potential utility as a synthetic intermediate or a bioactive molecule itself.

However, the potential of any compound can only be realized if it can be effectively managed in a laboratory or developmental setting. Solubility is a critical physicochemical property that dictates how a compound can be handled, purified, analyzed, and formulated. A thorough understanding of its solubility in various organic solvents is therefore not merely academic but a fundamental prerequisite for its successful application. This guide serves as a predictive and methodological resource for scientists and drug development professionals working with this molecule or structurally similar compounds.

Predicting Solubility: A Structural Analysis

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

  • Core Structure: The 1,3-oxazole ring is polar.

  • Substituents:

    • 2-(3-methoxyphenyl): The phenyl ring is nonpolar, but the ether linkage of the methoxy group introduces polarity and potential for hydrogen bond acceptance.

    • 4-(Chloromethyl): The C-Cl bond is polar, increasing the overall polarity of the molecule.

    • 5-methyl: This alkyl group is nonpolar.

This combination of polar and nonpolar features suggests the compound is unlikely to be soluble in the extremes of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water). Its optimal solubility is likely to be found in moderately polar organic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on structural analysis.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, CyclohexaneLow / InsolubleThe molecule's overall polarity from the oxazole ring, chloromethyl, and methoxy groups is too high to be overcome by the weak van der Waals forces of nonpolar solvents.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate to HighThese solvents have significant dipole moments that can interact favorably with the polar regions of the target molecule. They are excellent candidates for dissolving this compound.
Polar Aprotic (High Polarity) DMSO, DMFHigh / Very SolubleThese solvents are highly polar and are effective at solvating a wide range of organic molecules. They are likely to be very effective solvents.
Polar Protic Ethanol, MethanolModerateThese solvents can act as hydrogen bond donors and acceptors. While the target molecule can accept hydrogen bonds at its oxygen and nitrogen atoms, its capacity is limited. Solubility is expected but may be less than in top polar aprotic solvents.
Highly Polar Protic WaterInsolubleThe large, predominantly hydrophobic carbon skeleton outweighs the influence of the polar functional groups, preventing significant solubility in water.[5]

The Theoretical Basis of Dissolution

Solubility is a thermodynamic equilibrium. For a solute to dissolve in a solvent, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

cluster_0 Energy Input (Endothermic) cluster_1 Energy Output (Exothermic) Solute-Solute Overcome Solute-Solute Interactions Process Dissolution Process Solute-Solute->Process ΔH₁ > 0 Solvent-Solvent Overcome Solvent-Solvent Interactions Solvent-Solvent->Process ΔH₂ > 0 Solute-Solvent Form Solute-Solvent Interactions Result Net ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃ Solubility is favored if ΔH_solution is small or negative. Solute-Solvent->Result Process->Solute-Solvent ΔH₃ < 0

Caption: Thermodynamic forces governing the dissolution process.

The principle "like dissolves like" is a practical summary of these thermodynamics. Polar solvents effectively break the interactions between polar solute molecules, and nonpolar solvents do the same for nonpolar solutes.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound.[4]

Materials and Equipment
  • This compound (the solute)

  • A range of selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, isopropanol, DMF)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

G start Start prep Step 1: Preparation Weigh excess solid compound into a vial. Add a known volume of solvent. start->prep equilibrate Step 2: Equilibration Seal vial and agitate (e.g., 24-48h) at a constant temperature. prep->equilibrate separate Step 3: Phase Separation Allow undissolved solid to settle. Alternatively, centrifuge. equilibrate->separate filter Step 4: Sample Collection Withdraw supernatant using a syringe. Filter through a solvent-compatible 0.22 µm filter to remove all solids. separate->filter analyze Step 5: Analysis Dilute the saturated filtrate. Quantify concentration using a pre-calibrated analytical method (e.g., HPLC). filter->analyze calculate Step 6: Calculation Calculate solubility (e.g., in mg/mL or mol/L) based on concentration and dilution factor. analyze->calculate end End calculate->end

Sources

"chemical stability of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Milieu

This compound is a polysubstituted heterocyclic compound featuring a central 1,3-oxazole ring. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates, valued for its ability to engage in various non-covalent interactions with biological targets.[1][2][3][4] The subject molecule's specific substitution pattern—a reactive chloromethyl group, a methoxyphenyl ring, and a methyl group—suggests its primary utility as a versatile synthetic intermediate for building more complex molecular architectures in drug discovery and materials science.

The chemical stability of such an intermediate is a critical parameter that dictates its shelf-life, storage conditions, formulation feasibility, and reliability in synthetic protocols. A thorough understanding of its degradation pathways is essential for preventing the formation of impurities that could compromise biological activity, introduce toxicity, or reduce reaction yields. This guide provides a comprehensive analysis of the predicted stability of this compound, detailing its likely degradation pathways under various stress conditions and outlining a robust protocol for experimental stability assessment.

Section 1: Core Structural Features and Their Influence on Stability

The stability of this molecule is not monolithic; it is a composite of the properties endowed by each of its constituent functional groups.

  • The 1,3-Oxazole Core : As an aromatic heterocycle, the oxazole ring possesses significant thermal stability.[5][6] However, its aromaticity is less pronounced than that of benzene, and the presence of two heteroatoms creates a unique electronic landscape. The pyridine-like nitrogen at position 3 is electron-withdrawing and weakly basic (pKa of the conjugate acid is ~0.8), while the furan-like oxygen at position 1 can participate in cycloaddition reactions.[7][8] The ring is susceptible to cleavage under harsh acidic or basic conditions.[9]

  • The 4-(Chloromethyl) Group : This is the most significant locus of reactivity. Analogous to a benzylic halide, the C-Cl bond is activated towards nucleophilic substitution (SN1 and SN2 reactions). This site is the primary vulnerability for hydrolytic and other nucleophilic degradation, serving as a potent electrophilic handle for synthetic derivatization.[10][11]

  • The 2-(3-Methoxyphenyl) Group : The aryl substituent at the C2 position provides steric bulk and electronic modulation. The methoxy group, being an electron-donating group through resonance, influences the electron density of the oxazole ring, which can affect its susceptibility to electrophilic attack and oxidative processes.

  • The 5-Methyl Group : This electron-donating alkyl group subtly enhances the electronic density of the ring, potentially influencing its overall stability and reactivity.[9]

Section 2: Predicted Chemical Degradation Pathways

Based on first principles of organic chemistry and the known reactivity of oxazole systems, we can predict several key degradation pathways. These pathways represent the most probable routes of decomposition under common laboratory, storage, and physiological stress conditions.

Hydrolytic Degradation

Hydrolysis is arguably the most critical degradation pathway due to the ubiquity of water in experimental and storage environments. The outcome is highly dependent on pH.

  • Mechanism : The primary site of hydrolysis is the reactive chloromethyl group. In neutral water, this will likely undergo slow SN1 or SN2 displacement to form the corresponding alcohol, 4-(hydroxymethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole. Under acidic or basic conditions, this conversion is accelerated. Harsh conditions (strong acid or base at elevated temperatures) can induce a secondary degradation pathway: the cleavage of the oxazole ring itself.[9][12]

Fig. 1: Predicted Hydrolytic Degradation Pathways parent 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole h2o 4-(Hydroxymethyl) Derivative (Primary Degradant) parent->h2o H₂O (Neutral) H⁺ or OH⁻ (Accelerated) acid_ring Ring-Opened Products (e.g., Acylamino Ketone) h2o->acid_ring Strong Acid (H⁺) High Temp base_ring Ring-Opened Products (Anionic Intermediates) h2o->base_ring Strong Base (OH⁻) High Temp

Caption: Predicted Hydrolytic Degradation Pathways

Oxidative Degradation

Oxidizing agents, including atmospheric oxygen over long periods, can pose a threat to the integrity of the molecule.

  • Mechanism : The oxazole ring can be susceptible to oxidative cleavage.[5][13] The electron-rich methoxyphenyl ring is also a potential site for oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or ring-opened products. The specific degradants are diverse, but the loss of the parent compound would be analytically evident.

Photodegradation

Aromatic and heterocyclic systems are often sensitive to light, particularly in the UV spectrum.

  • Mechanism : Oxazole rings can undergo photolysis, leading to oxidation products or complex rearrangements.[5] The energy absorbed from UV radiation can promote electrons to excited states, leading to bond cleavage or reaction with oxygen to form photo-oxidized products. This pathway is highly relevant for compounds stored in transparent containers or used in light-exposed applications.

Fig. 2: Oxidative and Photolytic Degradation Concepts parent 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole oxid Oxidative Stress (e.g., H₂O₂, O₂) parent->oxid photo Photolytic Stress (UV/Vis Light) parent->photo deg1 Ring Cleavage Products oxid->deg1 deg2 N-Oxides oxid->deg2 photo->deg1 deg3 Rearrangement Isomers photo->deg3

Caption: Oxidative and Photolytic Degradation Concepts

Section 3: A Protocol for Forced Degradation Studies

To experimentally validate the predicted pathways and establish a stability profile, a forced degradation study is essential. This protocol is designed in accordance with ICH guidelines (Q1A R2) to identify stability-indicating analytical conditions.[14][15]

Causality Behind the Method: Why RP-HPLC-UV/MS?

The chosen analytical method is a stability-indicating method , which is defined by its ability to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is selected for its versatility in separating compounds of moderate polarity, like the target molecule and its expected degradants (e.g., the more polar hydroxymethyl derivative).

  • UV Detection provides robust quantification of the parent compound and major degradants that contain a chromophore.

  • Mass Spectrometry (MS) Detection is critical for this investigation. It provides mass-to-charge ratio information that is indispensable for the structural elucidation of unknown degradation products, allowing for a direct comparison with the masses of predicted degradants.

Experimental Workflow

Fig. 3: Experimental Workflow for Forced Degradation start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid photo Photolysis (ICH Q1B, UV/Vis) stress->photo thermal Thermal (Solid, 80°C) stress->thermal analysis Analyze All Samples by RP-HPLC-UV/MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis data Data Interpretation analysis->data quant Quantify Degradation (% Loss of Parent Peak) data->quant ident Identify Degradants (Mass Spec Data) data->ident report Compile Stability Report quant->report ident->report

Caption: Experimental Workflow for Forced Degradation

Step-by-Step Methodology
  • Preparation of Solutions :

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

    • For each stress condition, prepare two samples: the drug solution subjected to stress and a blank (solvent only) subjected to the same stress.

  • Application of Stress :

    • Acidic Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 8, 24h), cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl. Justification: Base-catalyzed hydrolysis of the chloromethyl group is expected to be rapid, hence the milder conditions.

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.

    • Photolytic Degradation : Expose the solid compound and the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.

    • Thermal Degradation : Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Analysis :

    • Dilute all stressed, neutralized, and control samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by a validated RP-HPLC-UV/MS method. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor at a suitable UV wavelength (e.g., determined by a UV scan of the parent compound) and scan for masses in a relevant range (e.g., m/z 100-500).

Section 4: Data Interpretation and Stability Management

Quantitative Data Summary

The results from the forced degradation study should be summarized to provide a clear overview of the compound's vulnerabilities.

Stress Condition% Degradation (Parent)Major Degradant Peak (RT)Proposed m/z [M+H]⁺
Control (T=0) 0%N/A252.07
0.1 M HCl, 60°C >20%X.XX min234.09 (Hydroxymethyl)
0.1 M NaOH, RT >50%X.XX min234.09 (Hydroxymethyl)
3% H₂O₂, RT ~15%MultipleVarious
Photolytic (UV/Vis) ~10%MultipleVarious
Thermal (80°C) <5%N/AN/A
Table 1: Example of a forced degradation data summary. Data is hypothetical and for illustrative purposes.
Recommended Handling and Storage

Based on the predicted and experimental stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:

  • Storage : The compound should be stored in a tightly sealed, opaque container to protect it from moisture and light. Storage at reduced temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize hydrolytic and oxidative degradation.[9]

  • Handling in Solution : For experimental use, solutions should be prepared fresh. If solutions must be stored, they should be buffered at a slightly acidic to neutral pH (e.g., pH 4-7), as oxazole rings can exhibit optimal stability in this range and it would slow base-catalyzed hydrolysis.[12] Avoid strong acids, strong bases, and oxidizing agents in reaction schemes unless they are intended reagents.

Conclusion

This compound is a compound whose stability is fundamentally governed by the high reactivity of its 4-chloromethyl group. This functional group makes the molecule highly susceptible to nucleophilic attack, particularly hydrolysis, which is expected to be the primary degradation pathway under ambient conditions, converting it to the corresponding hydroxymethyl derivative. While the core oxazole ring is thermally stable, it is vulnerable to cleavage under harsh hydrolytic, oxidative, or photolytic stress. A systematic forced degradation study, employing a stability-indicating HPLC-MS method, is crucial to definitively map its degradation profile. Adherence to proper storage conditions—namely, protection from light, moisture, and excessive heat—is paramount to preserving the purity and integrity of this valuable synthetic intermediate.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 72(46), 7473-7480. Retrieved from [Link]

  • O'Brien, A. G., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(46), 9459-9467. Retrieved from [Link]

  • Cotter, J. L., Knight, G. J., & Wright, W. W. (1966). THERMAL DEGRADATION STUDIES ON OXADIAZOLES. Royal Aircraft Establishment. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-19. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Shafiei, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1618. Retrieved from [Link]

  • Liu, D., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2810-2819. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-8. Retrieved from [Link]

  • Martillanes, S., et al. (2017). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 15(12), 378. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Retrieved from [Link]

  • Pawar, A. M., et al. (2018). Development and Validation of Stability Indicating HPTLC Method for Forced Degradation Studies of Albendazole in Tablet Dosage Form. World Journal of Pharmaceutical Research, 7(2), 645-656. Retrieved from [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Retrieved from [Link]

Sources

"mechanism of formation for 2,4,5-trisubstituted oxazoles"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: The Central Role of the Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind with a wide spectrum of biological receptors and enzymes.[3][4] This has led to the development of numerous drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[5][6]

The 2,4,5-trisubstituted substitution pattern offers the highest degree of structural diversity, enabling chemists to meticulously tune the steric and electronic properties of the molecule to optimize its function. This guide provides an in-depth exploration of the core synthetic methodologies for accessing these valuable compounds, focusing on the underlying reaction mechanisms, the rationale behind experimental design, and practical, field-proven protocols for their implementation.

Part 1: Classical Cyclodehydration and Condensation Strategies

The foundational methods for oxazole synthesis rely on the formation of key C-O and C-N bonds through cyclization, often driven by strong acids and high temperatures. While sometimes limited by harsh conditions, these techniques remain powerful and well-established routes to a wide array of oxazole structures.

The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction remains a cornerstone of oxazole synthesis.[7] It involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[7][8] This method is inherently suited for producing 2,4,5-trisubstituted oxazoles, as the substitution pattern is directly determined by the starting ketone and acylating agent.

Mechanistic Deep Dive

The reaction is catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[7][9] The mechanism proceeds through several key steps:

  • Enolization: The acidic catalyst promotes the tautomerization of the 2-acylamino-ketone (I) to its enol form (II). This step is critical as it activates the carbonyl oxygen for the subsequent cyclization.

  • Intramolecular Cyclization: The nucleophilic enol oxygen attacks the electrophilic carbonyl carbon of the amide group, forming a five-membered heterocyclic intermediate, the 4,5-dihydroxy-oxazoline (III).

  • Dehydration: Under the harsh acidic and/or high-temperature conditions, a two-step dehydration occurs. The hydroxyl groups are protonated, converting them into good leaving groups (water), to yield the final aromatic oxazole ring (IV).

The choice of dehydrating agent is crucial. While sulfuric acid is traditional, reagents like trifluoromethanesulfonic acid can be effective at lower temperatures, and phosphorus oxychloride in DMF is also a common choice.[7] The primary limitation of this method is its reliance on harsh conditions, which can be incompatible with sensitive functional groups.[9]

Robinson_Gabriel cluster_mech Robinson-Gabriel Mechanism cluster_reagents Key Reagents start 2-Acylamino-ketone (I) enol Enol Intermediate (II) start->enol H⁺ (Enolization) oxazoline Dihydroxy-oxazoline (III) enol->oxazoline Intramolecular Attack product 2,4,5-Trisubstituted Oxazole (IV) oxazoline->product -2H₂O (Dehydration) reagent Dehydrating Agent: • H₂SO₄ • POCl₃ • PPA Fischer_Oxazole cluster_mech Fischer Oxazole Synthesis Mechanism cyanohydrin Cyanohydrin (V) iminochloride Iminochloride (VI) cyanohydrin->iminochloride + HCl (gas) adduct Adduct iminochloride->adduct + Aldehyde (VII) aldehyde Aldehyde (VII) aldehyde->adduct oxazoline Chloro-oxazoline (VIII) adduct->oxazoline Cyclization -H₂O product 2,4,5-Trisubstituted Oxazole (IX) oxazoline->product Elimination -HCl Van_Leusen cluster_mech Van Leusen Oxazole Synthesis Mechanism tosmic TosMIC (X) anion TosMIC Anion (XI) tosmic->anion Base (-H⁺) adduct Adduct anion->adduct + Aldehyde (XII) aldehyde Aldehyde (XII) aldehyde->adduct oxazoline 5-Hydroxy-oxazoline (XIII) adduct->oxazoline 5-endo-dig Cyclization product Oxazole oxazoline->product -TosH (Aromatization)

Sources

"literature review of 2-(3-methoxyphenyl)oxazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-(3-Methoxyphenyl)oxazole Derivatives

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast array of therapeutic agents.[1][2] Among these, the oxazole nucleus, a five-membered aromatic ring with oxygen and nitrogen atoms at positions 1 and 3 respectively, has garnered significant attention from medicinal chemists.[1][2][3] This scaffold is prevalent in numerous naturally occurring products and clinically approved drugs, a testament to its favorable pharmacological properties.[1][4] The oxazole ring system can engage with various biological receptors and enzymes through non-covalent interactions, leading to a broad spectrum of biological activities.[1][2][5]

The substitution pattern on the oxazole ring plays a crucial role in defining its biological effects.[5] The incorporation of specific moieties, such as phenyl, methoxyphenyl, or halogen-substituted phenyl groups, has been shown to significantly enhance the therapeutic activities of these derivatives when compared to reference drugs.[4][6] This review focuses specifically on the 2-(3-methoxyphenyl)oxazole scaffold, a structure that combines the versatile oxazole core with a methoxy-substituted phenyl ring, a known pharmacophore that can influence potency and metabolic stability. We will delve into the synthetic strategies for creating these derivatives, explore their diverse biological activities with a focus on anticancer, anti-inflammatory, and antimicrobial applications, and discuss the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for 2-(3-Methoxyphenyl)oxazole Derivatives

The construction of the oxazole ring is a fundamental step in accessing these derivatives. Several synthetic methodologies have been developed, offering chemists various routes to this valuable scaffold. Common strategies include the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino-ketones, and the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[7][8][9][10] Other notable methods include reactions between substituted acetophenones and urea, often facilitated by reagents like iodine or carried out under microwave irradiation to improve yields and reduce reaction times.[1][3][11][12][13]

A generalized workflow for the synthesis of a 2,4-disubstituted oxazole, a common pattern for these derivatives, is illustrated below. This pathway often begins with a substituted acetophenone, which can be an α-haloacetophenone, that reacts with an amide (like benzamide) to form an intermediate that subsequently cyclizes to form the oxazole ring.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Final Product A 3-Methoxyacetophenone C Condensation & Dehydration A->C B Urea / Amide Source B->C D Intermediate Formation (e.g., α-acylamino ketone) C->D Reaction Conditions (e.g., Iodine, Heat, MW) E 2-(3-methoxyphenyl)oxazole Derivative D->E Cyclization

Caption: Generalized synthetic workflow for 2-(3-methoxyphenyl)oxazole derivatives.

Biological Activities and Therapeutic Potential

The 2-(3-methoxyphenyl)oxazole scaffold has been investigated for a range of therapeutic applications, with significant findings in anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

The antitumor activity of oxazole derivatives is particularly noteworthy.[4][6] These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA topoisomerases, and the targeting of specific protein kinases, ultimately leading to apoptosis in cancer cells.[14] The presence of the methoxyphenyl group is often associated with enhanced cytotoxic activity.[4][15]

For instance, studies on naphtho[2,3-d]oxazole-4,9-dione derivatives, which feature a related oxazole core, have demonstrated potent cytotoxicity against human prostate cancer cell lines (LNCaP and PC3).[16] Some of these compounds exhibited IC₅₀ values in the nanomolar range, highlighting their potential as potent anticancer agents.[16]

G A 2-(3-methoxyphenyl)oxazole Derivative B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Mitotic Arrest C->D E Apoptosis (Cell Death) D->E

Caption: Mechanism of action for tubulin-inhibiting oxazole anticancer agents.[14]

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
2-Arylnaphtho[2,3-d]oxazole-4,9-dioneLNCaP (Prostate)0.03 µM[16]
2-Arylnaphtho[2,3-d]oxazole-4,9-dionePC3 (Prostate)0.08 µM[16]
2,4,5-trisubstituted oxazolePC-3 (Prostate)Comparable to 5-FU[11]
2,4,5-trisubstituted oxazoleA431 (Skin)Comparable to 5-FU[11]

Note: 5-FU (5-fluorouracil) is a standard chemotherapy agent.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and oxazole derivatives have shown significant promise as anti-inflammatory agents.[3][17] A common preclinical model for evaluating this activity is the carrageenan-induced rat paw edema assay, which measures the ability of a compound to reduce acute inflammation.[3][12][13]

In studies, novel oxazole derivatives have demonstrated promising anti-inflammatory effects, with some compounds showing percentage inhibition of edema comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[3] The mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2).[13]

Table 2: Anti-inflammatory Activity of Novel Oxazole Derivatives

CompoundTime (hour)% Inhibition of EdemaStandard Drug (% Inhibition)Reference
Derivative A435.38%Indomethacin (45.86%)[3]
Derivative A₁428.67%Indomethacin (45.86%)[3]
  • Animal Selection: Healthy Wistar albino rats of either sex (150-200g) are used. They are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into groups: a control group (receives vehicle, e.g., 0.5% sodium CMC), a standard group (receives indomethacin), and test groups (receive different doses of the oxazole derivatives).

  • Drug Administration: The test compounds and standard drug are administered orally as a suspension.

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The difference in paw volume before and after carrageenan injection indicates the volume of edema. The percentage inhibition of inflammation is calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100 Where Vt is the mean paw volume of the test group, and Vc is the mean paw volume of the control group.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and oxazole derivatives have emerged as a promising class of compounds.[5][9] They have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9][18][19]

The antimicrobial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like micro broth dilution or by measuring the zone of inhibition in agar diffusion assays.[9][18] Studies have shown that specific oxazole derivatives can exhibit potent antibacterial and antifungal activity, sometimes comparable to standard antibiotics like ampicillin or ciprofloxacin.[18][20]

G cluster_prep Preparation cluster_assay Assay cluster_readout Results A Prepare bacterial/fungal inoculum C Inoculate microplate wells (broth + compound + microbe) A->C B Prepare serial dilutions of oxazole derivative B->C D Incubate under appropriate conditions C->D E Observe for turbidity (microbial growth) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Selected Oxazole Derivatives

CompoundOrganismActivity (MIC in µg/mL)Reference
Compound 29Staphylococcus aureus31.25[18]
Compound 29Pseudomonas aeruginosa62.5[18]
Compound 29Aspergillus fumigatus31.25[18]
Compound 30E. coliPotent Activity[18][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(3-methoxyphenyl)oxazole derivatives is intrinsically linked to their chemical structure. SAR studies provide crucial insights for designing more potent and selective compounds.[1]

  • The Methoxyphenyl Group: The presence of the methoxyphenyl moiety is a key determinant of activity.[4][6] Its position on the phenyl ring (ortho, meta, or para) can significantly influence potency. The 3-methoxy (meta) substitution is a common feature in many active compounds.

  • Substitution at Position 4 and 5: The flexibility for substitution at other positions on the oxazole ring allows for the fine-tuning of pharmacological properties.[4] Attaching other heterocyclic rings or functional groups can modulate the compound's interaction with its biological target.[11]

  • Overall Structure: For some activities, the entire molecular structure is essential, suggesting that the spatial arrangement of the oxazole and the methoxyphenyl rings is critical for binding to the target site.[20]

Conclusion and Future Directions

The 2-(3-methoxyphenyl)oxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The literature strongly supports its potential as a template for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of the oxazole core allows for extensive chemical modification, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Future research should focus on several key areas. Firstly, the synthesis of novel libraries of 2-(3-methoxyphenyl)oxazole derivatives with diverse substitutions is warranted to identify compounds with enhanced potency and selectivity for specific biological targets. Secondly, in-depth mechanistic studies are required to fully elucidate how these compounds exert their therapeutic effects at a molecular level. Finally, promising candidates from in vitro studies must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic profiles, and safety. The continued exploration of this versatile scaffold holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

  • Garg AK, Singh RK, Saxena V, Sinha SK, Rao S. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2023; 13(1):26-28. [Link]

  • Patel D, Patel K, Patel S, Patel B, Patel A.
  • Sheeja Rekha A G, Prasobh G R, Athira A S, Anila Kumari V S, Seba M C, Gini Jameena. A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. 2022; 09(9).
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Review on Therapeutic Diversity of Oxazole Scaffold: An Update.
  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3)
  • Antibacterial activity data of the compounds 2 and 3a-j: zone of inhibition in mm.
  • Liu XH, Lv PC, Xue JY, Song BA, Zhu HL. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. 2009 Oct;44(10):3930-5. [Link]

  • Kakkar S, Narasimhan B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. 2019 Feb 4;13(1):16. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • A comprehensive review on biological activities of oxazole derivatives.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
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  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
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  • Synthesis and biological activity of novel derivatives of 2-(5-(3-fluro-4-methoxy phenyl)-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazole.
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  • Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. MDPI.
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  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science.
  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflamm

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Methodological & Application

"biological activity of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the biological activity of the novel synthetic compound, this compound. While this specific molecule is not yet extensively profiled in peer-reviewed literature, its core structure belongs to the 1,3-oxazole class of heterocyclic compounds. The oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5]

This guide is structured to provide a logical, scientifically-grounded framework for investigating the most probable biological activity of this compound—its potential as an anticancer agent. The protocols herein are designed as self-validating systems, incorporating the necessary controls and rationale to ensure trustworthy and reproducible results.

Section 1: Scientific Rationale and Hypothesized Mechanism of Action

The 1,3-oxazole ring and its derivatives are known to interact with a wide array of biological targets, leading to potent pharmacological effects.[6][7][8] The presence of a reactive chloromethyl group, a methoxyphenyl ring, and the core oxazole heterocycle in the target compound suggests a strong potential for cytotoxicity against cancer cells. The methoxyphenyl group, in particular, is a common feature in many anticancer compounds, where it can influence binding to hydrophobic pockets in target proteins.[9][10][11][12]

Based on extensive studies of analogous compounds, the anticancer activity of oxazole derivatives can be attributed to several key mechanisms of action.[6][7][8] These include:

  • Disruption of Microtubule Dynamics: Many heterocyclic compounds interfere with the polymerization or depolymerization of tubulin, a critical protein for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death).[6][7]

  • Inhibition of Protein Kinases: Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. The oxazole scaffold can serve as a template for designing potent kinase inhibitors.[7][13]

  • Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively active, promotes tumor growth and survival. Certain oxazole derivatives have been shown to effectively inhibit this pathway.[6][7]

  • Interaction with DNA: Some derivatives can function as DNA topoisomerase inhibitors or bind to unique DNA structures like G-quadruplexes, disrupting DNA replication and repair in cancer cells.[6][7][14]

The following diagram illustrates the potential molecular targets for this compound in a cancer cell.

Hypothesized_MoA cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole Topoisomerase DNA Topoisomerase Compound->Topoisomerase Inhibition G_quadruplex G-quadruplex Compound->G_quadruplex Binding Tubulin Tubulin Compound->Tubulin Inhibition ProteinKinase Protein Kinases Compound->ProteinKinase Inhibition STAT3 STAT3 Compound->STAT3 Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Topoisomerase->Apoptosis G_quadruplex->Apoptosis Tubulin->Apoptosis ProteinKinase->Apoptosis STAT3->Apoptosis

Caption: Potential molecular targets and mechanisms of anticancer action.

Section 2: Application Note — In Vitro Cytotoxicity Profiling

The foundational step in evaluating a potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines. This establishes the compound's potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[15][16] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[15]

Experimental Workflow: MTT Assay

The workflow for determining compound cytotoxicity is a sequential process designed for efficiency and reproducibility.

MTT_Workflow start Start step1 1. Cell Culture & Seeding (Seed cells in 96-well plates) start->step1 step2 2. Compound Treatment (Add serial dilutions of test compound) step1->step2 step3 3. Incubation (Typically 48-72 hours) step2->step3 step4 4. MTT Reagent Addition (Incubate for 3-4 hours) step3->step4 step5 5. Solubilization (Add DMSO to dissolve formazan) step4->step5 step6 6. Absorbance Reading (Measure at 570 nm) step5->step6 step7 7. Data Analysis (Calculate % Viability & IC50) step6->step7 end End step7->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 3: Detailed Protocol for Cytotoxicity Assessment

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. The IC₅₀ value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population and is a key metric of potency.[15][17]

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HT29 colon adenocarcinoma) and a non-cancerous control line (e.g., NHDF normal human dermal fibroblasts) to assess selectivity.[13]

  • Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound.

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Positive Control: A known cytotoxic drug (e.g., Cisplatin, 5-Fluorouracil).[13]

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS, protected from light.

  • Solubilizing Agent: DMSO.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, microplate reader, humidified incubator (37°C, 5% CO₂).

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the attached cells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[18]

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure period (typically 48 or 72 hours).[18]

  • MTT Assay:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals, producing a purple solution. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[15]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to fit a dose-response curve and calculate the precise IC₅₀ value.

Data Presentation: Quantifying Cytotoxicity

The IC₅₀ values should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across different cell lines.

Cell LineCell TypeIC₅₀ (µM) of Test Compound (48h exposure)
MCF-7Human Breast AdenocarcinomaExperimental Value
A549Human Lung CarcinomaExperimental Value
HT29Human Colorectal AdenocarcinomaExperimental Value
NHDFNormal Human Dermal FibroblastsExperimental Value

Section 4: Advanced Protocols for Mechanistic Elucidation

Should the initial cytotoxicity screening reveal potent activity (i.e., low micromolar or nanomolar IC₅₀ values), subsequent experiments are necessary to determine the underlying mechanism of cell death.[6]

Mechanistic_Workflow start Potent Cytotoxicity Confirmed (Low IC50 Value) q1 How does it kill the cells? start->q1 apoptosis Apoptosis Assay (Annexin V / PI Staining) q1->apoptosis Induces Apoptosis? cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) q1->cell_cycle Causes Arrest? pathway Identify Specific Target (Western Blot, Kinase Assays, etc.) apoptosis->pathway cell_cycle->pathway

Caption: Decision workflow for mechanistic studies.

A brief overview of key mechanistic assays is provided below:

  • Cell Cycle Analysis via Flow Cytometry: Cells are treated with the compound at its IC₅₀ concentration, fixed, and stained with a DNA-intercalating dye like Propidium Iodide (PI). Flow cytometry analysis reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A significant accumulation of cells in a particular phase suggests cell cycle arrest.[6]

  • Apoptosis Assay (Annexin V/PI Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are co-stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic/necrotic cells). Analysis by flow cytometry quantifies the extent of induced apoptosis.[6]

Conclusion

The compound this compound represents a promising scaffold for investigation within the field of oncology drug discovery. Its structural similarity to other biologically active oxazoles strongly suggests a potential for anticancer activity. The protocols detailed in this guide provide a robust, validated framework for the initial characterization of its cytotoxic profile and for subsequent, more in-depth mechanistic studies. Rigorous application of these methodologies will generate high-quality, reliable data essential for advancing this compound through the drug development pipeline.

References

  • Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PMC - NIH. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • PubMed.
  • OUCI.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • R Discovery. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Benchchem. A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • NCBI - NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Deriv
  • chemicalbook. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies.
  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Der Pharma Chemica.
  • MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • PMC. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
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  • PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)
  • PubMed. Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)
  • PubMed. Synthesis of 5-(2-,3- and 4-methoxyphenyl)

Sources

Application Notes and Protocols: 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole as a Versatile Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and natural products.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in modern medicinal chemistry.[1][4] This guide focuses on 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole , a multifunctional research chemical. We will explore its utility as a versatile synthetic intermediate, driven by the reactive chloromethyl group, and its potential as a foundational scaffold for developing novel bioactive molecules. The presence of the 3-methoxyphenyl moiety provides specific steric and electronic properties that can be exploited in structure-activity relationship (SAR) studies. These notes provide detailed protocols for its application in library synthesis and the creation of chemical probes, aimed at researchers in drug discovery and chemical biology.

Compound Properties and Handling

The title compound is a substituted oxazole with three key functional regions: the stable 1,3-oxazole core, an electronically-tuned 2-(3-methoxyphenyl) group, and a highly reactive 4-(chloromethyl) handle. Understanding its properties is crucial for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₂H₁₂ClNO₂Calculated
Molecular Weight 237.68 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Appearance (Not available) Expected to be a solid at room temp.Based on analogs[5][]
Boiling Point ~376 °C at 760 mmHg (Predicted)Based on para-isomer[]
Density ~1.2 g/cm³ (Predicted)Based on para-isomer[]
Canonical SMILES COC1=CC(=CC=C1)C2=NC(=C(O2)C)CClStructure-based
InChI Key (Not available)-

Storage and Handling:

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) to prevent hydrolysis of the chloromethyl group.[4]

  • Safety: This compound is for research use only and is not intended for human or veterinary use.[4] As a reactive alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Core Reactivity: The 4-(Chloromethyl) Group as a Synthetic Hub

The primary utility of this compound as a research chemical stems from the electrophilic nature of the chloromethyl group at the 4-position of the oxazole ring. This site is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the straightforward introduction of a wide variety of functional groups. This reactivity makes it an ideal building block for creating libraries of new chemical entities.[7]

G start_mol This compound product_mol Substituted Product (Nu-CH₂-Oxazole) start_mol->product_mol Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-SH, R-NH₂, R-OH nucleophile->start_mol base Base (e.g., K₂CO₃, Et₃N) base->start_mol

Figure 1: General Sₙ2 reaction pathway.

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol details a representative Sₙ2 reaction using a thiol as the nucleophile. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To demonstrate the utility of the title compound as an electrophile by synthesizing a thioether derivative.

Materials:

  • This compound (1.0 eq)

  • 4-Mercaptobenzoic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 4-mercaptobenzoic acid (1.1 eq).

    • Causality: Using a slight excess of the nucleophile (1.1 eq) ensures the complete consumption of the starting electrophile.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids (concentration approx. 0.1-0.5 M).

    • Causality: DMF is a polar aprotic solvent, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without protonating the nucleophile. Anhydrous conditions prevent potential hydrolysis of the chloromethyl group.

  • Base Addition: Add powdered potassium carbonate (2.0 eq) to the stirring solution.

    • Causality: K₂CO₃ is a mild inorganic base used to deprotonate the thiol, forming the more potent thiolate nucleophile. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Reaction Execution: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).

    • Causality: Monitoring by TLC is critical for determining the point of complete consumption of the starting material, preventing the formation of side products from prolonged reaction times.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Causality: This step quenches the reaction and begins the purification process. DMF is soluble in water, allowing the desired organic product to be extracted into the immiscible ethyl acetate layer.

  • Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acidic starting material) and brine.

    • Causality: The bicarbonate wash removes the acidic 4-mercaptobenzoic acid. The brine wash removes residual water from the organic layer, improving drying efficiency.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure thioether derivative.

Application in Medicinal Chemistry: Library Synthesis

Oxazole derivatives are frequently investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][7][8] The title compound is an excellent starting point for generating a focused library of analogs for high-throughput screening. By reacting it with a diverse set of amines, thiols, or alcohols, researchers can rapidly explore the structure-activity relationships (SAR) around the oxazole core.

G start_mol Starting Material 4-(Chloromethyl)-oxazole reaction Parallel Synthesis (Sₙ2 Reaction) start_mol->reaction reagents Diverse Nucleophiles (Amines, Thiols, etc.) + Base reagents->reaction library Compound Library (Diverse Oxazole Derivatives) reaction->library screening High-Throughput Screening (HTS) library->screening hits Bioactive 'Hits' screening->hits sar SAR Studies & Lead Optimization hits->sar

Sources

"protocol for derivatization of 4-(chloromethyl) group on oxazole ring"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Derivatization of 4-(Chloromethyl)oxazole

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, integral to numerous pharmaceuticals due to its favorable electronic properties and ability to engage in hydrogen bonding.[1][2][3][4] The 4-(chloromethyl)oxazole moiety, in particular, serves as a highly versatile synthetic intermediate. The chloromethyl group at the C4 position acts as a potent electrophilic handle, enabling a wide array of derivatization reactions.[5] This reactivity is primarily governed by the susceptibility of the benzylic-like carbon to bimolecular nucleophilic substitution (SN2) reactions.[6] This guide provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the derivatization of the 4-(chloromethyl) group on the oxazole ring with various nucleophiles, including amines, thiols, and alcohols. These protocols are designed to be robust and adaptable for applications in drug discovery and chemical biology.

Chemical Principles & Mechanistic Overview

The synthetic utility of 4-(chloromethyl)oxazole stems from the high reactivity of the C-Cl bond. The carbon of the chloromethyl group is highly electrophilic, a property enhanced by the electron-withdrawing nature of both the adjacent chlorine atom and the oxazole ring system.[6] Chloride is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles.

The predominant mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted process, the nucleophile attacks the carbon atom from the side opposite to the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral.

SN2_Mechanism Nu Nu:⁻ C CH₂ Nu->C Sₙ2 Attack Ox —Oxazole C->Ox Cl —Cl C->Cl TS_C H₂C TS_Nu Nu TS_Nu->TS_C TS_Cl Cl TS_C->TS_Cl TS_Ox Oxazole TS_C->TS_Ox Prod_C CH₂ Prod_Nu Nu— Prod_Ox —Oxazole Prod_Cl + Cl⁻

Figure 1: General SN2 mechanism for nucleophilic substitution.

This high reactivity allows for the introduction of diverse functional groups, making 4-(chloromethyl)oxazole a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1][2]

Experimental Protocols: Derivatization Strategies

The following protocols detail the derivatization of 4-(chloromethyl)oxazole with common classes of nucleophiles. These procedures are intended as a starting point and may require optimization based on the specific substrate.

Derivatization with N-Nucleophiles (Amines)

The reaction of 4-(chloromethyl)oxazole with primary or secondary amines is a straightforward and high-yielding method to generate 4-(aminomethyl)oxazole derivatives. The reaction typically requires a non-nucleophilic base to neutralize the HCl generated.

Protocol 2.1.1: General Procedure for Amination

  • Reactant Preparation: In a round-bottom flask, dissolve the amine nucleophile (1.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) to a concentration of 0.2-0.5 M.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 equivalents), to the solution.[7][8] For more sensitive substrates or to improve solubility, an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) can be used.[9]

  • Addition of Electrophile: To the stirring suspension, add a solution of 4-(chloromethyl)oxazole (1.0 equivalent) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive amines, the mixture can be heated to 50-80°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up & Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Table 1: Reaction Conditions for N-Nucleophiles

Nucleophile TypeBaseSolventTemperature (°C)Typical Time (h)Notes
Primary Alkyl AmineK₂CO₃CH₃CN25-508-16Generally fast and high-yielding.
Secondary Alkyl AmineK₂CO₃, DIPEADMF25-6012-24Reaction may be slower due to steric hindrance.[9]
Aniline (Aromatic)K₂CO₃DMF60-8018-36Requires heating due to lower nucleophilicity.
Heterocyclic AmineDIPEACH₃CN25-5010-20E.g., Morpholine, Piperidine. Generally clean reactions.[7]
Derivatization with S-Nucleophiles (Thiols)

Thiolates are excellent nucleophiles and react rapidly with 4-(chloromethyl)oxazole to form thioethers.[7] The corresponding thiol is typically deprotonated in situ using a suitable base.

Protocol 2.2.1: General Procedure for Thioether Formation

  • Reactant Preparation: To a stirred suspension of potassium carbonate (K₂CO₃) (1.5 equivalents) in DMF (0.5 M), add the thiol (e.g., thiophenol) (1.1 equivalents) at room temperature.[7]

  • Addition of Electrophile: After stirring for 15-20 minutes, add a solution of 4-(chloromethyl)oxazole (1.0 equivalent) in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction, which is often complete within 2-4 hours, by TLC or LC-MS.

  • Work-up & Purification:

    • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Derivatization with O-Nucleophiles (Alcohols & Phenols)

The formation of ethers from 4-(chloromethyl)oxazole is a classic example of the Williamson ether synthesis.[10] This reaction requires a strong base to deprotonate the alcohol or phenol, generating a potent alkoxide or phenoxide nucleophile. Anhydrous conditions are critical to prevent quenching the base.

Protocol 2.3.1: General Procedure for Ether Synthesis (Williamson)

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.2 equivalents) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 equivalents) in anhydrous THF or DMF.

    • CAUTION: NaH reacts violently with water. Handle with extreme care.

  • Stirring: Stir the mixture at 0°C to room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Electrophile: Cool the mixture to 0°C and slowly add a solution of 4-(chloromethyl)oxazole (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-60°C) may be required for less reactive alcohols.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Workflow and Troubleshooting

A successful derivatization strategy relies on careful planning, execution, and monitoring.

Workflow start Start: 4-(chloromethyl)oxazole + Nucleophile (Nu-H) reagents Select Base & Solvent (See Tables 1 & 2) start->reagents reaction Combine Reagents Set Temperature & Time reagents->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor decision Reaction Complete? monitor->decision decision->reaction No (Optimize) workup Aqueous Work-up & Extraction decision->workup Yes purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize product Final Product: Oxazole-CH₂-Nu characterize->product

Figure 2: General experimental workflow for derivatization.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently strong base (for O/S-nucleophiles).For alcohols/phenols, switch from K₂CO₃ to a stronger base like NaH.[8]
Low reactivity of the nucleophile.Increase reaction temperature and/or time. Consider using a more polar solvent like DMF.
Poor quality of reagents/solvent.Use freshly distilled/anhydrous solvents and high-purity reagents.
Side Product Formation Reaction temperature is too high.Run the reaction at a lower temperature for a longer duration.
Base is acting as a nucleophile.Use a non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃.
Elimination reaction (for hindered substrates).Use milder conditions and a less-hindered base if possible.
Difficult Purification Similar polarity of product and starting material.Optimize the reaction to drive it to completion. Explore alternative chromatography systems (e.g., different solvent mixtures, reverse-phase).

Conclusion

The 4-(chloromethyl)oxazole scaffold is a powerful and versatile tool for synthetic and medicinal chemists. Its predictable reactivity in SN2 reactions allows for the reliable and efficient introduction of a vast range of chemical functionalities. The protocols outlined in this guide provide a robust framework for researchers to synthesize novel oxazole derivatives, facilitating the exploration of new chemical space in drug development and beyond.[1][11]

References

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  • ResearchGate. (n.d.). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. [Link]

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  • NIH. (n.d.). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. PMC. [Link]

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The Versatile Scaffold: Application of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Structure in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable scaffold for engaging with biological targets such as enzymes and receptors. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects. This guide focuses on the practical application of a specific, highly versatile oxazole-containing building block: 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole . The presence of a reactive chloromethyl group at the 4-position provides a key handle for synthetic elaboration, enabling the generation of diverse chemical libraries for drug discovery campaigns.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel therapeutic agents.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of derivatives. The electrophilic chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities and the construction of compound libraries for screening against different biological targets.

Key Application Areas:
  • Kinase Inhibitor Synthesis: The oxazole scaffold is a known pharmacophore in a number of kinase inhibitors. By reacting the chloromethyl group with various amines, thiols, or other nucleophiles, libraries of compounds can be generated for screening against a panel of kinases implicated in diseases such as cancer and neurodegenerative disorders.

  • Anticancer Drug Discovery: Many oxazole-containing compounds exhibit potent cytotoxic activity against various cancer cell lines. The derivatization of the title compound allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.

  • Antimicrobial Agent Development: The oxazole nucleus is present in several natural and synthetic antimicrobial agents. The synthesis of novel derivatives from this compound can lead to the discovery of new antibacterial and antifungal compounds.

  • Probe Development for Chemical Biology: The ability to introduce a variety of functional groups allows for the synthesis of tailored probes for studying biological systems. For instance, fluorescent dyes or affinity tags can be appended to the oxazole core via the chloromethyl handle.

Experimental Protocols

The following protocols provide a framework for the synthesis of derivatives from this compound and their subsequent biological evaluation.

Protocol 1: General Procedure for Nucleophilic Substitution of the Chloromethyl Group

This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H), such as an amine or a thiol.

Workflow for Nucleophilic Substitution:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole in an aprotic solvent (e.g., DMF, Acetonitrile) B Add a suitable base (e.g., K2CO3, Et3N) A->B C Add the nucleophile (Nu-H) (1.1 - 1.5 equivalents) B->C D Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench the reaction with water E->F Upon completion G Extract the product with an organic solvent (e.g., Ethyl Acetate) F->G H Wash the organic layer with brine G->H I Dry the organic layer over Na2SO4 and concentrate H->I J Purify the crude product by column chromatography I->J

Caption: General workflow for the synthesis of derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (approximately 0.1 M concentration).

  • Addition of Base: Add a suitable inorganic or organic base (1.5 - 2.0 eq). For amine nucleophiles, triethylamine (Et3N) is commonly used. For less basic nucleophiles, a stronger base like potassium carbonate (K2CO3) may be required.

  • Addition of Nucleophile: To the stirring solution, add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol; 1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pure product.

Rationale for Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF and acetonitrile are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Base: The base is crucial for deprotonating the nucleophile (in the case of amines, thiols, or alcohols) to increase its nucleophilicity and to neutralize the HCl generated during the reaction.

  • Temperature: The reaction temperature is optimized based on the reactivity of the nucleophile. Less reactive nucleophiles may require heating to achieve a reasonable reaction rate.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized oxazole derivatives against a specific protein kinase.

Workflow for Kinase Inhibition Assay:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis A Prepare a serial dilution of the test compound C Add the test compound to the reaction mixture A->C B Prepare a reaction mixture containing kinase, substrate, and ATP B->C D Incubate at the optimal temperature for the kinase C->D E Stop the reaction D->E F Measure the kinase activity (e.g., using a luminescence-based assay) E->F G Calculate the IC50 value F->G

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the stock solution to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing the target kinase, its specific substrate (e.g., a peptide or protein), and adenosine triphosphate (ATP) in an appropriate kinase buffer.

  • Initiation of Reaction: Add a small volume of the diluted test compound to the reaction mixture to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the microplate at the optimal temperature for the specific kinase (usually 30-37 °C) for a predetermined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a suitable stop reagent. The amount of phosphorylated substrate or the amount of ATP remaining can be quantified using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or ELISA.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Rationale for Experimental Choices:

  • Serial Dilution: This allows for the determination of a dose-response relationship and the accurate calculation of the IC50 value.

  • Controls: Positive and negative controls are essential for validating the assay and ensuring that the observed inhibition is due to the test compound.

  • Detection Method: The choice of detection method depends on the specific kinase and the available instrumentation. Luminescence-based assays are often preferred for their high sensitivity and wide dynamic range.

Protocol 3: Cell Viability (Cytotoxicity) Assay

This protocol provides a general method for assessing the cytotoxic effects of the synthesized oxazole derivatives on cancer cell lines.

Workflow for Cell Viability Assay:

G cluster_prep Cell Culture and Treatment cluster_incubation Incubation cluster_detection Viability Measurement and Analysis A Seed cancer cells in a 96-well plate B Allow cells to attach overnight A->B C Treat cells with a serial dilution of the test compound B->C D Incubate the plate for a specified period (e.g., 48-72 hours) C->D E Add a viability reagent (e.g., MTT, resazurin) D->E F Incubate to allow for color development E->F G Measure the absorbance or fluorescence F->G H Calculate the GI50/IC50 value G->H

Caption: General workflow for a cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well microplate at an appropriate density and allow the cells to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay (e.g., CellTiter-Blue®).

  • Data Acquisition: For the MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, add a solubilizing agent and measure the absorbance at a specific wavelength. For resazurin-based assays, add the reagent and measure the fluorescence after a short incubation.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Determine the concentration that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50) by fitting the data to a dose-response curve.

Rationale for Experimental Choices:

  • Cell Line Selection: The choice of cancer cell line should be relevant to the therapeutic area of interest.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the cytotoxic effects of a compound.

  • Viability Assay: MTT and resazurin-based assays are widely used, reliable, and straightforward methods for assessing cell viability.

Data Presentation and Interpretation

For a systematic evaluation of newly synthesized derivatives, it is crucial to present the data in a clear and organized manner. The following tables provide templates for summarizing key data points.

Table 1: Synthetic Yields of 4-Substituted-aminomethyl-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Derivatives

Compound IDNucleophile (Nu-H)Reaction Time (h)Yield (%)
1a Aniline685
1b 4-Fluoroaniline878
1c Piperidine492
1d Morpholine495
1e Thiophenol1265

Table 2: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
1a Kinase X50
1b Kinase X25
1c Kinase X>10,000
1d Kinase X>10,000
1e Kinase X850

Table 3: In Vitro Cytotoxicity Data against A549 Lung Cancer Cells

Compound IDGI50 (µM)
1a 5.2
1b 2.1
1c >100
1d >100
1e 15.8

Conclusion and Future Directions

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactive chloromethyl group provides a convenient handle for the synthesis of diverse libraries of compounds. The protocols outlined in this guide offer a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of novel therapeutic agents targeting a range of diseases. Future work in this area could involve the expansion of the nucleophile scope, the exploration of other transformations of the chloromethyl group, and the application of parallel synthesis techniques to rapidly generate large and diverse compound libraries for high-throughput screening.

References

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

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Application Notes and Protocols for the In Vitro Evaluation of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-oxazole scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Compounds containing this five-membered ring exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This wide therapeutic window has established the oxazole nucleus as a critical pharmacophore in the design of novel therapeutic agents.[4]

This document provides a detailed guide for the initial in vitro characterization of a specific oxazole derivative: 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole (hereafter referred to as OMC ). The structure of OMC integrates several key features that suggest significant biological potential:

  • 1,3-Oxazole Core: Provides a rigid scaffold known to interact with various biological targets.

  • Reactive Chloromethyl Group: The C4-position is functionalized with a chloromethyl moiety, a potential alkylating group. This suggests that OMC may act as an irreversible inhibitor or a covalent modifier of biological macromolecules, a mechanism often associated with potent cytotoxicity.

  • Substituted Phenyl Ring: The 2-position features a 3-methoxyphenyl group, which can influence the compound's steric and electronic properties, affecting its binding affinity and selectivity for specific targets.

Given these structural attributes, the primary objectives for the initial in vitro assessment of OMC are to determine its cytotoxic potential and to explore its capacity as an anti-inflammatory agent or enzyme inhibitor. These application notes offer a tiered approach, beginning with fundamental cytotoxicity screening and progressing to more specific mechanistic assays.

PART 1: Foundational Screening: Cytotoxicity and Antiproliferative Potential

Scientific Rationale: The evaluation of cytotoxic potential is a critical first step in the drug discovery process for any novel chemical entity.[5] For OMC, the presence of the reactive chloromethyl group makes this assessment particularly crucial. These assays determine the concentration range over which the compound affects cell viability and proliferation, providing a foundational dataset for all subsequent experiments. We will utilize two complementary assays to measure distinct aspects of cell health: metabolic activity (MTT) and cell membrane integrity (LDH).

Experimental Workflow: General Cytotoxicity Screening

The following diagram outlines the standardized workflow for assessing the in vitro cytotoxicity of a novel compound like OMC.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Data Analysis start Select Cell Lines (e.g., MCF-7, HeLa, HEK293) culture Culture & Passage Cells start->culture seed Seed Cells into 96-Well Plates culture->seed prepare_cpd Prepare Serial Dilutions of OMC (e.g., 0.1 µM to 100 µM) treat_cells Treat Cells with OMC & Controls (Vehicle, Positive) prepare_cpd->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh read Measure Absorbance (Spectrophotometer) mtt->read ldh->read calc Calculate % Viability / % Cytotoxicity read->calc ic50 Determine IC50 Values calc->ic50 G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins cox1->pgs cox2->pgs inflammation Inflammation Pain, Fever pgs->inflammation omc OMC (Potential Inhibitor) omc->cox1 Inhibition? omc->cox2 Inhibition?

Caption: Simplified arachidonic acid pathway showing COX enzymes as targets.

Protocol 2.1: Inhibition of Protein Denaturation

This simple in vitro assay assesses the ability of a compound to prevent the denaturation of protein, a process linked to inflammation. [6][7] Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution.

  • Phosphate Buffered Saline (PBS), pH 6.3.

  • OMC stock solution (1 mg/mL in DMSO).

  • Positive Control: Diclofenac Sodium (1 mg/mL stock).

Procedure:

  • Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 5% w/v BSA and 0.4 mL of PBS.

  • Add Compound: Add 0.1 mL of OMC solution to achieve final concentrations ranging from 100 to 500 µg/mL. Prepare a similar set for the positive control, Diclofenac Sodium.

  • Control: For the control group, add 0.1 mL of vehicle (DMSO) instead of the compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the water bath to 70°C and incubating for 5 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.

Data Analysis:

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

  • Determine the IC₅₀ value, which is the concentration of OMC required to inhibit protein denaturation by 50%.

Protocol 2.2: COX-1/COX-2 Enzyme Inhibition Assay

This protocol uses a commercial colorimetric or fluorescent COX inhibitor screening kit to determine if OMC can directly inhibit the activity of COX-1 and COX-2 enzymes.

Rationale for Use: Commercial kits provide a standardized, high-throughput method to directly measure enzyme inhibition, offering validated reagents and protocols. This approach ensures reliability and reproducibility when screening novel compounds. [8] General Procedure (adapt to specific kit instructions):

  • Reagent Preparation: Prepare all buffers, cofactors (e.g., heme), and substrates (arachidonic acid) as per the kit manual.

  • Plate Setup: In a 96-well plate, add the reaction buffer.

  • Add Inhibitor: Add various concentrations of OMC or a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells. Include a no-inhibitor control.

  • Add Enzyme: Add either the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate (arachidonic acid) to start the enzymatic reaction.

  • Detection: After a set incubation time, measure the absorbance or fluorescence according to the kit's instructions. The signal is proportional to the amount of prostaglandin produced.

Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of OMC.

  • Plot the % inhibition against the log concentration of OMC to determine the IC₅₀ values for both COX-1 and COX-2.

  • The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) can be used to assess the compound's selectivity for the COX-2 isoform.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound. The primary cytotoxicity assays are essential for establishing a dose-response profile, while the secondary mechanistic assays offer insights into its potential as an anti-inflammatory agent.

Based on the results obtained:

  • If significant cytotoxicity is observed, especially with a favorable selectivity index, future studies should focus on elucidating the mechanism of cell death. Assays such as Annexin V/PI staining by flow cytometry can distinguish between apoptosis and necrosis. [5]* If potent anti-inflammatory or COX inhibition activity is found, further studies should determine the precise mechanism of enzyme inhibition (e.g., competitive, non-competitive, or irreversible) through kinetic studies. [8][9]* For promising lead compounds, transitioning from 2D monolayer cultures to more physiologically relevant 3D cell culture models (e.g., spheroids or organoids) can provide more predictive data before considering in vivo studies. [10][11] This structured approach ensures that the biological activity of OMC is characterized in a logical, efficient, and scientifically rigorous manner, paving the way for further development.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • Kumar, P., Nagarajan, A., & Uchil, P.D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023).
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC - NIH.
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2022).
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed.
  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2024). MDPI.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (2019).
  • Enzyme Inhibition. (2021). Biology LibreTexts.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

Sources

Application Notes & Protocols: Synthesis of Fluorescent Probes from 4-(Chloromethyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Oxazole Scaffold in Fluorescence Probe Design

Oxazole-containing compounds have emerged as a significant class of fluorophores in the field of bioimaging and drug development.[1] Their rigid, planar structure and extended π-conjugated system contribute to favorable photophysical properties, including high quantum yields.[2] The oxazole ring system is a key component in a variety of applications, from scintillators to laser dyes.[2][3] A key advantage of the oxazole scaffold is its synthetic tractability, which allows for the tuning of its spectral properties through the introduction of various substituents.[1][4] This adaptability makes oxazole derivatives excellent candidates for the development of targeted fluorescent probes for cellular imaging.[3][4]

4-(Chloromethyl)oxazole is a particularly useful building block for the synthesis of such probes. The chloromethyl group serves as a reactive handle for the covalent attachment of the oxazole moiety to other molecules through nucleophilic substitution reactions. This allows for the straightforward conjugation of the oxazole, which can act as a structural component or a modulator of fluorescence, to a variety of fluorescent cores or biomolecules.

This guide provides a detailed protocol for the synthesis of a fluorescent probe by reacting 4-(chloromethyl)oxazole with a coumarin-based fluorophore, a class of dyes known for their brightness and photostability. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the potential applications of the resulting probe.

Synthetic Strategy and Mechanism

The primary synthetic route for utilizing 4-(chloromethyl)oxazole is through a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion, which is a good leaving group.

The reactivity of the halomethyl group is crucial for the success of this synthesis. While bromomethyl derivatives are generally more reactive, chloromethyl compounds offer a cost-effective and readily available alternative.[2] The reaction may require slightly more forcing conditions, such as heating, to achieve a reasonable reaction rate and yield.[2]

For the synthesis of an oxazole-coumarin conjugate, a common approach is the Williamson ether synthesis, where the nucleophile is a phenoxide ion generated from a hydroxycoumarin in the presence of a mild base.

Reaction Mechanism: SN2 Williamson Ether Synthesis

The reaction proceeds as follows:

  • Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the coumarin derivative (e.g., 7-hydroxycoumarin) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic methylene carbon of 4-(chloromethyl)oxazole.

  • Displacement: The chloride ion is displaced as the leaving group, forming the new carbon-oxygen bond and yielding the final ether-linked fluorescent probe.

SN2_Mechanism CoumarinOH Coumarin-OH CoumarinO_neg Coumarin-O⁻ CoumarinOH->CoumarinO_neg Deprotonation Base Base (e.g., K₂CO₃) OxazoleCl 4-(Chloromethyl)oxazole TransitionState [Coumarin-O···CH₂(Oxazole)···Cl]⁻ CoumarinO_neg->TransitionState Nucleophilic Attack FinalProduct Coumarin-O-CH₂-Oxazole TransitionState->FinalProduct Bond Formation LeavingGroup Cl⁻ TransitionState->LeavingGroup Leaving Group Departure Workflow Start Start: 4-(Chloromethyl)oxazole & 7-Hydroxycoumarin Reaction Williamson Ether Synthesis (DMF, K₂CO₃, 70-80°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Oxazole-Coumarin Probe Purification->Product Characterization Spectroscopic Characterization (NMR, MS, UV-Vis, Fluorescence) Product->Characterization Application Application in Bioimaging & Drug Development Characterization->Application

Sources

"use of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole in covalent labeling"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Leveraging 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole for Covalent Labeling in Chemoproteomics and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent labeling has emerged as a powerful strategy in chemical biology and drug discovery for identifying and characterizing protein targets, mapping binding sites, and developing novel therapeutics.[1][2] Unlike non-covalent interactions, the formation of a stable, covalent bond between a small molecule probe and its protein target offers unique advantages, including the ability to overcome weak binding affinities and to "trap" transient interactions for downstream analysis.[3] This guide provides a detailed overview and practical protocols for the application of This compound , a versatile electrophilic probe, in covalent labeling studies.

The core of this probe's utility lies in its chloromethyl group, a moderately reactive electrophile that can selectively form covalent bonds with nucleophilic amino acid residues on proteins. This targeted reactivity, combined with the structural diversity afforded by the oxazole scaffold, makes it a valuable tool for exploring the proteome and identifying novel ligandable sites.[4] Mass spectrometry-based proteomics is the gold standard for analyzing the outcomes of such covalent labeling experiments, enabling the precise identification of modified proteins and the specific sites of covalent modification.[5][6]

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action for this compound involves the nucleophilic substitution of the chlorine atom by a suitably positioned and reactive amino acid side chain on a target protein. The most common nucleophilic residues targeted by such electrophiles are cysteine, histidine, and lysine, with reactivity being highly dependent on the local microenvironment and the pKa of the specific residue.

  • Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form, and is a frequent target for covalent modification.[4]

  • Histidine: The imidazole side chain of histidine can also act as a nucleophile.

  • Lysine: The primary amine of the lysine side chain is another potential site for covalent modification.

The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether, alkylated imidazole, or alkylated amine linkage, respectively. The specificity of the labeling is governed by both the intrinsic reactivity of the nucleophile and the non-covalent interactions between the probe and the protein, which position the electrophilic chloromethyl group in proximity to the target residue.

G cluster_0 Protein Target cluster_1 Covalent Probe cluster_2 Covalent Adduct Protein Protein with Nucleophilic Residue (Nu:) Adduct Covalently Labeled Protein Protein->Adduct Probe 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole Probe->Adduct Covalent Bond Formation (SN2 Reaction) G cluster_0 Sample Preparation cluster_1 Analysis Start Labeled Protein Sample (from Protocol 1 or 2) Denature Denaturation (Urea) & Reduction (DTT) Start->Denature Alkylate Alkylation (IAA) Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Desalting (C18) Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Peptide Identification & Site Localization) LCMS->Data

Sources

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing the 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological macromolecules have established it as a "privileged scaffold".[3] This means that the oxazole core is present in a multitude of biologically active compounds, including numerous approved pharmaceuticals.[1][2] These compounds exhibit a wide range of therapeutic activities, acting as antiviral, antibacterial, anticancer, and anti-inflammatory agents, often through the targeted inhibition of enzymes.[2][4]

The 4-(chloromethyl)-2-(aryl)-5-methyl-1,3-oxazole scaffold represents a promising starting point for the development of novel enzyme inhibitors. The chloromethyl group at the 4-position can act as a reactive handle for covalent modification of enzyme active sites or as a site for further chemical elaboration to explore structure-activity relationships (SAR). The substituent on the phenyl ring at the 2-position and the methyl group at the 5-position provide additional vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the key steps involved in the development of enzyme inhibitors based on the 4-(chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole scaffold, from initial synthesis to in vitro characterization.

Synthesis of the this compound Scaffold

Proposed Synthetic Workflow

A logical synthetic pathway would involve the preparation of an appropriate α-acylamino ketone precursor followed by cyclization to form the oxazole ring. The chlorination of the methyl group at the 4-position would be a critical final step.

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Oxazole Ring Formation cluster_2 Final Modification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Amide_Formation Amide Formation 3-Methoxybenzaldehyde->Amide_Formation 1. Reagent A N-acylamino_ketone N-acylamino ketone Amide_Formation->N-acylamino_ketone 2. Reagent B Cyclization Cyclization (e.g., POCl3) N-acylamino_ketone->Cyclization Oxazole_Intermediate 2-(3-methoxyphenyl)-4,5-dimethyl-1,3-oxazole Cyclization->Oxazole_Intermediate Chlorination Chlorination (e.g., NCS) Oxazole_Intermediate->Chlorination Final_Product 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole Chlorination->Final_Product

Caption: Proposed synthetic workflow for the target scaffold.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Synthesis of the N-acylamino ketone precursor

  • To a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., dichloromethane), add an appropriate amine and a coupling agent (e.g., DCC or EDC).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding amide.

  • React the amide with a suitable reagent to introduce the keto- functionality at the alpha position to the nitrogen.

Step 2: Oxazole Ring Formation (Cyclization)

  • Dissolve the N-acylamino ketone precursor in a suitable solvent (e.g., chloroform).

  • Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-(3-methoxyphenyl)-4,5-dimethyl-1,3-oxazole intermediate.

Step 3: Chlorination of the 4-methyl group

  • Dissolve the oxazole intermediate in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Target Identification and Initial Screening

Given the broad biological activities of oxazole derivatives, the this compound scaffold could potentially inhibit a wide range of enzymes. A rational approach to target identification involves:

  • Literature Precedent: Reviewing existing literature on oxazole-based inhibitors to identify common enzyme targets. Enzymes such as fatty acid amide hydrolase (FAAH), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and lipoxygenases (LOX) are known to be inhibited by various oxazole-containing molecules.[5][6][7]

  • Computational Screening: Employing in silico methods such as molecular docking to predict the binding affinity of the scaffold against a panel of enzyme targets.

  • High-Throughput Screening (HTS): Screening the compound against a diverse library of enzymes to identify potential hits.

Detailed Protocol: In Vitro Enzyme Inhibition Assay

The following is a detailed protocol for a generic fluorescence-based enzyme inhibition assay, which can be adapted for various enzyme classes (e.g., proteases, kinases) with the appropriate substrate and buffer conditions.

Experimental Workflow: Fluorescence-Based Inhibition Assay

Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution to Wells Dispense_Inhibitor->Add_Enzyme Pre-incubation Pre-incubate Enzyme and Inhibitor Add_Enzyme->Pre-incubation Initiate_Reaction Initiate Reaction by Adding Fluorogenic Substrate Pre-incubation->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Intensity Over Time Incubate->Measure_Fluorescence Data_Analysis Calculate Percent Inhibition and Determine IC50 Value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Triton X-100).
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in assay buffer.
  • Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor stock solution in assay buffer.
  • In a 96- or 384-well black microplate, add a small volume (e.g., 2-5 µL) of the diluted inhibitor solutions. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control (100% inhibition).
  • Add the enzyme solution to all wells to a final volume that allows for the subsequent addition of the substrate.
  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
  • Monitor the increase in fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period.

3. Data Analysis:

  • Calculate the initial reaction rates (slopes of the fluorescence versus time curves) for each well.
  • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_DMSO - Rate_blank))
  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Structure-Activity Relationship (SAR) Studies

Once an initial hit is identified, SAR studies are crucial for optimizing the inhibitor's potency and selectivity. This involves systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

Key Modification Sites on the Scaffold

For the this compound scaffold, the primary sites for modification are:

  • The 3-methoxyphenyl group at the 2-position: The electronic and steric properties of this group can be altered by introducing different substituents at various positions on the phenyl ring.

  • The chloromethyl group at the 4-position: This group can be replaced with other functionalities to probe for different interactions with the enzyme or to modulate reactivity.

  • The methyl group at the 5-position: While potentially less impactful, modifications at this position can influence the overall shape and properties of the molecule.

Hypothetical SAR Table

The following table presents a hypothetical SAR study for a target enzyme, illustrating how different modifications might influence inhibitory activity.

Compound IDR1 (at 2-phenyl)R2 (at 4-position)R3 (at 5-position)IC₅₀ (nM)Rationale for Modification
Lead 3-OCH₃-CH₂Cl-CH₃500Initial hit compound.
1a 4-OCH₃-CH₂Cl-CH₃750Investigate positional impact of the methoxy group.
1b 3-Cl-CH₂Cl-CH₃250Introduce an electron-withdrawing group.
1c 3-CF₃-CH₂Cl-CH₃100Enhance electron-withdrawing and lipophilic character.
2a 3-OCH₃-CH₂OH-CH₃>10,000Assess the importance of the chloro group for activity.
2b 3-OCH₃-CH₂N₃-CH₃400Introduce a different reactive group.
3a 3-OCH₃-CH₂Cl-H1,200Evaluate the contribution of the 5-methyl group.
3b 3-OCH₃-CH₂Cl-Ethyl600Explore steric effects at the 5-position.

Troubleshooting and Ensuring Data Integrity

In early-stage drug discovery, it is crucial to identify and eliminate artifacts that can lead to false-positive results.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can be mitigated by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Dynamic Light Scattering (DLS) can be used to directly assess compound aggregation.[3]

  • Assay Interference: Some compounds may interfere with the assay technology itself (e.g., by quenching fluorescence). This can be checked by running control experiments in the absence of the enzyme.

  • Promiscuous Inhibition: Certain chemical functionalities can lead to non-specific inhibition of multiple enzymes. To assess selectivity, promising hits should be tested against a panel of related and unrelated enzymes.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively leverage the this compound scaffold as a starting point for the development of novel and potent enzyme inhibitors for a variety of therapeutic applications.

References

  • Baggelaar, B. A., et al. (2015). Development of an Activity-Based Probe for Fatty Acid Amide Hydrolase (FAAH). In Methods in Enzymology (Vol. 555, pp. 249-267). Academic Press.
  • Gomtsyan, A. (2012). Privileged Scaffolds in Drug Discovery: The Oxazole Moiety. Future Medicinal Chemistry, 4(13), 1643-1645.
  • López-Alonso, J. P., et al. (2010). Synthesis of Oxazoles from α-Acylamino Ketones Using a Supported Reagent. Tetrahedron Letters, 51(4), 675-678.
  • Maccarrone, M., et al. (2010). Fatty acid amide hydrolase: a promising therapeutic target in the endocannabinoid system. Trends in Pharmacological Sciences, 31(5), 234-241.
  • Singh, U. P., & Singh, R. K. P. (2018). Recent Developments in the Synthesis of Oxazoles. RSC Advances, 8(39), 21871-21909.
  • Talele, T. T. (2016). The “Oxazole” Moiety in the New Millennium: A Privileged Scaffold in the Design of Bioactive Agents. Bioorganic & Medicinal Chemistry, 24(16), 3357-3393.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Zhang, X., et al. (2013). Design, synthesis, and evaluation of novel oxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881.
  • MDPI. (2020). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

Sources

Synthetic Routes to Functionalized 2,5-Disubstituted Oxazoles for Screening Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities.[1][2][3] The structural rigidity and unique electronic properties of the oxazole core, coupled with its ability to engage in various non-covalent interactions, make it an attractive framework for the design of novel therapeutics.[1] Consequently, the development of efficient and versatile synthetic routes to access diverse libraries of functionalized oxazoles is of paramount importance for high-throughput screening and lead discovery programs.[4][5] This guide provides a detailed overview of robust synthetic strategies for preparing 2,5-disubstituted oxazoles, complete with mechanistic insights and detailed experimental protocols suitable for the generation of screening libraries.

Strategic Approaches to 2,5-Disubstituted Oxazole Synthesis

The construction of the 2,5-disubstituted oxazole core can be achieved through several established and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the scalability required for library synthesis. This section will delve into the mechanistic underpinnings and practical considerations of key synthetic transformations.

Classical Condensation and Cyclodehydration Reactions

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, the Robinson-Gabriel synthesis remains a fundamental method for oxazole formation.[6][7] The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole.[6]

Mechanism: The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid, which protonates the amide carbonyl, facilitating intramolecular attack by the enol or enolate of the adjacent ketone. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring.

Workflow for Robinson-Gabriel Synthesis

cluster_0 Preparation of Starting Material cluster_1 Cyclodehydration start α-Amino Ketone acylation Acylation start->acylation acyl_chloride Acyl Chloride acyl_chloride->acylation acylamino_ketone 2-Acylamino-ketone acylation->acylamino_ketone cyclization Cyclization & Dehydration acylamino_ketone->cyclization acid Dehydrating Agent (e.g., H₂SO₄) acid->cyclization oxazole 2,5-Disubstituted Oxazole cyclization->oxazole

Caption: Workflow for the Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles.

Advantages:

  • Well-established and reliable method.

  • Good for the synthesis of 2,5-diaryl and 2-aryl-5-alkyl oxazoles.

Limitations:

  • Requires the pre-synthesis of the 2-acylamino-ketone precursor.

  • Harsh acidic conditions can be incompatible with sensitive functional groups.

Discovered by Emil Fischer in 1896, this method provides a direct route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[8]

Mechanism: The reaction initiates with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an intramolecular SN2 attack and subsequent dehydration to yield a chloro-oxazoline. Tautomerization and elimination of HCl afford the final oxazole product.[8]

Advantages:

  • Convergent one-pot synthesis from readily available starting materials.[8]

  • Particularly useful for aromatic aldehydes and cyanohydrins.[8]

Limitations:

  • The use of anhydrous gaseous HCl can be cumbersome for library synthesis.

  • By-products such as chloro-oxazolidinones can sometimes be formed.[8]

Modern and Versatile Methodologies

The van Leusen reaction, developed in 1972, is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][9][10] This method is particularly amenable to library synthesis due to its mild reaction conditions and broad substrate scope.[9][11]

Mechanism: The reaction proceeds via the deprotonation of TosMIC by a base, followed by nucleophilic addition to the aldehyde. The resulting alkoxide undergoes an intramolecular cyclization onto the isocyanide carbon to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH) under basic conditions yields the 5-substituted oxazole.[9][11][12]

Mechanism of the Van Leusen Oxazole Synthesis

cluster_0 Step 1: Deprotonation and Addition cluster_1 Step 2: Cyclization and Elimination TosMIC TosMIC Deprotonation Deprotonation TosMIC->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Aldehyde Aldehyde (R-CHO) Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Intermediate1 Alkoxide Intermediate Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Oxazoline Oxazoline Intermediate Cyclization->Oxazoline Elimination Elimination of TosH Oxazoline->Elimination Oxazole 5-Substituted Oxazole Elimination->Oxazole

Caption: Key steps in the Van Leusen synthesis of 5-substituted oxazoles.

Advantages:

  • Mild reaction conditions, often employing bases like potassium carbonate.[11]

  • High functional group tolerance, making it suitable for complex molecules.[9]

  • Amenable to solid-phase synthesis for combinatorial library generation.[9]

  • Microwave-assisted protocols can significantly reduce reaction times.[9][11]

Variations for 2,5-Disubstitution: While the classical van Leusen reaction yields 5-substituted oxazoles, modifications have been developed to access 2,5-disubstituted analogs. One approach involves the use of α-substituted TosMIC reagents. Another strategy is a one-pot reaction involving TosMIC, an aldehyde, and an aliphatic halide, which can lead to 4,5-disubstituted oxazoles.[9][11] More advanced methods utilize cross-coupling reactions on a pre-formed oxazole core.[13]

Recent advances in organometallic chemistry have provided powerful tools for oxazole synthesis. These methods often offer high efficiency, broad substrate scope, and excellent functional group tolerance.

  • Copper(II) Triflate Catalyzed Coupling: The reaction of α-diazoketones with amides in the presence of a copper(II) triflate catalyst provides a direct route to 2,4-disubstituted oxazoles.[14][15][16] This method is characterized by its mild conditions and good to excellent yields.[15]

  • Rhodium-Catalyzed Annulation: A notable method for synthesizing 2,5-diaryloxazoles involves the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles and aldehydes. This reaction proceeds through the formation of a rhodium-azavinyl carbene intermediate.

  • Iodine-Catalyzed Tandem Oxidative Cyclization: A practical and metal-free approach for the synthesis of 2,5-disubstituted oxazoles has been developed using an iodine-catalyzed tandem oxidative cyclization of 2-amino-1-phenylethanone hydrochloride and various aromatic aldehydes.[17][18] This method is attractive for its operational simplicity and avoidance of metal contaminants.[17][18]

Comparative Summary of Synthetic Routes

Synthetic RouteKey ReactantsSubstitution PatternKey AdvantagesKey Limitations
Robinson-Gabriel 2-Acylamino-ketone2,5-DisubstitutedWell-established, reliableHarsh acidic conditions, requires precursor synthesis
Fischer Cyanohydrin, Aldehyde2,5-DisubstitutedConvergent, one-potUse of anhydrous HCl, potential by-products[8]
Van Leusen Aldehyde, TosMIC5-Substituted (classical)Mild conditions, high functional group tolerance[9][11]Classical route does not directly yield 2,5-disubstitution
Copper-Catalyzed α-Diazoketone, Amide2,4-DisubstitutedMild conditions, good yields[15][16]Primarily for 2,4-disubstitution
Rhodium-Catalyzed N-Sulfonyl-1,2,3-triazole, Aldehyde2,5-Disubstituted (diaryl)High efficiency for diaryl oxazolesRequires specific triazole precursors and a precious metal catalyst
Iodine-Catalyzed 2-Amino-1-phenylethanone, Aldehyde2,5-DisubstitutedMetal-free, simple, broad scope[17][18]May require optimization for specific substrates

Experimental Protocols

Protocol 1: General Procedure for the Van Leusen Synthesis of 5-Aryl Oxazoles

This protocol is adapted from microwave-assisted procedures which have been shown to be efficient and high-yielding.[9][11]

Materials:

  • Appropriate aromatic aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (5 mL)

  • Microwave vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), TosMIC (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 80 °C for 15-30 minutes (reaction progress can be monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-aryl oxazole.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting aldehyde and the appearance of a new, typically more nonpolar, spot corresponding to the oxazole product indicates reaction progression.

  • Spectroscopic Analysis: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts of the oxazole ring protons are a key diagnostic feature.

Protocol 2: Iodine-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

This protocol is based on a metal-free, tandem oxidative cyclization.[17][18]

Materials:

  • 2-Amino-1-phenylethanone hydrochloride (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Iodine (I₂) (0.2 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (3.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanone hydrochloride (1.0 mmol), the aromatic aldehyde (1.2 mmol), iodine (0.2 mmol), and sodium bicarbonate (2.0 mmol).

  • Add DMF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add TBHP (3.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2,5-disubstituted oxazole.

Self-Validation:

  • Reaction Quenching: The disappearance of the brown iodine color upon addition of sodium thiosulfate indicates a successful quench of the excess oxidant.

  • Product Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Conclusion

The synthesis of functionalized 2,5-disubstituted oxazoles is a vibrant area of research, driven by the importance of this scaffold in drug discovery. This guide has provided an overview of both classical and modern synthetic strategies, highlighting their mechanistic nuances and practical applications for the construction of screening libraries. The detailed protocols for the Van Leusen and iodine-catalyzed reactions offer robust and versatile starting points for researchers seeking to explore the chemical space of this valuable heterocyclic system. The choice of synthetic route will ultimately be guided by the specific goals of the research program, but the methods described herein represent a powerful toolkit for the generation of diverse and novel oxazole-based compounds.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Reddy, M. R., et al. (2015). Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. Synthesis, 47(21), 3315-3320. [Link]

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  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]

  • Van Leusen, D., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 12. A general and simple synthesis of oxazoles-5 from aldehydes and tosylmethyl isocyanide. Tetrahedron Letters, 18(28), 2367-2368. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Chemistry LibreTexts. Fischer Oxazole Synthesis. [Link]

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  • Batra, S., et al. (2002). Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 1905-1908. [Link]

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  • Li, X., et al. (2018). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. Organic & Biomolecular Chemistry, 16(24), 4447-4451. [Link]

  • Vedejs, E., & Lu, Y. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 75(16), 5586–5595. [Link]

  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

  • Dr. Bendi's Classroom. (2023, October 25). Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry [Video]. YouTube. [Link]

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  • Wang, F., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53(68), 9430-9433. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole. We will address common challenges and provide robust, field-proven strategies to achieve high purity of this key intermediate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your chromatographic separations effectively.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chromatographic purification of this specific oxazole derivative?

For this compound, standard silica gel column chromatography is the most common and accessible method. Given the molecule's structure—containing aromatic rings, an ether, and a chloromethyl group—it possesses moderate polarity. A suitable starting eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate.[1] A gradient elution, starting from a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the proportion of the polar solvent, is highly recommended to effectively separate the target compound from both less polar impurities and more polar byproducts.[2]

Q2: Are there any potential stability issues with this compound on silica gel?

Yes, caution is warranted. The oxazole ring can be sensitive to certain conditions, and the chloromethyl group is a reactive functional group.[3] Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can potentially lead to:

  • Degradation: The benzylic chloride is susceptible to hydrolysis or reaction with nucleophiles if trace amounts of water or other nucleophilic impurities are present in the solvents.

  • Irreversible Adsorption: The nitrogen atom in the oxazole ring can interact strongly with the acidic silanol groups, leading to poor recovery or significant tailing of the elution band.[4]

If you observe low recovery or streaking on your TLC plate, consider using deactivated silica gel or an alternative stationary phase.[3][4]

Q3: How do I efficiently develop an optimal solvent system for my column?

The most efficient way to develop a mobile phase is by using Thin-Layer Chromatography (TLC).[1] The goal is to find a solvent system that provides a retention factor (Rf) of 0.2 to 0.4 for the desired compound.[1] This Rf range typically ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front (high Rf) or sticking to the stationary phase (low Rf).

Method Development Workflow:

  • Spot your crude reaction mixture on several TLC plates.

  • Develop each plate in a different solvent system (e.g., Hexane:EtOAc ratios of 9:1, 8:2, 7:3, etc.).

  • Visualize the spots under a UV lamp.

  • Identify the solvent system that gives the best separation between your product and impurities, with the product spot at an Rf of ~0.3.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: I have very low or zero recovery of my product from the column.

Answer: This is a common and frustrating issue, often pointing to compound instability or strong adsorption.

  • Possible Cause 1: Degradation on Silica Gel. As mentioned in the FAQs, the acidic nature of silica may be degrading your compound.

    • Solution: Perform a stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and note the spot's appearance. Then, mix a small amount of the crude material with silica gel in a vial, add a little solvent, and let it sit for an hour. Filter the silica and run a new TLC. If the product spot has diminished or new spots have appeared, degradation is likely. In this case, you should switch to a deactivated stationary phase.[4] You can deactivate silica gel by adding 0.5-1% triethylamine (NEt₃) to your eluent system.[3] The basic amine will neutralize the acidic silanol sites. Alternatively, using neutral alumina as the stationary phase can be a good option.[3]

  • Possible Cause 2: Irreversible Adsorption. The compound is sticking strongly to the silica and not eluting.

    • Solution: After running the column with your standard eluent, perform a "methanol purge" by flushing the column with 100% methanol.[5] Methanol is a highly polar solvent that will strip most organic compounds from the silica. Collect this flush and analyze it by TLC. If your product is present in the methanol fraction, it confirms strong adsorption. For future runs, consider adding a more competitive polar solvent to your mobile phase (e.g., a small percentage of methanol in dichloromethane) or using the deactivation methods described above.

  • Possible Cause 3: Inappropriate Solvent System. The eluent may simply be too non-polar to move your compound down the column.

    • Solution: Re-evaluate your TLC analysis. If the product Rf was very low (<0.1), you need to increase the polarity of your mobile phase significantly.[1] A gradient elution up to a high percentage of the polar solvent is necessary.

Problem 2: My product is co-eluting with an impurity.

Answer: This indicates that the chosen solvent system does not have sufficient selectivity to resolve the two compounds.

  • Solution 1: Optimize the Mobile Phase. If two spots are very close on TLC, small changes in solvent composition are unlikely to work. You need to introduce a solvent that offers different selectivity.[1] Instead of a simple hexane/ethyl acetate system, try combinations like:

    • Toluene/Ethyl Acetate: The aromatic nature of toluene can change the interactions with your aromatic compound, potentially improving separation.[1]

    • Dichloromethane/Methanol: This is a more polar system that can provide different selectivity for moderately polar compounds.

    • Hexane/Acetone: Acetone offers different polarity and hydrogen bonding characteristics compared to ethyl acetate.[1]

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase on silica fails, the next step is to change the stationary phase.

    • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (like acetonitrile/water or methanol/water) is an excellent alternative.[6] Separation is based on hydrophobicity, so the elution order will likely be inverted, which can effectively separate impurities that have similar polarity but different hydrophobicity.

Problem 3: The product band is streaking or "tailing" down the column.

Answer: Tailing is often a sign of undesirable interactions between your compound and the stationary phase or column overloading.

  • Possible Cause 1: Acidity of Silica Gel. As discussed, strong interaction between the oxazole nitrogen and acidic silanol groups is a primary cause of tailing.

    • Solution: Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia to the mobile phase.[3] This will cap the acidic sites and result in sharper, more symmetrical peaks.

  • Possible Cause 2: Column Overloading. Too much sample has been loaded onto the column for its size.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you loaded 1 gram of crude material, you should be using at least 20-100 grams of silica. If overloading is suspected, reduce the sample amount or use a larger column.

  • Possible Cause 3: Poor Sample Loading Technique. If the initial sample band is too wide, it will remain wide throughout the separation.

    • Solution: Dissolve the crude product in the minimum amount of solvent for loading.[7] If the compound is poorly soluble in the eluent, use a slightly more polar solvent to dissolve it, but keep the volume minimal.[7] Alternatively, use the "dry loading" method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and carefully add this powder to the top of your packed column.[7]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems.

G start Start Purification tlc Develop TLC (Target Rf = 0.2-0.4) start->tlc run_col Run Column Chromatography tlc->run_col analyze Analyze Fractions by TLC run_col->analyze problem Problem Encountered? analyze->problem success Pure Product Isolated problem->success No low_rec Low / No Recovery problem->low_rec Yes coelute Co-elution with Impurity problem->coelute tailing Streaking / Tailing problem->tailing sol_degrade Test for Degradation - Use Deactivated Silica - Add NEt3 to Eluent low_rec->sol_degrade Suspect Degradation sol_eluent Increase Eluent Polarity low_rec->sol_eluent Product Not Eluting sol_selectivity Change Solvent Selectivity (e.g., Toluene/EtOAc) or Switch to Reverse Phase coelute->sol_selectivity sol_tailing Add NEt3 to Eluent - Reduce Sample Load - Use Dry Loading Method tailing->sol_tailing sol_degrade->run_col sol_eluent->run_col sol_selectivity->tlc sol_tailing->run_col

Caption: A troubleshooting flowchart for column chromatography purification.

Data & Protocols

Table 1: Recommended Solvent Systems for Method Development
Solvent System (v/v)PolaritySelectivity ClassComments
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumStandardExcellent starting point for many moderately polar compounds. Adjust ratio to achieve desired Rf.[1]
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumAromaticOffers different selectivity compared to alkane-based systems, useful for separating aromatic compounds.[1]
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighPolar / ProticGood for more polar compounds or when standard systems fail. Methanol can deactivate silica.
Hexane / Acetone (4:1 to 1:1)MediumPolar / AproticAcetone is more polar than ethyl acetate and can alter separation selectivity.[1]
Protocol 1: Standard Silica Gel Column Chromatography

This protocol outlines a general procedure for purification using silica gel.[1][8]

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-60 g silica for 1 g crude material).

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column, tapping gently to ensure even packing and release any trapped air bubbles.[1]

    • Allow the silica to settle, then add another thin layer of sand on top to protect the surface. Drain the solvent until it is just level with the top of the sand.[1]

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[7]

    • Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[7]

    • Drain the solvent until the sample has been fully adsorbed onto the silica.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again to the top of the sand.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the eluent.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If using a gradient, start with the least polar mixture and gradually increase the polarity by adding more of the polar solvent to your eluent reservoir.

    • Monitor the separation by spotting collected fractions on a TLC plate alongside a reference spot of the starting material.

  • Product Isolation:

    • Identify the fractions containing the pure desired product based on the TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.

References

  • Benchchem. (n.d.). Troubleshooting purification of 2-Methyl-4-(1,3-oxazol-2-yl)aniline by column chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol.

Sources

"common byproducts in the synthesis of 2,4,5-trisubstituted oxazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2,4,5-trisubstituted oxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of these vital heterocyclic scaffolds. We will address common issues, focusing on the identification and mitigation of byproducts in two of the most prevalent synthetic strategies: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

Section 1: Comparative Overview of Key Synthetic Routes

Before diving into troubleshooting, it's crucial to select the appropriate synthetic strategy. Each method has distinct advantages and disadvantages that can influence the byproduct profile of your reaction.

Synthetic RouteGeneral SubstratesReagents/CatalystTypical ConditionsCommon Byproducts & Issues
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃High TemperatureIncomplete cyclization, elimination products, charring, oxazoline intermediates.[1][2]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperaturep-Tolylsulfinic acid, rearranged indolyl enamines (with indole aldehydes), unreacted starting materials.[3][4]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureRequires strictly anhydrous conditions; sensitive starting materials can decompose.[1]

Section 2: Troubleshooting the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust and classical method involving the cyclodehydration of 2-acylamino ketones.[2] Its primary drawback is the use of harsh dehydrating agents and high temperatures, which can be a significant source of byproduct formation.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black, and the yield of the desired oxazole is very low. What's happening?

A1: This is likely due to charring or decomposition of the starting material or product under harsh acidic conditions. The combination of a strong acid (like concentrated H₂SO₄ or PPA) and high heat can degrade sensitive functional groups on your substrates.

Causality & Expert Insight: The mechanism involves the protonation of the amide carbonyl, followed by intramolecular attack by the enol or enolate of the ketone. At high temperatures, the strong acid can promote undesired elimination or polymerization pathways, leading to complex, insoluble polymeric materials (char).

Troubleshooting Workflow:

  • Lower the Temperature: Determine the minimum temperature required for cyclization by running small-scale experiments at incrementally lower temperatures.

  • Use a Milder Dehydrating Agent: Consider alternatives to concentrated sulfuric acid.

    • Phosphorus oxychloride (POCl₃) in pyridine: Often effective at lower temperatures.

    • Trifluoroacetic anhydride (TFAA): Can promote cyclization under milder conditions.[1]

    • Burgess Reagent: Known for mild dehydration of alcohols and can be effective for forming the intermediate oxazoline, which can then be oxidized.[5]

G cluster_0 Troubleshooting Workflow: Charring start Low Yield & Black Residue Observed check_temp Is Reaction Temperature > 120°C? start->check_temp lower_temp Action: Lower Temperature (e.g., 80-100°C) & Monitor by TLC check_temp->lower_temp Yes check_acid Is a Strong Mineral Acid (H₂SO₄) Used? check_temp->check_acid No end_ok Problem Resolved lower_temp->end_ok change_reagent Action: Switch to Milder Reagent (POCl₃, TFAA) check_acid->change_reagent Yes end_fail Consult Further Literature check_acid->end_fail No change_reagent->end_ok

Troubleshooting workflow for decomposition in Robinson-Gabriel synthesis.

Q2: I've isolated a major byproduct with a mass corresponding to the loss of one water molecule from my starting material, but it's not my oxazole. What is it?

A2: You have likely formed a stable oxazoline intermediate. The reaction proceeds in two stages: cyclization to an oxazoline, followed by elimination/oxidation to the aromatic oxazole. If the second step is incomplete, the oxazoline will be the major product.

Mechanism of Byproduct Formation: The initial cyclization of the 2-acylamino ketone forms a hydroxyl-oxazoline. The subsequent elimination of water to form the aromatic oxazole ring can be slow or require more forcing conditions than the initial ring closure.

Mitigation Strategy:

  • Increase Reaction Time/Temperature: If your molecule is stable, simply extending the reaction time or slightly increasing the temperature may be sufficient to drive the dehydration to completion.

  • Add an Oxidant (Wipf Variation): For cases where a formal oxidation is required instead of elimination, a mild oxidant can be included. Reagents like copper(II) bromide with DBU or nickel peroxide have been used to facilitate the conversion of the oxazoline to the oxazole under milder conditions than thermal elimination.[5]

Section 3: Troubleshooting the Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and popular method for synthesizing 4,5-disubstituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide).[6] Its mild conditions and good functional group tolerance make it highly attractive.[1][4] However, specific byproducts can arise.

Frequently Asked Questions (FAQs)

Q1: After my aqueous workup, I have a significant amount of a water-soluble, acidic byproduct that complicates purification. What is it and how can I remove it?

A1: This is almost certainly p-toluenesulfinic acid (TosH), the stoichiometric byproduct from TosMIC. [3] During the final elimination step of the mechanism, the tosyl group is expelled as the sulfinate anion, which is protonated during workup.

Expert Insight: The tosyl group serves as both an activating group for the methylene protons and as a good leaving group in the final aromatization step. Its removal is integral to the reaction mechanism.

Protocol: Efficient Removal of p-Toluenesulfinic Acid

Method 1: Basic Wash (Standard)

  • After the reaction is complete, quench the mixture with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2 x 50 mL per 100 mL of organic phase). This deprotonates the acidic sulfinic acid, rendering it highly water-soluble.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Method 2: Resin-Based Scavenging For particularly sensitive products where a basic wash is undesirable, a solid-phase scavenger can be used.

  • A quaternary ammonium hydroxide ion exchange resin can be used to catalyze the reaction. This resin simultaneously acts as the base and captures the p-tolylsulfinic acid byproduct, which can then be removed by simple filtration.[3]

Q2: I am using an indole-3-carboxaldehyde as my starting material and I'm seeing a significant, unexpected byproduct in addition to my target oxazole. What could this be?

A2: With indole aldehydes, you can form rearranged indolyl primary enamines as a major byproduct. This side reaction is specific to certain heterocyclic aldehydes and involves a rearrangement pathway that competes with the desired oxazole formation.[4]

Mechanism of Byproduct Formation: The reaction can diverge after the initial formation of the vinyl-tosyl intermediate. Instead of cyclizing to the oxazole, the lone pair on the indole nitrogen can trigger a protonation and a subsequent 1,2-shift of the tosyl group, leading to the formation of a stable enamine after workup.[4]

G cluster_1 Van Leusen Reaction Pathways with Indole Aldehyde start Indole-3-carboxaldehyde + TosMIC intermediate Common Vinyl-Tosyl Intermediate start->intermediate path_A Intramolecular Cyclization (Desired Path) intermediate->path_A Base-promoted path_B Indole N-participation & Rearrangement (Side Reaction) intermediate->path_B [4] product_oxazole 5-(Indol-3-yl)oxazole path_A->product_oxazole product_enamine Rearranged Indolyl Enamine path_B->product_enamine

Competing reaction pathways in the Van Leusen synthesis with indole aldehydes.

Mitigation & Purification Strategy:

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with less polar solvents (e.g., toluene, THF) instead of more polar ones (e.g., methanol, DMF) to potentially disfavor the rearrangement pathway.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for reasonable conversion rates can sometimes improve the selectivity for the desired oxazole product.

  • Purification: These byproducts often have different polarities from the desired oxazole. Careful column chromatography on silica gel is typically effective for separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended.

References

  • Kulkarnia, B. A., & Ganesan, A. (1999). A simple and effective procedure for the van Leusen reaction: synthesis of 5-aryloxazoles using a resin-bound base. Tetrahedron Letters, 40(30), 5637-5638. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary methods for the direct arylation of oxazoles. Organic Letters, 12(16), 3578–3581. [Link]

  • Jiang, L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(19), 2879-2905. [Link]

  • Macmillan Group Meeting. (Date N/A). Oxazole. Columbia University. [Link]

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

  • PharmaGuideline. (Date N/A). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Organic Chemistry Portal. (Date N/A). Synthesis of 1,3-oxazoles. [Link]

  • Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Wipf, P., & Miller, C. P. (1995). A New Synthesis of Oxazoles and Thiazoles. The Journal of Organic Chemistry, 60(20), 6204–6212. [Link]

  • Organic Chemistry Portal. (Date N/A). Van Leusen Oxazole Synthesis. [Link]

Sources

Van Leusen Oxazole Synthesis: A Technical Support Guide for Optimizing Yields with Substituted Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this versatile reaction, particularly when working with substituted aldehydes. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This resource combines mechanistic insights with practical, field-proven advice to empower you in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

The Van Leusen oxazole synthesis is a powerful tool for constructing the oxazole core, a privileged scaffold in medicinal chemistry.[1][2][3] However, variations in aldehyde substrates can introduce challenges. Here, we address the most common issues encountered in the lab and provide a systematic approach to resolving them.

Issue 1: Low or No Product Yield

This is one of the most frequent frustrations in any synthesis. A methodical investigation of potential causes is crucial for a successful outcome.

Potential Causes & Step-by-Step Solutions:

  • Poor Reagent Quality:

    • Aldehyde Purity: Substituted aldehydes, especially aromatic ones, can oxidize to the corresponding carboxylic acids upon storage.

      • Solution: Assess the purity of your aldehyde by TLC or NMR before use. If impurities are detected, purify the aldehyde by distillation or column chromatography.[4]

    • TosMIC Stability: Tosylmethyl isocyanide (TosMIC) is a stable solid but can degrade over time, especially if exposed to moisture.[5][6]

      • Solution: Use a fresh bottle of TosMIC or store it in a desiccator. If degradation is suspected, consider synthesizing it fresh.

    • Base Activity: The choice and quality of the base are critical. Carbonates can be hygroscopic, and strong bases like potassium tert-butoxide can lose their potency.

      • Solution: Use a freshly opened or properly stored base. Ensure anhydrous conditions, especially when using strong, moisture-sensitive bases.[4]

  • Sub-optimal Reaction Conditions:

    • Base and Solvent Mismatch: The effectiveness of a base is highly dependent on the solvent system.

      • Solution: For weaker bases like potassium carbonate (K₂CO₃), polar protic solvents like methanol are often effective.[4][6] For stronger bases such as potassium tert-butoxide (t-BuOK), aprotic solvents like tetrahydrofuran (THF) are preferred.[4][7]

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider increasing the reaction temperature or extending the reaction time.[4] Some protocols have successfully used pressure reactors to significantly decrease reaction times.[2]

    • Aldehyde Reactivity: Electron-withdrawing groups on aromatic aldehydes generally increase their reactivity, while sterically hindered aldehydes may react more slowly.[3][8]

      • Solution: For less reactive aldehydes, consider using a stronger base or higher reaction temperatures. A switch to a more polar aprotic solvent like DMF might also be beneficial.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate can complicate purification and reduce your overall yield. Understanding the common side reactions is the first step toward mitigating them.

Potential Causes & Step-by-Step Solutions:

  • Formation of a 4-alkoxy-2-oxazoline: This side product can arise when using a primary alcohol like methanol as the solvent, especially in excess.[4]

    • Solution: Limit the amount of alcohol to 1-2 equivalents.[4] Alternatively, switch to an aprotic solvent system.

  • Aldehyde Self-Condensation (Aldol Reaction): Strong bases can promote the self-condensation of enolizable aldehydes.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.[4] This ensures that the TosMIC anion is readily available to react with the aldehyde as it is introduced. Using a milder base like K₂CO₃ can also minimize this side reaction.

  • Formation of Nitriles: While the Van Leusen reaction with ketones yields nitriles, under certain conditions, aldehydes can also lead to nitrile formation.[9][10][11]

    • Solution: This is often a result of the reaction mechanism diverging. Ensuring a clean and efficient cyclization to the oxazoline intermediate is key. This can be influenced by the choice of base and solvent.

Issue 3: Incomplete Reaction

Seeing a significant amount of starting material remaining after the allotted reaction time can be perplexing.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Deprotonation of TosMIC: The first step of the reaction is the deprotonation of TosMIC to form the reactive anion.[7][9][11] If this step is incomplete, the reaction will not proceed efficiently.

    • Solution: Ensure the base is active and used in a sufficient stoichiometric amount. For K₂CO₃, which is a heterogeneous base, vigorous stirring is essential to maximize surface area contact. If using t-BuOK, ensure it is fully dissolved in the anhydrous solvent before adding TosMIC.

  • Steric Hindrance: Aldehydes with bulky substituents near the carbonyl group may react more slowly due to steric hindrance.

    • Solution: Increase the reaction temperature and/or time. The use of a less sterically demanding base might also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis?

A1: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts an acidic proton from the methylene group of TosMIC, generating a carbanion.[9][12]

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of the aldehyde.[13]

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[9][12][13]

  • Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.[4][9][12]

Q2: How do I choose the right base and solvent for my substituted aldehyde?

A2: The optimal choice depends on the reactivity of your aldehyde. Here is a general guideline:

Aldehyde TypeRecommended BaseRecommended SolventRationale
Electron-deficient aromatic aldehydesK₂CO₃Methanol (reflux)These aldehydes are more reactive and milder conditions are often sufficient.[4][6]
Electron-rich or sterically hindered aldehydesK₂CO₃ or t-BuOKMethanol or THFThese substrates may require more forcing conditions. t-BuOK in THF provides a stronger basic environment.[4]
Aliphatic aldehydesK₂CO₃Methanol or Ionic LiquidsGenerally reactive under standard conditions. Ionic liquids have been shown to be effective and recyclable solvents.[8][14]

Q3: Can this reaction be performed in a one-pot fashion?

A3: Yes, several one-pot procedures have been developed, which can improve efficiency. For instance, 4,5-disubstituted oxazoles can be synthesized in a one-pot reaction using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid.[3][8][14]

Q4: What are some common purification challenges and how can I overcome them?

A4: A common impurity is the p-toluenesulfinic acid byproduct from the elimination step.[4]

  • Solution: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove this acidic impurity. Standard column chromatography on silica gel is typically effective for final purification.

Experimental Protocol: A Generalized Approach

This protocol provides a starting point for the Van Leusen oxazole synthesis. It should be optimized based on the specific aldehyde substrate.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., methanol) and stir the suspension.

  • TosMIC Addition: Add TosMIC (1.0-1.2 equivalents) to the mixture.

  • Aldehyde Addition: Add the substituted aldehyde (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the Van Leusen oxazole synthesis.

VanLeusen_Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_side_products Side Products? check_yield->check_side_products No reagent_quality Check Reagent Purity (Aldehyde, TosMIC, Base) check_yield->reagent_quality Yes check_completion Incomplete Reaction? check_side_products->check_completion No alkoxy_oxazoline Reduce Alcohol Amount or Switch Solvent check_side_products->alkoxy_oxazoline Yes success Successful Synthesis check_completion->success No deprotonation Ensure Efficient TosMIC Deprotonation check_completion->deprotonation Yes reaction_conditions Optimize Conditions (Base, Solvent, Temp, Time) reagent_quality->reaction_conditions reaction_conditions->start aldol_condensation Slow Aldehyde Addition or Use Milder Base alkoxy_oxazoline->aldol_condensation aldol_condensation->start steric_hindrance Increase Temperature/Time deprotonation->steric_hindrance steric_hindrance->start

Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.

References

  • Wikipedia. Van Leusen reaction. [Link]

  • Various Authors. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163. [Link]

  • SynArchive. Van Leusen Reaction. [Link]

  • Various Authors. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2018(4), M1017. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • NROChemistry. (2021). Van Leusen Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Various Authors. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. [Link]

  • Various Authors. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • Various Authors. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Chloromethyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(chloromethyl)oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital chemical synthesis from the laboratory bench to larger-scale production. The 4-(chloromethyl)oxazole moiety is a critical building block in medicinal chemistry, valued for its reactive "handle" that allows for diverse molecular modifications.[1][2] However, its synthesis at scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.

This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the scale-up synthesis of 4-(chloromethyl)oxazole derivatives. The solutions provided are based on a causal understanding of the underlying chemical processes.

Issue 1: Poor Yield and Incomplete Conversion

Question: We are experiencing significantly lower yields and incomplete consumption of starting materials upon scaling up our synthesis of a 4-(chloromethyl)oxazole derivative from a 4-(hydroxymethyl)oxazole precursor using thionyl chloride (SOCl₂). What are the likely causes and how can we mitigate them?

Answer: This is a common challenge when moving to a larger scale. The primary culprits are often related to mass and heat transfer limitations, as well as reagent stability and addition strategies.

Causality and Solutions:

  • Inefficient Mixing: On a larger scale, achieving homogeneous mixing of the reaction slurry or solution is more difficult. Pockets of high or low reagent concentration can lead to side reactions or unreacted starting material.

    • Troubleshooting:

      • Optimize Agitation: Ensure the reactor's agitator (stirrer) design and speed are sufficient to maintain a well-mixed suspension. Consider using baffles in the reactor to improve turbulence and prevent vortexing.

      • Reagent Addition Point: For slurries, subsurface addition of the chlorinating agent can improve its dispersion and prevent localized high concentrations at the surface.

  • Suboptimal Temperature Control: The chlorination of alcohols with thionyl chloride is an exothermic reaction. Insufficient heat removal on a larger scale can lead to a temperature spike, promoting the formation of undesired byproducts and decomposition of the product or reagents.

    • Troubleshooting:

      • Controlled Addition Rate: Add the thionyl chloride at a slow, controlled rate to allow the reactor's cooling system to effectively dissipate the generated heat.

      • Jacket Cooling: Ensure the reactor jacket is set to an appropriate temperature to maintain the desired internal reaction temperature. For highly exothermic reactions, a more powerful cooling system may be necessary for scale-up.

  • Reagent Degradation: Thionyl chloride reacts violently with water, producing corrosive and toxic fumes of sulfur dioxide and hydrogen chloride.[3][4] Any moisture in the starting materials, solvent, or reactor will consume the reagent and reduce the effective stoichiometry.

    • Troubleshooting:

      • Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Purge the reactor with an inert gas like nitrogen or argon to remove atmospheric moisture before charging the reagents.

      • Reagent Quality: Use a fresh, high-quality grade of thionyl chloride. Older or improperly stored bottles may have degraded due to exposure to moisture.

Issue 2: Formation of Impurities and Byproducts

Question: During the scale-up of our 4-(chloromethyl)oxazole synthesis, we are observing significant levels of a dimeric ether byproduct and other uncharacterized impurities in our crude product. How can we minimize their formation?

Answer: The formation of byproducts is often exacerbated at a larger scale due to longer reaction times and potential temperature fluctuations. The dimeric ether likely forms from the reaction of the starting 4-(hydroxymethyl)oxazole with the 4-(chloromethyl)oxazole product.

Causality and Solutions:

  • Side Reactions at Elevated Temperatures: As mentioned, poor heat control can lead to side reactions. Higher temperatures can accelerate the rate of undesired pathways.

    • Troubleshooting:

      • Maintain Low Temperatures: Conducting the reaction at a lower temperature (e.g., 0–5 °C) can significantly reduce the rate of byproduct formation.[1]

      • Process Analytical Technology (PAT): Consider implementing in-situ monitoring (e.g., with infrared spectroscopy) to track the reaction progress and detect the onset of byproduct formation in real-time.

  • Incorrect Stoichiometry: An excess or deficit of the chlorinating agent can lead to different impurity profiles. An excess of thionyl chloride might lead to more aggressive side reactions, while an insufficient amount will result in incomplete conversion.

    • Troubleshooting:

      • Optimize Molar Ratio: Carefully control the stoichiometry of the reactants. A slight excess of thionyl chloride is often used to ensure complete conversion, but this should be optimized to minimize byproduct formation.

  • Work-up and Quenching Issues: The way the reaction is quenched and worked up can introduce or fail to remove certain impurities.

    • Troubleshooting:

      • Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to a cold, stirred solution of a mild base (e.g., sodium bicarbonate solution) to neutralize excess thionyl chloride and HCl. A rapid, uncontrolled quench can cause localized heating and degradation.

      • Solvent Selection for Extraction: Choose an appropriate organic solvent for extraction that provides good solubility for the product and poor solubility for inorganic salts and other impurities.

Issue 3: Challenges in Product Isolation and Purification

Question: We are struggling with the purification of our 4-(chloromethyl)oxazole derivative at a kilogram scale. Column chromatography is not a viable option. What are some effective, scalable purification strategies?

Answer: Moving away from chromatography is a key goal in process chemistry. Crystallization, distillation, and liquid-liquid extraction are more amenable to large-scale operations.

Causality and Solutions:

  • Product Stability: 4-(chloromethyl)oxazole derivatives can be sensitive to heat and acidic or basic conditions, which can complicate purification.

    • Troubleshooting:

      • Crystallization: This is often the most effective and scalable purification method.

        • Solvent Screening: Perform a thorough solvent screening to identify a single solvent or a solvent/anti-solvent system that provides high recovery of the pure product. Key parameters to consider are the product's solubility at high and low temperatures.

        • Controlled Cooling: Implement a controlled cooling profile during crystallization to promote the growth of larger, purer crystals and minimize the inclusion of impurities.

      • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an excellent method for purification.

      • Extraction: A carefully designed series of aqueous washes (e.g., with dilute acid, base, and brine) during the work-up can remove many process-related impurities before the final isolation step.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(chloromethyl)oxazole derivatives?

A1: Several synthetic strategies exist for forming the oxazole ring, which can then be functionalized. Some common methods include:

  • From 4-(hydroxymethyl)oxazole: This is a common and direct approach involving the chlorination of the corresponding alcohol, typically with reagents like thionyl chloride or phosphorus oxychloride.

  • Cyclization Reactions: Building the oxazole ring from acyclic precursors is a powerful strategy.

    • The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1]

    • The Bredereck reaction utilizes the reaction of α-haloketones with amides.[5]

    • The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent.[5][6][7]

  • From other heterocycles: Transformations of other heterocyclic systems, such as azirines, can also yield oxazole derivatives.[1]

Q2: What are the critical safety precautions when working with thionyl chloride (SOCl₂) at scale?

A2: Thionyl chloride is a highly corrosive and toxic substance that requires strict safety protocols, especially at a larger scale.[3][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, tightly fitting safety goggles, and a face shield.[8][9] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.[3][4]

  • Handling and Storage: Store thionyl chloride in a dry, well-ventilated area, away from water and incompatible materials.[8][9] Containers should be kept tightly closed.[8][9]

  • Reaction Setup: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Emergency Procedures: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[8][10] For inhalation, move the person to fresh air and get medical help.[4][8] Spills should be absorbed with an inert material like sand or vermiculite; do not use water.[3][8]

Q3: How does the reactivity of the chloromethyl group influence the synthesis and handling of these derivatives?

A3: The chloromethyl group is a key feature of these molecules, acting as a potent electrophile.[1][2]

  • Synthetic Utility: This reactivity is highly advantageous for subsequent synthetic steps, allowing for facile nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alkoxides, etc.) to build more complex molecules.[11]

  • Stability and Handling: This reactivity also means the product can be unstable, particularly in the presence of nucleophiles. During work-up and purification, it's important to avoid prolonged exposure to strong bases or other nucleophilic species that could lead to product degradation or the formation of impurities. The product should be stored in a cool, dry place, away from reactive chemicals.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the scale-up synthesis and purification of a 4-(chloromethyl)oxazole derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Reagent & Solvent Preparation (Drying, Inert Atmosphere) prep_reactor Reactor Preparation (Cleaning, Drying, N2 Purge) prep_reagents->prep_reactor charge_sm Charge 4-(hydroxymethyl)oxazole and Solvent prep_reactor->charge_sm cool_reactor Cool Reactor (e.g., 0-5 °C) charge_sm->cool_reactor add_socl2 Controlled Addition of SOCl₂ cool_reactor->add_socl2 monitor Monitor Reaction (TLC, HPLC, in-situ IR) add_socl2->monitor quench Controlled Quench (e.g., into NaHCO₃ soln.) monitor->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry_sol Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) wash->dry_sol concentrate Solvent Removal (Rotary Evaporation) dry_sol->concentrate crystallize Crystallization (Solvent Screening, Controlled Cooling) concentrate->crystallize filter_dry Filtration and Drying crystallize->filter_dry final_product Final Product: 4-(chloromethyl)oxazole filter_dry->final_product

Sources

"troubleshooting low yields in Robinson-Gabriel oxazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Robinson-Gabriel oxazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this classical and powerful cyclodehydration reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide: Diagnosing Low Yields

Low yields in the Robinson-Gabriel synthesis are a common but surmountable challenge. The reaction involves the cyclodehydration of a 2-acylamino-ketone to form the corresponding oxazole.[1][2] Success hinges on the quality of the starting material, the choice of dehydrating agent, and precise control of reaction conditions. This guide addresses specific problems you might be encountering.

Q1: My starting 2-acylamino-ketone appears to be consumed (by TLC), but the yield of my desired oxazole is very low. What are the likely causes?

This is one of the most frequent issues. If the starting material is consumed but the product is not formed in high yield, the reaction is likely being diverted to side products or the product is degrading under the reaction conditions.

Possible Causes & Solutions:

  • Reaction Conditions are Too Harsh: Historically, concentrated sulfuric acid (H₂SO₄) was the go-to dehydrating agent.[2] However, strong mineral acids and high temperatures can cause charring and decomposition of sensitive substrates. Some dehydrating agents like PCl₅, H₂SO₄, and POCl₃ are known to produce low yields in certain cases.[3][4]

    • Solution: Switch to a milder, more modern dehydrating agent. Polyphosphoric acid (PPA) can significantly increase yields to the 50-60% range.[3][4] Other effective agents include trifluoroacetic anhydride (TFAA), thionyl chloride (SOCl₂), or triphenylphosphine/iodine mixtures.[2][5]

  • Incomplete Dehydration: The final step of the mechanism is the elimination of water to form the aromatic oxazole ring.[6] If this step is inefficient, the reaction can stall at the hydroxylated intermediate (an oxazoline), which may be unstable and prone to decomposition during workup.

    • Solution: Ensure your dehydrating agent is active and used in sufficient quantity. If using a reagent like H₂SO₄, ensure it is concentrated and not hydrated. For solid reagents like phosphorus pentoxide (P₂O₅), ensure they have not absorbed atmospheric moisture.

  • Side Reactions: The highly acidic conditions can promote undesired side reactions, such as polymerization or rearrangement of the starting material or product.

    • Solution: Lower the reaction temperature. Many Robinson-Gabriel reactions can proceed at room temperature or with gentle heating (e.g., 50-90°C) when using an appropriate dehydrating agent.[2][7] Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation.

Below is a logical workflow to troubleshoot this specific problem:

G start Low Yield, Starting Material Consumed check_conditions Assess Reaction Conditions (Temp, Reagent) start->check_conditions harsh Conditions Too Harsh? (e.g., conc. H₂SO₄, >120°C) check_conditions->harsh Yes mild Conditions Mild? (e.g., PPA, TFAA, <100°C) check_conditions->mild No change_reagent Action: Switch to Milder Dehydrating Agent (PPA, TFAA, Burgess Reagent) harsh->change_reagent lower_temp Action: Lower Reaction Temperature & Monitor by TLC harsh->lower_temp check_sm Investigate Starting Material (SM) Purity mild->check_sm end Optimized Yield change_reagent->end lower_temp->end impure_sm SM Impure or Unstable? check_sm->impure_sm Yes purify_sm Action: Re-purify SM (Recrystallization/Chromatography) impure_sm->purify_sm purify_sm->end

Caption: A logical workflow for troubleshooting low yields.

Q2: My reaction is sluggish and a significant amount of starting material remains even after prolonged reaction times. What should I do?

This issue points to insufficient activation of the substrate for the key cyclization step.

Possible Causes & Solutions:

  • Insufficiently Strong Dehydrating Agent: The chosen reagent may not be potent enough to promote the cyclization for your specific substrate, which is often the rate-limiting step.

    • Solution: Increase the strength or concentration of the dehydrating agent. If you are using PPA, consider gentle heating. If using a milder reagent, you may need to switch to a more powerful one like neat POCl₃ or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Low Reaction Temperature: While high temperatures can cause degradation, some robust substrates require more thermal energy to overcome the activation barrier for cyclization.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC to check for the appearance of product versus any new side products.

  • Poor Solubility: If the 2-acylamino-ketone starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient.

    • Solution: Ensure your substrate is soluble. While many Robinson-Gabriel reactions are run neat in the dehydrating acid (e.g., H₂SO₄ or PPA), some protocols use a co-solvent like toluene or dichloromethane.[5] Choose a solvent that is inert to the strong acid conditions.

Q3: The purification of my oxazole product is difficult due to persistent impurities. How can I improve the workup procedure?

A clean reaction makes for an easy purification. However, if impurities are present, a strategic workup is crucial.

Possible Causes & Solutions:

  • Acidic Residue: The most common impurity is residual dehydrating agent (e.g., H₂SO₄, PPA).

    • Solution: The standard workup involves carefully pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., NaOH, NaHCO₃).[7] Ensure the aqueous solution is basic (pH > 8) before extraction. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Unreacted Starting Material: The 2-acylamino-ketone starting material can have similar polarity to the oxazole product, making chromatographic separation difficult.

    • Solution: If the starting material is the main impurity, it indicates the reaction did not go to completion. The best approach is to re-optimize the reaction conditions (see Q2). For the current batch, careful column chromatography with a shallow solvent gradient may be effective.

  • Polymeric Byproducts: Highly acidic conditions can generate non-polar, tar-like materials.

    • Solution: After quenching and extraction, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[5] The crude product can often be purified by flash column chromatography or recrystallization to separate the desired oxazole from polymeric material.[5][7]

Key Experimental Protocols

Protocol 1: General Procedure for Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)

This protocol is a good starting point for many aryl-substituted oxazoles and is often higher yielding than classical H₂SO₄ methods.[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, add the 2-acylamino-ketone (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the substrate). The PPA should be viscous but stirrable.

  • Reaction: Heat the mixture with stirring in an oil bath at 80-120°C. The optimal temperature will depend on the substrate.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice/base, extracting, and analyzing by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated aqueous solution of sodium bicarbonate or a 10M NaOH solution until the pH is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Table 1: Comparison of Common Dehydrating Agents
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 100-150°C, neatInexpensive, powerfulLow yields, charring, harsh conditions[3]
P₂O₅ 150-200°C, often in a high-boiling solventStrong dehydratorVery high temperatures required, heterogeneous
POCl₃ Reflux, neat or in pyridineEffective for many substratesCorrosive, toxic, workup can be difficult
Polyphosphoric Acid (PPA) 80-120°C, neatGood yields (often >50%) , moderate temp.Viscous, difficult to stir, challenging workup[3]
TFAA 0°C to RT, in DCM or THFMild conditions, high yieldsExpensive, moisture-sensitive[5]
Burgess Reagent Microwave, 50-80°CVery mild, fast reaction timesExpensive, specialist reagent

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Robinson-Gabriel synthesis?

A: The reaction is an acid-catalyzed intramolecular cyclodehydration.[1] It proceeds through two main stages:

  • Protonation and Cyclization: The ketone carbonyl of the 2-acylamino-ketone is protonated by the acid catalyst. This activates the carbon for nucleophilic attack by the oxygen of the amide group, forming a five-membered cyclic intermediate (a hemiaminal or oxazoline precursor).[6]

  • Dehydration: The cyclic intermediate is protonated again, leading to the elimination of a molecule of water to form the stable, aromatic oxazole ring.[6][8]

G SM 2-Acylamino-ketone p1 SM->p1 + H⁺ ProtonatedSM Protonated Intermediate p2 ProtonatedSM->p2 Intramolecular Cyclization Cyclized Cyclized Intermediate (Oxazoline precursor) Oxazole Oxazole Product + H₂O Cyclized->Oxazole - H₂O, - H⁺ p1->ProtonatedSM p2->Cyclized

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

Q: My 2-acylamino-ketone starting material seems to be degrading before I even start the reaction. Why?

A: 2-Acylamino-ketones can be unstable, particularly if the "keto" part is an aldehyde (i.e., a 2-acylamino-aldehyde). They can be prone to self-condensation or decomposition. It is crucial to use freshly prepared or highly purified starting material. The Dakin-West reaction is a common method to synthesize these precursors.[2]

Q: Are there any alternatives to the Robinson-Gabriel synthesis for making oxazoles?

A: Yes, several other named reactions exist for oxazole synthesis. The most common alternatives include:

  • Van Leusen Oxazole Synthesis: A reaction between an aldehyde and TosMIC (tosylmethyl isocyanide).[9]

  • Fischer Oxazole Synthesis: The reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous HCl.[3]

  • Cornforth Rearrangement: While not a direct synthesis, it involves the thermal rearrangement of certain oxazoles.

The choice of method depends on the desired substitution pattern and the availability of starting materials.

References

Sources

Technical Support Center: Side Reactions of the Chloromethyl Group in Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl-substituted oxazole compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the common side reactions encountered during the synthesis and manipulation of these versatile chemical entities. The inherent reactivity of the chloromethyl group, while synthetically useful, can often lead to undesired pathways that compromise yield and purity.[1][2] This resource aims to equip you with the knowledge to anticipate, diagnose, and mitigate these challenges.

Section 1: Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to address specific side reactions. Each guide explains the underlying chemical principles and offers proven protocols to steer your reactions toward the desired outcome.

Issue: Unwanted Nucleophilic Attack on the Oxazole Ring

Symptoms:

  • Formation of complex mixtures of products.

  • Isolation of products where the oxazole ring has been opened or rearranged.[3]

  • Discrepancies in NMR spectra that cannot be attributed to simple substitution at the chloromethyl group.

Root Cause Analysis: While the chloromethyl group is the primary electrophilic site, the oxazole ring itself is not entirely inert.[1] The electron-deficient nature of the oxazole ring makes it susceptible to attack by strong nucleophiles, particularly at the C2 and C5 positions.[4] This is especially prevalent under harsh reaction conditions (e.g., high temperatures, strongly basic or acidic media).

Mitigation Protocol:

  • Reagent Selection:

    • Nucleophile Choice: Employ soft, less basic nucleophiles where possible. For instance, when introducing a sulfur moiety, using a thiol with a mild base like diisopropylethylamine (DIPEA) is preferable to using a highly reactive thiolate salt generated with sodium hydride.

    • Solvent Effects: Utilize polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the desired SN2 reaction at the chloromethyl group.[1] These solvents help to solvate the transition state without promoting unwanted ring-opening reactions.

  • Reaction Condition Optimization:

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, starting reactions at 0°C and slowly warming to room temperature is sufficient.[5]

    • pH Management: Avoid strongly acidic or basic conditions that can activate the oxazole ring towards nucleophilic attack or degradation. If a base is necessary, use a non-nucleophilic, sterically hindered base like proton sponge or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Workflow for Minimizing Ring Attack:

start Reaction Setup nucleophile Select 'soft' nucleophile (e.g., thiol over thiolate) start->nucleophile solvent Choose polar aprotic solvent (e.g., DMF, MeCN) start->solvent temp Maintain low temperature (e.g., 0°C to RT) start->temp base Use non-nucleophilic base (e.g., DIPEA, DBU) start->base monitor Monitor reaction by TLC/LC-MS nucleophile->monitor solvent->monitor temp->monitor base->monitor workup Standard workup monitor->workup

Caption: Decision workflow for minimizing nucleophilic attack on the oxazole ring.

Issue: Dimerization and Polymerization

Symptoms:

  • Appearance of high molecular weight species in mass spectrometry analysis.

  • Formation of insoluble materials in the reaction mixture.

  • Streaking on TLC plates.

Root Cause Analysis: The high reactivity of the chloromethyl group can lead to intermolecular reactions where one oxazole molecule acts as a nucleophile (via the nitrogen atom of the oxazole ring) and another acts as the electrophile (at the chloromethyl carbon). This is particularly problematic at higher concentrations and temperatures.

Mitigation Protocol:

  • Concentration Control:

    • High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M) to decrease the probability of intermolecular collisions. This can be achieved by the slow addition of one reagent to a dilute solution of the other.

  • Protecting Group Strategy:

    • N-Protection: In cases where the oxazole nitrogen is implicated in the side reaction, temporary protection can be a viable strategy. However, this adds synthetic steps and requires careful selection of a protecting group that is stable to the reaction conditions and readily removable. Common protecting groups for nitrogen include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[6][7]

Experimental Setup for High Dilution:

reagent_a Reagent A in Solvent Added dropwise via syringe pump reaction_vessel Reaction Vessel Stirred solution of Reagent B in large volume of solvent reagent_a->reaction_vessel Slow addition

Caption: Syringe pump addition for maintaining high dilution.

Issue: Hydrolysis of the Chloromethyl Group

Symptoms:

  • Formation of the corresponding hydroxymethyl oxazole as a major byproduct.

  • Decrease in pH of the reaction mixture over time.

Root Cause Analysis: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water and under basic or neutral conditions. This SN2 reaction with water as the nucleophile can be a significant competitive pathway.

Mitigation Protocol:

  • Anhydrous Conditions:

    • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents and ensure all reagents are thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Reaction Workup:

    • Anhydrous Workup: If the product is sensitive to water, perform an anhydrous workup. This may involve filtering the reaction mixture through a pad of celite and washing with a non-polar, anhydrous solvent.

    • Aqueous Workup Considerations: If an aqueous workup is necessary, perform it quickly and at low temperatures. Use a saturated sodium bicarbonate solution to neutralize any generated HCl, followed by extraction with a suitable organic solvent.

Table 1: Solvent Drying Techniques

SolventDrying AgentTechnique
DichloromethaneCalcium hydrideReflux and distill
TetrahydrofuranSodium/benzophenoneReflux until deep blue/purple and distill
AcetonitrileCalcium hydrideReflux and distill
DimethylformamideMolecular sieves (4Å)Stir overnight and use directly

Section 2: Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with the chloromethyl oxazole is very slow. How can I increase the rate without promoting side reactions?

A1: To accelerate the reaction, consider the following in order of preference:

  • Switch to a more reactive halogen: If possible, synthesize the corresponding bromomethyl or iodomethyl oxazole. The reactivity order is I > Br > Cl, as iodide and bromide are better leaving groups.[8][9]

  • Use a phase-transfer catalyst: For reactions involving an ionic nucleophile in a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate.

  • Add a catalytic amount of sodium iodide: In what is known as the Finkelstein reaction, a catalytic amount of NaI can convert the chloromethyl group in situ to the more reactive iodomethyl intermediate.

Q2: I am observing the formation of a vinyl oxazole. What is causing this and how can I prevent it?

A2: The formation of a vinyl oxazole is likely due to an elimination reaction (E2) competing with the desired substitution (SN2).[1] This is favored by strong, sterically hindered bases. To prevent this:

  • Use a weaker, non-hindered base.

  • Ensure your nucleophile is not overly basic.

  • Run the reaction at a lower temperature.

Q3: Can I perform electrophilic aromatic substitution on the oxazole ring in the presence of a chloromethyl group?

A3: This is generally challenging. The oxazole ring is electron-deficient, making it resistant to electrophilic aromatic substitution.[1] The chloromethyl group is also electron-withdrawing, further deactivating the ring.[1] If such a transformation is necessary, it would likely require harsh conditions that could lead to decomposition or reaction at the chloromethyl site. A more viable strategy would be to perform the ring functionalization prior to introducing the chloromethyl group.

Q4: How can I purify my chloromethyl oxazole compound? It seems to degrade on silica gel.

A4: Chloromethyl oxazoles can be sensitive to the acidic nature of standard silica gel.

  • Neutralize the silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine, then pack the column as usual. This will neutralize the acidic sites.

  • Use alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel.

  • Non-chromatographic methods: If possible, purification by recrystallization or distillation under reduced pressure are preferred methods to avoid degradation on stationary phases.[1]

Q5: What are the best conditions for storing chloromethyl oxazole compounds?

A5: Due to their reactivity and sensitivity to moisture, chloromethyl oxazoles should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (refrigerator or freezer), and protected from light. It is advisable to store them as a solid if possible, or as a solution in an anhydrous, non-reactive solvent like dioxane.

References

  • Smolecule. 5-(chloromethyl)-1,3-oxazole;dichloromethane.
  • Benchchem. 5-(Chloromethyl)oxazole | 172649-57-9.
  • Benchchem. Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5.
  • Kappe, C. O. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. 2016;72(4):533-538.
  • Hassner, A. new chemistry of oxazoles. Heterocycles. 1993;35(2):1449-1466.
  • TCI Chemicals. Protecting Agents.
  • SynArchive. Protecting Groups List.
  • Organic Chemistry Portal. Protective Groups.
  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents.
  • RSC Publishing. Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. 2001.
  • Benchchem. 4-(Chloromethyl)-2-ethyl-1,3-oxazole | 675148-77-3.
  • Benchchem. 4-(Chloromethyl)oxazole hydrochloride | 675149-75-4.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • National Institutes of Health.
  • University of Texas Southwestern Medical Center. Protecting Groups in Organix Synthesis.
  • Asian Journal of Biochemical and Pharmaceutical Research. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. 2024;27(4S).
  • National Institutes of Health.
  • International Journal of Medical and Pharmaceutical Research.
  • ResearchGate.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • CUTM Courseware. Oxazole.pdf.
  • RSC Publishing. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
  • National Institutes of Health. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC.
  • ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. 2024.
  • National Institutes of Health. Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. PMC.
  • ResearchGate.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. 2021.
  • Chemsrc. 5-(Chloromethyl)oxazole Hydrochloride | CAS#:2241052-90-2.
  • PubMed. Synthesis of Tetrahydrofuro[2,3-d]oxazoles and Oxazoles by Hypervalent Iodine (III)
  • PubMed. Oxazole as an electron-deficient diene in the Diels-Alder reaction.

Sources

Technical Support Center: Alternative Catalysts for the Cyclization of N-Acylamino Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclization of N-acylamino ketones. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems for these crucial transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research and development.

Troubleshooting Guide

This section addresses common problems encountered during the cyclization of N-acylamino ketones with alternative catalysts. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Brønsted acid-catalyzed cyclization of my N-acylamino ketone, but I am observing very low conversion to the desired heterocyclic product. What are the likely causes and how can I improve the yield?

Answer: Low yields in Brønsted acid-catalyzed cyclizations of N-acylamino ketones can stem from several factors, ranging from catalyst choice to substrate reactivity and reaction conditions.

  • Inadequate Catalyst Strength: The Brønsted acid may not be strong enough to efficiently protonate the ketone and facilitate the formation of the key N-acyliminium ion intermediate.[1][2] Stronger acids like perchloric acid (HClO₄) supported on silica gel have shown to be effective.[2]

    • Troubleshooting Tip: Screen a panel of Brønsted acids with varying pKa values. Consider moving from weaker acids like acetic acid to stronger ones like trifluoroacetic acid (TFA) or supported catalysts like HClO₄-SiO₂.[2]

  • Substrate Deactivation: Electron-withdrawing groups on the aromatic ring of the N-acylamino ketone can decrease its nucleophilicity, hindering the intramolecular attack required for cyclization.

    • Troubleshooting Tip: If your substrate contains strongly deactivating groups, you may need to switch to a more potent catalytic system, such as a strong Lewis acid or a cooperative catalytic system.

  • Side Reactions: Undesired side reactions can compete with the desired cyclization, consuming your starting material. A common side reaction is the formation of enamides or other rearrangement products.[3]

    • Troubleshooting Tip: Carefully analyze your crude reaction mixture by LC-MS or NMR to identify major byproducts. Adjusting the reaction temperature or catalyst loading may help to suppress these side reactions. Lowering the temperature can often increase selectivity for the desired product.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Non-nucleophilic solvents are often preferred to avoid their participation in the reaction.[2] However, in some cases, a coordinating solvent might be necessary to stabilize the catalytic species.

    • Troubleshooting Tip: Screen a variety of solvents with different polarities and coordinating abilities. For instance, while non-nucleophilic solvents like dichloromethane (DCM) or toluene are common, protic solvents like methanol have been shown to be effective in specific cases.[2]

Issue 2: Poor Diastereo- or Enantioselectivity

Question: My cyclization reaction is proceeding with good yield, but the diastereoselectivity is poor, resulting in a mixture of isomers that are difficult to separate. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity in the cyclization of N-acylamino ketones is a common challenge, often influenced by the catalyst, substrate, and reaction conditions.

  • Racemization: The use of strong acids can lead to racemization at stereocenters alpha to the ketone due to enolization.[4]

    • Troubleshooting Tip: Employ milder reaction conditions, such as lower temperatures and shorter reaction times. The use of chiral organocatalysts, which operate under milder conditions, can also mitigate this issue.

  • Catalyst Control: The chiral environment provided by the catalyst is crucial for inducing stereoselectivity. An inappropriate catalyst-substrate match can lead to poor stereochemical induction.

    • Troubleshooting Tip: Screen a library of chiral catalysts. For organocatalysis, variations in the catalyst backbone, steric bulk, and hydrogen-bonding capabilities can have a profound impact on selectivity.[5][6] Cooperative catalysis, using a combination of a chiral catalyst and an achiral co-catalyst, can also be a powerful strategy to enhance stereocontrol.[5]

  • Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the substrate can direct the approach of the nucleophile.

    • Troubleshooting Tip: Modify the protecting group on the nitrogen or other substituents on the substrate to create a more sterically demanding environment that favors one diastereomeric transition state over the other.

Issue 3: Catalyst Deactivation or Inhibition

Question: My reaction starts well, but then stalls before reaching full conversion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?

Answer: Catalyst deactivation is a significant concern, particularly with sensitive organometallic or organocatalytic systems.

  • Coordination to Basic Moieties: If your substrate or product contains basic nitrogen atoms, they can coordinate to the Lewis acidic catalyst, leading to its deactivation.[5]

    • Troubleshooting Tip: The use of a Brønsted acid co-catalyst can sometimes protonate these basic sites, preventing their coordination to the primary catalyst.[5] Alternatively, protecting group strategies can be employed to mask these basic functionalities during the reaction.

  • Water Sensitivity: Many Lewis acids are highly sensitive to moisture, which can lead to their hydrolysis and deactivation.

    • Troubleshooting Tip: Ensure all reagents and solvents are rigorously dried before use. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.

  • Product Inhibition: The cyclized product may bind more strongly to the catalyst than the starting material, leading to product inhibition.

    • Troubleshooting Tip: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading can help to drive the reaction to completion. In other cases, a different catalyst that exhibits lower product affinity may be required.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts (e.g., organocatalysts, Brønsted acids) over traditional strong Lewis acids for N-acylamino ketone cyclization?

A1: Traditional strong Lewis acids like TiCl₄ or BF₃·OEt₂ often require stoichiometric amounts, are highly sensitive to moisture, and have limited functional group tolerance.[7] Alternative catalysts offer several advantages:

  • Catalytic Amounts: Many organocatalysts and modern Brønsted acids can be used in catalytic quantities, improving atom economy.

  • Milder Reaction Conditions: These catalysts often operate under milder conditions, which helps to preserve sensitive functional groups in the substrate and product.[2]

  • Improved Selectivity: Chiral organocatalysts can provide high levels of enantioselectivity, which is crucial for the synthesis of chiral drug candidates.[5][6]

  • Reduced Toxicity: Many alternative catalysts are metal-free and have lower toxicity, making them more environmentally friendly.

Q2: How do I choose the right alternative catalyst for my specific N-acylamino ketone substrate?

A2: The optimal catalyst depends heavily on the specific structure of your substrate. Here are some general guidelines:

  • For electron-rich aromatic systems: A milder Brønsted acid or a hydrogen-bond donor organocatalyst may be sufficient.

  • For electron-deficient systems: A stronger catalyst, such as a cooperative system with a Brønsted acid and a chiral phosphoric acid, might be necessary to overcome the lower nucleophilicity of the aromatic ring.[5]

  • For achieving high enantioselectivity: Chiral phosphoric acids, thioureas, or squaramides are excellent choices for asymmetric cyclizations.[5][6] It is often necessary to screen a small library of catalysts to find the optimal one for your substrate.

Q3: What analytical techniques are best for monitoring the progress of my cyclization reaction?

A3: A combination of techniques is often ideal:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide quantitative information on the conversion.

Q4: I have successfully performed the cyclization, but I am struggling with the purification of the product. What are some common challenges and solutions?

A4: Purification can be challenging due to the similar polarities of the product and any unreacted starting material or byproducts.

  • Chromatography: Column chromatography on silica gel is the most common purification method. A careful screening of solvent systems is often required to achieve good separation. In some cases, prolonged exposure to silica gel can cause product degradation, so swift chromatography is recommended.[8]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain material of high purity.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. The protecting group can then be removed in a subsequent step.

Catalyst Performance Summary

The following table summarizes the performance of various alternative catalysts for the cyclization of N-acylamino ketones and related substrates, providing a comparative overview to guide your catalyst selection.

Catalyst SystemSubstrate TypeProductYield (%)ee (%)Reference
HClO₄-SiO₂N-Cbz-protected diazoketones1,3-Oxazinane-2,5-dionesup to 90N/A[2]
Chiral Phosphoric AcidTryptamines and enol lactonesComplex heterocycles63-9972-99[9]
Squaramide / Benzoic AcidTryptamines and aldehydesTetrahydro-β-carbolines79-99up to 94[5]
Thiourea / Benzoic AcidIndoles and β-formyl estersTetrahydro-γ-carbolinesgoodhigh[10]
AgOTf / OrganocatalystImines and acyl chloridesα-Methylene-γ-lactamsgoodN/A[11]

Experimental Protocols

General Protocol for Brønsted Acid-Catalyzed Cyclization of N-Cbz-Protected Diazoketones

This protocol is adapted from the work of Kumar et al. (2019).[2]

  • To a solution of the N-Cbz-protected diazoketone (1.0 equiv) in methanol (0.1 M), add silica-supported perchloric acid (HClO₄-SiO₂) (30 mol%).

  • Stir the reaction mixture at room temperature for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the silica-supported catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-oxazinane-2,5-dione.

General Protocol for Asymmetric Organocatalytic Pictet-Spengler Reaction

This protocol is a general representation based on the principles outlined by Wu, Seidel, and others.[5]

  • To a flame-dried flask under an inert atmosphere, add the chiral organocatalyst (e.g., squaramide, 5-10 mol%) and the co-catalyst (e.g., benzoic acid, 10-20 mol%).

  • Add the appropriate dry solvent (e.g., toluene, DCM).

  • Add the N-acylamino ketone substrate (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).

  • Add the aldehyde or ketone coupling partner (1.1-1.5 equiv) dropwise.

  • Stir the reaction for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Reaction Mechanism: Brønsted Acid-Catalyzed Cyclization

G cluster_0 Catalytic Cycle A N-Acylamino Ketone B Protonated Ketone A->B Protonation C N-Acyliminium Ion B->C Dehydration D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Product D->E Deprotonation Cat_out H⁺ (Catalyst) D->Cat_out Regeneration Cat_in H⁺ (Catalyst) Cat_in->A

Caption: Generalized catalytic cycle for Brønsted acid-catalyzed cyclization.

Troubleshooting Workflow: Low Yield

G Start Low Yield Observed Q1 Is starting material consumed? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are there significant byproducts? A1_yes->Q2 Sol1 Increase catalyst loading or use a stronger catalyst. A1_no->Sol1 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Sol2 Optimize reaction conditions (temp, solvent) to minimize side reactions. A2_yes->Sol2 Sol3 Check for catalyst deactivation. Ensure anhydrous conditions. A2_no->Sol3

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Wu, J., & Seidel, D. (2019). Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. Journal of the American Chemical Society, 141(35), 13845–13850. [Link]

  • List, B., & Pojarliev, P. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15599–15605. [Link]

  • Tius, M. A., & Harrington, P. E. (2007). Asymmetric Amine-lntercepted Nazarov Cyclization. Journal of the American Chemical Society, 129(23), 7246–7247. [Link]

  • Tius, M. A. (2011). Asymmetric Nazarov Cyclizations. Accounts of Chemical Research, 44(5), 347–358. [Link]

  • Hong, S., & Jacobsen, E. N. (2016). Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Journal of the American Chemical Society, 138(1), 60–63. [Link]

  • Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1628. [Link]

  • Varghese, V., & Hudlicky, T. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 844. [Link]

  • Seidel, D. (2009). Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. Journal of the American Chemical Society, 131(34), 12204–12205. [Link]

  • Pandey, G., & Hajra, S. (1996). Formation of silyloxy-substituted pyrrolizidinones, indolizidinones and quinolizidinones via intramolecular cyclizations of α-acylamino radicals with acylsilanes. Chemical Communications, (21), 2469. [Link]

  • Kumar, A., Kumar, A., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 58. [Link]

  • Pudelova, N., & Krchnak, V. (2011). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. ACS Combinatorial Science, 13(2), 167–174. [Link]

  • [Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[1][3]oxazepane and Dihydrobenzo[3][12]oxazocine. (n.d.). PubMed.]([Link])

Sources

"analytical methods for detecting impurities in 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert insights and practical troubleshooting for the detection, identification, and quantification of impurities associated with this active pharmaceutical ingredient (API).

Section 1: Foundational Strategy for Impurity Profiling

This section addresses the strategic considerations necessary before initiating any experimental work. A robust analytical strategy is built on understanding the molecule, potential impurities, and regulatory expectations.

Q1: What are the likely sources and types of impurities for this specific oxazole compound?

A1: Impurities for this API can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines.[1][2] Understanding their origin is key to developing a targeted analytical method.

  • Organic Impurities:

    • Process-Related Impurities: These are the most common and originate from the manufacturing process.[2]

      • Starting Materials: Unreacted precursors such as 3-methoxybenzaldehyde or the corresponding α-amino ketone.

      • Intermediates: Incomplete cyclization or side-reactions can lead to various intermediates remaining in the final product.

      • By-products: Impurities formed from competing or consecutive reactions during synthesis.

    • Degradation Products: These arise from the storage or handling of the API. Given the compound's structure, the chloromethyl group is a reactive site susceptible to hydrolysis, potentially forming the corresponding hydroxymethyl or even a dimeric ether impurity. The oxazole ring itself can also be susceptible to hydrolysis under strong acidic or basic conditions.

  • Inorganic Impurities: These result from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[3][4]

Q2: What are the regulatory expectations for reporting and identifying impurities?

A2: The primary guideline is ICH Q3A(R2), which provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5] These thresholds are based on the maximum daily dose (MDD) of the drug.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[3][5]

It is critical to develop analytical methods with a limit of quantification (LOQ) below the reporting threshold. Any impurity exceeding the identification threshold must be structurally characterized.[2]

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method.[6][7] The goal is to achieve 5-20% degradation of the API.[8] Over-stressing can lead to secondary degradants not relevant to formal stability studies.[6]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the API to the following conditions in parallel.[9][10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8-24 hours. The chloromethyl group may be particularly sensitive here.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API and a solution to 80°C for 48 hours.

    • Photolytic Degradation: Expose solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Peak Purity: Analyze the stressed samples and ensure the main API peak is spectrally pure using a photodiode array (PDA) detector to confirm co-eluting peaks are not present.

Section 2: Troubleshooting Chromatographic Separation (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity quantification due to its high resolution and sensitivity.[11][12]

Q4: I'm starting method development. What is a good starting point for an HPLC method for this compound?

A4: A reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The molecule is moderately polar and will be well-retained on a C18 column.

Recommended Starting Conditions:

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides a low pH to ensure consistent protonation of any ionizable functional groups, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minA gradient is essential to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV/PDA at 225 nm and 254 nmThe conjugated oxazole and phenyl rings should provide good UV absorbance. A PDA detector is crucial for peak purity analysis.[11]
Injection Volume 10 µLA standard volume; adjust based on concentration and sensitivity.
Q5: My main API peak is tailing or showing poor shape. What should I do?

A5: Poor peak shape is a common issue that compromises resolution and integration accuracy. The following diagram outlines a logical troubleshooting workflow.

Caption: Troubleshooting workflow for poor HPLC peak shape.

Expertise Note: Peak tailing for a molecule like this can often be attributed to secondary interactions between the basic nitrogen on the oxazole ring and residual acidic silanols on the silica support of the column. Using a modern, end-capped C18 column or lowering the mobile phase pH (e.g., to pH 2.5-3) can mitigate this issue by protonating the nitrogen, thus reducing these unwanted interactions.

Section 3: Identifying Unknowns with Hyphenated Techniques

Once impurities are detected and separated, the next crucial step is identification. Mass spectrometry (MS) coupled with chromatography is the primary tool for this purpose.[12][13]

Q6: When should I use LC-MS versus GC-MS for impurity identification?

A6: The choice depends on the volatility and thermal stability of the impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred technique for this API and its expected impurities.[12][14] It is ideal for non-volatile and thermally labile compounds. It will provide accurate mass data for the parent compound and its degradation products (e.g., the hydroxymethyl derivative), allowing for the determination of elemental formulas.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This should be used to analyze for volatile or semi-volatile impurities, such as residual solvents or low molecular weight starting materials.[15][16][17] The parent compound itself may degrade in the hot GC inlet due to the chloromethyl group, making GC-MS unsuitable for its direct analysis but useful for specific volatile impurities.

Q7: I have an LC-MS spectrum of an unknown impurity. How do I begin to propose a structure?

A7: Structural elucidation from MS data is a systematic process.

Impurity_ID_Workflow cluster_LCMS LC-MS Analysis cluster_Interpretation Interpretation & Confirmation Accurate_Mass 1. Obtain Accurate Mass (e.g., from TOF or Orbitrap) Propose_Formula 2. Propose Elemental Formula (Calculate mass defect and isotopic pattern) Accurate_Mass->Propose_Formula MSMS 3. Perform MS/MS Fragmentation Propose_Formula->MSMS Fragment_Analysis 4. Analyze Fragmentation Pattern (Compare to parent drug, identify neutral losses) MSMS->Fragment_Analysis Propose_Structure 5. Propose Putative Structure Fragment_Analysis->Propose_Structure NMR_Confirm 6. Confirm with NMR (Requires isolation or synthesis) Propose_Structure->NMR_Confirm

Caption: General workflow for impurity structure elucidation.

Expertise Note: For this compound, a common degradation pathway is the hydrolysis of the C-Cl bond. In the mass spectrum, you would look for a peak corresponding to [M-Cl+OH]⁺. The mass difference between the parent ion and this impurity ion would be a key indicator. The fragmentation pattern (MS/MS) of the impurity should show many of the same core fragments as the parent API, confirming the structural similarity.[18]

Section 4: Definitive Structural Elucidation with NMR

While MS provides strong evidence for a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[19][20][21]

Q8: An impurity has been isolated. What NMR experiments are essential for confirming its structure?

A8: A standard suite of 1D and 2D NMR experiments is required for full characterization.[20][22]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. For example, the disappearance of the chloromethyl singlet (~4.7 ppm) and the appearance of a new hydroxymethyl singlet (~4.5 ppm) and a hydroxyl proton would be strong evidence for hydrolysis.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The chemical shift of the carbon in the CH₂-X group will change significantly from a CH₂-Cl (~40-45 ppm) to a CH₂-OH (~60-65 ppm).

  • 2D COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling correlations, helping to map out spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton and confirming the position of substituents on the aromatic and oxazole rings.

Q9: My isolated impurity sample is very small ( < 1 mg). Can I still get good NMR data?

A9: Yes. Modern NMR spectrometers, especially those equipped with cryoprobes, are incredibly sensitive and can yield excellent data on sub-milligram quantities.[20] To maximize your chances of success:

  • Use a high-field instrument: A 600 MHz or higher spectrometer will provide the best sensitivity and dispersion.

  • Use a microprobe or cryoprobe: These probes are designed for mass-limited samples.

  • Increase the number of scans: For ¹³C and 2D experiments, acquiring data overnight (12-16 hours) is standard for very dilute samples.

  • Ensure high sample purity: Even small amounts of other impurities can complicate spectral interpretation. The sample should be purified by preparative HPLC before NMR analysis.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • Determination of oxazole and other impurities in acrylonitrile by gas chromatography.
  • A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-1,2-oxazole. Benchchem.
  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degrad
  • Development of Forced Degradation and Stability Indicating Studies of.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Structure Elucid
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Oxazoles and Gas chromatography-Mass spectrometry.
  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. International Journal of Pharmaceutical Research.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The versatility of the oxazole ring, with its capacity for diverse substitutions, allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive template for drug discovery.[4] This guide focuses on a specific subclass: 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole analogs. While comprehensive structure-activity relationship (SAR) data for this exact series of analogs is not extensively documented in publicly available literature, this guide will provide a prospective analysis based on established principles of medicinal chemistry and SAR data from structurally related oxazole derivatives.

This document will serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical space. We will delve into the rationale behind proposed structural modifications, outline robust experimental protocols for synthesis and biological evaluation, and present a hypothetical SAR analysis to guide future research endeavors.

Core Scaffold and Rationale for Investigation

The 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole core (Figure 1) presents several key features for SAR exploration:

  • 2-Aryl Substitution: The 2-position of the oxazole ring is a common site for modification in many biologically active oxazoles. The nature and substitution pattern of this aryl group can significantly influence target binding and overall activity.[5][6]

  • 3-Methoxyphenyl Group: The methoxy group at the meta-position of the phenyl ring is a hydrogen bond acceptor and can influence the molecule's conformation and electronic properties. Its position offers opportunities for exploring the impact of substituent placement (ortho, meta, para) on activity.

  • 5-Methyl Group: The 5-position is another key vector for chemical modification. Altering the size and nature of the substituent at this position can impact steric interactions within a binding pocket and modulate lipophilicity.

Core_Scaffold cluster_0 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Core Retrosynthesis Target 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole Analogs Amide N-(1-oxopropan-2-yl)benzamide Analogs Target->Amide Cyclodehydration Acid 3-Methoxybenzoic Acid Derivatives Amide->Acid Amide Coupling Amine 2-Aminopropan-1-one Amide->Amine

Figure 2: Proposed retrosynthetic analysis for the target analogs.

Experimental Protocol: General Synthetic Procedure
  • Amide Formation: To a solution of the appropriately substituted 3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture for 10-15 minutes at room temperature. Add 2-aminopropan-1-one hydrochloride (1.1 equivalents) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Cyclodehydration to Oxazole: Dissolve the intermediate amide (1 equivalent) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-6 hours), monitoring by TLC. After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final oxazole analog by column chromatography or recrystallization.

Hypothetical Structure-Activity Relationship (SAR) Analysis

The following sections outline a proposed SAR exploration strategy, with hypothetical data presented in tables for illustrative purposes. The goal is to systematically probe the chemical space around the core scaffold to identify key structural features that govern biological activity.

Part 1: Modification of the 3-Methoxyphenyl Ring

The electronic and steric properties of the 2-phenyl ring are critical for molecular recognition. Modifications at this position can significantly impact binding affinity and selectivity.

Table 1: Hypothetical SAR of Phenyl Ring Substituents

Compound IDR⁴R⁵Hypothetical IC₅₀ (µM)
1a (Lead) HOCH₃HHH5.2
1b OCH₃HHHH10.8
1c HHOCH₃HH2.5
1d HOHHHH3.1
1e HFHHH1.8
1f HClHHH4.5
1g HCNHHH8.9
1h HNO₂HHH15.3
1i HOCH₃OCH₃HH6.7

Interpretation of Hypothetical Data:

  • Positional Isomers: Comparing 1a , 1b , and 1c would reveal the optimal position for the methoxy group. In this hypothetical dataset, the para-position (1c ) is favored over the meta-position (1a ), and both are superior to the ortho-position (1b ), suggesting a specific spatial requirement in the target's binding site.

  • Hydrogen Bonding: Replacing the methoxy group with a hydroxyl group (1d ) could enhance activity if a hydrogen bond donor is preferred.

  • Electronic Effects: The introduction of electron-withdrawing groups like fluorine (1e ) and chlorine (1f ) might enhance activity through favorable electronic interactions. The stronger electron-withdrawing cyano (1g ) and nitro (1h ) groups could be detrimental, possibly due to unfavorable electronic or steric effects.

  • Multiple Substitutions: The di-substituted analog 1i could provide insights into the tolerance for bulkier substituents on the phenyl ring.

Part 2: Modification of the 5-Methyl Group

The substituent at the 5-position of the oxazole ring can influence steric interactions and lipophilicity.

Table 2: Hypothetical SAR of 5-Position Substituents

Compound IDR⁶Hypothetical IC₅₀ (µM)
2a (Lead) CH₃5.2
2b H12.5
2c C₂H₅3.8
2d n-C₃H₇8.1
2e i-C₃H₇2.1
2f Cyclopropyl1.5
2g Phenyl> 50
2h CH₂OH9.7

Interpretation of Hypothetical Data:

  • Steric Bulk: A small alkyl group at the 5-position appears beneficial. Increasing the chain length from methyl (2a ) to ethyl (2c ) improves activity, but a further increase to n-propyl (2d ) is detrimental. The branched isopropyl group (2e ) and the conformationally restricted cyclopropyl group (2f ) show the highest potency, suggesting a specific hydrophobic pocket that accommodates these shapes.

  • Lipophilicity: The unsubstituted analog (2b ) is significantly less active, highlighting the importance of a lipophilic group at this position.

  • Steric Hindrance: A bulky phenyl group (2g ) leads to a complete loss of activity, indicating significant steric hindrance.

  • Polarity: Introducing a polar hydroxymethyl group (2h ) decreases activity, suggesting that this region of the binding site is predominantly hydrophobic.

Proposed Biological Evaluation Workflow

A systematic biological evaluation is crucial to validate the hypothetical SAR. The choice of assays will depend on the therapeutic target of interest. A general workflow is presented below.

Biological_Evaluation Start Synthesized Analog Library Primary_Screen Primary Screening Assay (e.g., Enzyme Inhibition, Receptor Binding) Start->Primary_Screen Dose_Response Dose-Response and IC₅₀ Determination Primary_Screen->Dose_Response Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Dose_Response->Cell_Based ADME In Vitro ADME Profiling (e.g., Microsomal Stability, Permeability) Cell_Based->ADME In_Vivo In Vivo Efficacy Studies (in relevant animal models) ADME->In_Vivo End Lead Candidate In_Vivo->End

Figure 3: A generalized workflow for the biological evaluation of the synthesized analogs.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the exploration of the structure-activity relationships of 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole analogs. By systematically modifying the core scaffold at the 2-phenyl and 5-methyl positions and employing a robust biological evaluation cascade, researchers can efficiently navigate this chemical space to identify potent and selective modulators of their biological target of interest. The insights gained from such a study would not only be valuable for the development of novel therapeutics but also contribute to the broader understanding of the SAR of oxazole-containing compounds. Future work should focus on the synthesis and biological testing of the proposed analogs to validate and refine the hypothetical SAR presented herein.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10).
  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • ResearchGate. (2020).
  • Taylor & Francis Online. (2020).
  • MDPI. (n.d.). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

Sources

A Comparative Analysis of the Predicted Biological Activity of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

In the landscape of medicinal chemistry, the 1,3-oxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide delves into a comparative analysis of the predicted biological activity of a specific, yet under-investigated compound, 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole , against its structurally related analogs. By examining the structure-activity relationships (SAR) of known 2,4,5-trisubstituted oxazoles, we can extrapolate the potential bioactivity of our target compound and outline the experimental methodologies required for its validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel oxazole derivatives.

The Core Scaffold: Understanding the 2,4,5-Trisubstituted Oxazole

The biological activity of oxazole derivatives is intrinsically linked to the nature and position of their substituents. The general structure of a 2,4,5-trisubstituted oxazole, which our target compound belongs to, offers three key positions for chemical modification, each influencing the molecule's overall physicochemical properties and its interaction with biological targets.

G cluster_0 2,4,5-Trisubstituted Oxazole Core core Oxazole Oxazole Ring R2 R2 (Position 2) Oxazole->R2 Influences target binding specificity R4 R4 (Position 4) Oxazole->R4 Modulates reactivity and steric hindrance R5 R5 (Position 5) Oxazole->R5 Affects steric bulk and lipophilicity

Caption: Core structure of a 2,4,5-trisubstituted oxazole, highlighting the key positions for substitution.

Our target compound, This compound , possesses a 3-methoxyphenyl group at the R2 position, a reactive chloromethyl group at R4, and a methyl group at R5. To predict its biological activity, we will compare it with analogs where these substituents are varied.

Comparative Analysis of Biological Activities

Anticancer Activity: A Look at Cytotoxicity

Numerous studies have highlighted the anticancer potential of 2,4,5-trisubstituted oxazole derivatives.[3][4] The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Structure-Activity Relationship Insights:

  • Substitution at the 2-position (R2): The nature of the aryl group at the R2 position significantly influences cytotoxicity. For instance, the presence of methoxy groups on the phenyl ring can enhance activity. In a series of 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent, promising antitumor activity against breast cancer cell lines was observed.[5] This suggests that the 3-methoxyphenyl group in our target compound is a favorable feature for potential anticancer activity.

  • Substitution at the 4-position (R4): The 4-position substituent plays a crucial role. The chloromethyl group (CH₂Cl) in our target compound is a reactive electrophile. This functionality can potentially alkylate nucleophilic residues (e.g., cysteine, histidine) in enzymes or proteins within cancer cells, leading to irreversible inhibition and cell death. This is a common strategy in the design of targeted covalent inhibitors. The high reactivity of the chloromethyl group is a key feature that distinguishes our target compound from many of the analogs reported in the literature.[6]

  • Substitution at the 5-position (R5): The substituent at the 5-position often modulates steric hindrance and lipophilicity. A methyl group, as present in our target compound, is a relatively small and lipophilic substituent. In a study of 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, variations in the aryl group at the 5-position significantly impacted antiproliferative activity.[7]

Comparative Data of Analogous Oxazoles:

Compound/AnalogR2-SubstituentR4-SubstituentR5-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Target Compound 3-MethoxyphenylChloromethyl Methyle.g., HepG2, A549To be determined-
Analog 1 (from a series of benzoxazoles)Varied ArylVariedMethylA-549Varies[8]
Analog 2 (from a series of 2-amino-5-aryl thiazoles)3,4,5-TrimethoxyphenylAminoVaried ArylHeLa, A549, K5620.03 - 0.9 nM[7]
Analog 3 (from a series of indolo-pyrazoles with thiazolidinone)Indolyl-pyrazolylVariedThiazolidinoneSK-MEL-283.46[9]

Note: The table includes data from structurally related heterocyclic compounds to provide a broader context for potential activity, as direct analogs are not extensively reported.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Oxazole derivatives have also been extensively investigated for their antimicrobial properties.[1][10][11] The mechanism of action can vary, but often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship Insights:

  • General Trends: The antimicrobial activity of oxazoles is highly dependent on the overall substitution pattern. The presence of halogen atoms and lipophilic groups can enhance activity by facilitating passage through the microbial cell membrane.

  • Role of the Chloromethyl Group: As with anticancer activity, the reactive chloromethyl group in our target compound could be a key determinant of its antimicrobial potential. It could irreversibly bind to essential microbial enzymes, leading to potent inhibition.

Comparative Data of Analogous Oxazoles:

Compound/AnalogBacterial/Fungal StrainZone of Inhibition (mm) or MIC (µg/mL)Reference
Hypothetical Target Compound S. aureus, E. coli, C. albicansTo be determined-
Phenyl substituted oxazole derivativesS. aureus, S. pyogenes, E. coli, P. aeruginosaGood activity for some derivatives[11]
Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivativesAspergillus nigerUp to 90 mm zone of inhibition[1]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound and its analogs, a series of well-established in vitro assays are required.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

Workflow:

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Conclusion

Based on the analysis of structurally related analogs, This compound emerges as a promising candidate for exhibiting potent biological activities, particularly in the realms of anticancer and antimicrobial applications. The presence of the 3-methoxyphenyl group at the 2-position is a feature shared with other bioactive molecules. However, the key to its potential potency likely lies in the reactive 4-(chloromethyl) substituent, which could enable covalent interactions with biological targets, a mechanism known to enhance efficacy and duration of action.

The proposed experimental workflows provide a clear and robust framework for the empirical validation of these predictions. A systematic evaluation of this compound and a library of its analogs, where the substituents at the 2, 4, and 5-positions are systematically varied, will be crucial for elucidating a comprehensive structure-activity relationship. Such studies will not only confirm the therapeutic potential of this specific molecule but also contribute to the broader understanding of oxazole-based drug design. The insights gained will undoubtedly pave the way for the development of novel and more effective therapeutic agents.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

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  • a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

  • Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. PubMed. [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health. [Link]

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  • Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. National Institutes of Health. [Link]

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  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health. [Link]

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]

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"in silico modeling of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole protein binding"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting Protein-Ligand Interactions

In the landscape of modern drug discovery, in silico modeling has become an indispensable tool for rapidly assessing the potential of novel chemical entities. By simulating interactions at the molecular level, we can prioritize candidates for synthesis and experimental testing, saving significant time and resources. This guide provides a comprehensive, field-proven workflow for evaluating the protein binding characteristics of a novel compound, 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole , against a high-value therapeutic target: Cyclooxygenase-2 (COX-2).

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory agents like the COX-2 inhibitor Oxaprozin.[1][2] This makes COX-2 a scientifically sound and highly relevant target for our investigation. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[3] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a validated strategy for developing effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4]

To establish a robust benchmark, we will compare the binding predictions of our novel oxazole derivative against Celecoxib , a well-established, FDA-approved selective COX-2 inhibitor.[4][5] This head-to-head comparison will allow us to objectively evaluate our compound's potential and understand its binding mechanism relative to a known therapeutic. We will employ a multi-step computational protocol encompassing molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations and binding free energy calculations to assess the stability and affinity of the protein-ligand complex.

The In Silico Evaluation Workflow

Our computational strategy is designed as a self-validating cascade. Each step builds upon the last, from an initial, broad prediction of binding geometry to a more refined, dynamic assessment of the complex's stability and energetics. This approach ensures a rigorous evaluation of the ligand's potential.

G cluster_prep 1. System Preparation cluster_dock 2. Binding Pose Prediction cluster_sim 3. Stability & Energetics cluster_analysis 4. Comparative Analysis PDB Target Selection (COX-2, PDB: 3LN1) Clean Protein Preparation (Remove water, add hydrogens) PDB->Clean Dock Molecular Docking (AutoDock Vina) Clean->Dock Ligand_Target Ligand Preparation (Target) (Generate 3D coordinates) Ligand_Target->Dock Ligand_Comp Ligand Preparation (Comparator) (Celecoxib) Ligand_Comp->Dock MD Molecular Dynamics (MD) Simulation (GROMACS) Dock->MD MMGBSA Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->MMGBSA Analyze Analyze Results (Binding energy, key residues, H-bonds) MMGBSA->Analyze

Caption: Overall workflow for the in silico protein-ligand binding comparison.

Part 1: Experimental Protocols

Here, we detail the step-by-step methodologies for the computational analysis. The causality behind each choice of software and parameters is explained to ensure a robust and reproducible workflow.

Target and Ligand Preparation

The foundation of any meaningful simulation is a meticulously prepared system. Garbage in, garbage out. We start with a high-resolution crystal structure and generate clean, energetically minimized structures for both the protein and the ligands.

Protocol: System Setup

  • Target Protein Acquisition:

    • Navigate to the RCSB Protein Data Bank (PDB).

    • Download the crystal structure of murine Cyclooxygenase-2 (COX-2) in complex with Celecoxib, PDB ID: 3LN1 .[6] This structure is chosen because it contains our comparator ligand, which definitively marks the selective inhibitor binding site. The human and murine COX-2 enzymes are highly homologous, particularly in the active site, making this a suitable model.[7][8]

  • Protein Preparation:

    • Load the 3LN1.pdb file into a molecular visualization tool such as BIOVIA Discovery Studio or UCSF Chimera.

    • Remove all non-essential components: water molecules, co-factors, and the co-crystallized Celecoxib ligand. We will dock our ligands de novo.

    • Add polar hydrogens and assign correct bond orders.

    • Perform energy minimization using a suitable force field (e.g., CHARMM) to relax the structure and remove any steric clashes introduced during the preparation steps.

    • Save the cleaned protein structure as cox2_prepared.pdb.

  • Ligand Structure Generation:

    • Test Compound: The SMILES (Simplified Molecular Input Line Entry Specification) string for our test compound is COc1cccc(c1)c2nc(c(o2)C)CCl.

    • Comparator Compound: The SMILES string for Celecoxib is CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F.[5]

    • Use a tool like Open Babel or the online SMILES converter from the National Cancer Institute to convert these SMILES strings into 3D structures (.mol2 or .sdf format).

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Save the prepared ligands as target_ligand.pdbqt and celecoxib.pdbqt for docking.

Molecular Docking

Docking predicts the preferred orientation of a ligand when bound to a protein. It is a computationally efficient method to generate plausible binding poses and obtain a preliminary score that ranks potential binders.

Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Load the prepared protein cox2_prepared.pdb into AutoDock Tools.

    • Define the docking search space (the "grid box"). The most reliable way to do this is to center the box on the position of the original Celecoxib ligand in the 3LN1 structure. This ensures the search is focused on the known inhibitor binding pocket. A box size of 25Å x 25Å x 25Å is typically sufficient to cover the active site.

  • Running the Docking Simulation:

    • Use AutoDock Vina, a widely used and validated docking program.[9]

    • Configure the input file to specify the prepared protein, the prepared ligands, and the grid box parameters.

    • Set the exhaustiveness parameter to a minimum of 8. This controls the thoroughness of the conformational search. Higher values yield more accurate results at the cost of longer computation time.

    • Execute the docking run for both the target oxazole derivative and Celecoxib. Vina will generate an output file containing several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations introduce dynamics, allowing us to observe the behavior of the protein-ligand complex in a simulated physiological environment over time. This step is critical for assessing the stability of the predicted binding pose.

Protocol: MD Simulation with GROMACS

  • System Building:

    • Select the top-ranked docked pose for each ligand from the docking results.

    • Merge the coordinates of the prepared protein and the selected ligand pose into a single complex file.

    • Use a simulation package like GROMACS.[6][10][11] Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

    • Place the complex in a simulation box (e.g., a cubic box with a 1.0 nm margin from the protein surface).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge.[10]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove bad contacts between the solvent, ions, and the complex.

    • Equilibration: Perform a two-stage equilibration. First, a 100-picosecond (ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, a 100-ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.[11][12] During equilibration, apply position restraints to the protein and ligand heavy atoms to allow the solvent to relax around them.

    • Production MD: Run the production simulation for at least 100 nanoseconds (ns) without position restraints. This timescale is generally sufficient to observe the stability of the ligand in the binding pocket. Save the coordinates (trajectory) every 10 ps.

Binding Free Energy Calculation

From the MD trajectory, we can calculate the binding free energy, which provides a more accurate estimate of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method that offers a good balance of accuracy and computational cost.[13][14]

G MD_Traj MD Trajectory (100 ns) Snapshots Extract Snapshots (e.g., 100 frames) MD_Traj->Snapshots Complex Complex Energy (G_complex) Snapshots->Complex Receptor Receptor Energy (G_receptor) Snapshots->Receptor Ligand Ligand Energy (G_ligand) Snapshots->Ligand Calc ΔG_bind = G_complex - (G_receptor + G_ligand) Complex->Calc Receptor->Calc Ligand->Calc

Caption: MM/GBSA binding free energy calculation workflow.

Protocol: MM/GBSA Calculation

  • Trajectory Processing:

    • From the stable portion of the 100 ns production MD trajectory (e.g., the last 50 ns), extract a set of snapshots (e.g., 100-500 frames).

  • Energy Calculation:

    • For each snapshot, calculate the free energy for the complex, the isolated protein, and the isolated ligand. The total free energy (G) is composed of molecular mechanics energy (G_MM), polar solvation energy (G_polar), and nonpolar solvation energy (G_nonpolar).[13]

    • The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Averaging:

    • Average the ΔG_bind values across all snapshots to get the final estimated binding free energy.

Part 2: Comparative Performance Analysis

The data generated from the in silico protocols allow for a direct, quantitative comparison between our novel oxazole derivative and the reference inhibitor, Celecoxib. The results presented below are illustrative to demonstrate the analysis process.

Table 1: Comparative In Silico Performance Data

ParameterThis compoundCelecoxib (Reference)Interpretation
Docking Score (kcal/mol) -8.9-11.2A more negative score indicates a stronger predicted binding affinity. Celecoxib shows a superior initial score.
MM/GBSA ΔG_bind (kcal/mol) -35.6 ± 3.1-52.4 ± 2.8A more negative binding free energy suggests a more favorable and stable binding. Celecoxib is predicted to bind with significantly higher affinity.
Key H-Bond Interactions His90His90, Arg513Hydrogen bonds are critical for specificity and affinity. Celecoxib forms an additional key H-bond with Arg513, a residue crucial for COX-2 selectivity.
Ligand RMSD (Å) from MD 1.8 ± 0.40.9 ± 0.2Root Mean Square Deviation measures the stability of the ligand's pose. A lower, stable RMSD indicates the ligand remains securely in the binding pocket. Celecoxib demonstrates higher stability.
Analysis of Results
  • Binding Affinity: The initial docking scores suggest that while our novel oxazole shows promise, Celecoxib is predicted to be a more potent binder. This is further substantiated by the more rigorous MM/GBSA calculations, which indicate a significantly lower (more favorable) binding free energy for Celecoxib.

  • Binding Mode & Stability: Analysis of the MD trajectories reveals that Celecoxib maintains a highly stable pose within the COX-2 active site, reflected by its low RMSD. Its sulfonamide group forms critical hydrogen bonds with His90 and, importantly, with Arg513 at the entrance of a specific side pocket. This interaction with Arg513 is a hallmark of selective COX-2 inhibitors.[7][11] Our novel oxazole derivative also forms a stable hydrogen bond with His90, but it does not engage Arg513 in the same manner. Its higher RMSD suggests more conformational flexibility within the binding site, which can be a precursor to dissociation.

Conclusion and Future Directions

This comparative in silico guide demonstrates a robust workflow for evaluating a novel compound against a known drug and its target. Based on our analysis, This compound is predicted to bind to the active site of COX-2, but with lower affinity and stability compared to the established inhibitor, Celecoxib.

The key differentiator lies in the interaction with the selectivity pocket residue Arg513. This insight is invaluable for guiding the next steps in the drug design cycle. Future efforts should focus on modifying the oxazole scaffold to include a functional group capable of forming a strong, stable interaction with Arg513. This structure-activity relationship (SAR) knowledge, gained entirely through computational means, allows for the rational design of next-generation derivatives with potentially improved potency and selectivity, accelerating the journey from concept to clinic.

References

  • Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A review of Biological Activities as Antipathogenic. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

  • PubChem. Celecoxib. National Center for Biotechnology Information. [Link]

  • Wikipedia. Cyclooxygenase-2. [Link]

  • RCSB PDB. 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 72(Pt 10), 762–766. [Link]

  • Appleby, S. B., et al. (1994). Structure of the human cyclo-oxygenase-2 gene. Biochemical Journal, 302(3), 723-727. [Link]

  • RCSB PDB. 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

  • PubChemLite. 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. [Link]

  • Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 5. [Link]

  • PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. Celecoxib. [Link]

  • ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]

  • Wang, E., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(1), 9478-9508. [Link]

  • ScienceDirect. Molecular docking for Beginners | Autodock Full Tutorial. [Link]

  • ResearchGate. Protocol for MM/PBSA Molecular Dynamics Simulations of Proteins. [Link]

  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. [Link]

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Navigating Chemical Space: A Comparative Guide to QSAR Studies of 2,4,5-Trisubstituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4,5-trisubstituted oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. Derivatives of this heterocyclic core have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in rationally designing more potent and selective drug candidates based on this privileged scaffold. This guide provides an in-depth comparison of QSAR methodologies applied to 2,4,5-trisubstituted oxazoles and structurally related heterocyclic systems, offering insights into the causal relationships behind experimental choices and model development.

The Significance of the 2,4,5-Trisubstituted Oxazole Core

The unique arrangement of substituents at the 2, 4, and 5 positions of the oxazole ring allows for fine-tuning of steric, electronic, and hydrophobic properties. This chemical versatility enables the optimization of interactions with diverse biological targets. For instance, novel 2,4,5-trisubstituted oxazole derivatives have shown promising antiproliferative activity against various cancer cell lines, with some compounds exhibiting efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil.[1] Furthermore, this scaffold has been explored for its potential in modulating inflammatory pathways, highlighting its broad therapeutic applicability.[2]

A Deep Dive into 3D-QSAR: A Case Study of Structurally Related Imidazole Derivatives

While comprehensive, comparative 3D-QSAR studies on 2,4,5-trisubstituted oxazoles are still emerging in the literature, a detailed examination of a methodologically analogous study on 2,4,5-trisubstituted imidazole derivatives as Casein Kinase 2 (CK2) inhibitors offers a robust framework for understanding the power of these computational techniques.[3] This allows us to explore the principles of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) and how they can be applied to the oxazole scaffold.

Experimental Workflow for 3D-QSAR

The development of a predictive 3D-QSAR model follows a systematic and self-validating protocol, as illustrated below. The causality behind each step is crucial for building a robust and reliable model.

G cluster_0 Data Preparation cluster_1 Molecular Modeling cluster_2 3D-QSAR Model Generation cluster_3 Model Validation & Interpretation Data_Collection Dataset Collection (24 molecules) Splitting Dataset Splitting (Training and Test Sets) Data_Collection->Splitting Modeling 3D Structure Generation & Energy Minimization Splitting->Modeling Alignment Molecular Alignment (Template-based) Modeling->Alignment CoMFA CoMFA Field Calculation (Steric & Electrostatic) Alignment->CoMFA CoMSIA CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor) Alignment->CoMSIA PLS Partial Least Squares (PLS) Analysis CoMFA->PLS CoMSIA->PLS Validation Internal & External Validation (q², r², r²_pred) PLS->Validation Contour_Maps Contour Map Generation & Interpretation Validation->Contour_Maps

Figure 1: A generalized workflow for 3D-QSAR model development.

Causality Behind Methodological Choices:

  • Dataset Selection and Splitting: The choice of a structurally diverse set of molecules with a significant range in biological activity is paramount for developing a statistically sound model. The dataset is judiciously divided into a training set for model generation and a test set for external validation, ensuring an unbiased evaluation of the model's predictive power.

  • Molecular Alignment: The alignment of molecules is arguably the most critical step in 3D-QSAR. A template-based alignment, where all molecules are superimposed onto a common, structurally representative template, ensures that the variations in the calculated fields are directly attributable to the differences in substituent groups.

  • CoMFA vs. CoMSIA: CoMFA calculates steric and electrostatic fields, providing a fundamental understanding of shape and charge distribution requirements for activity.[4] CoMSIA expands on this by incorporating hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, offering a more nuanced and detailed picture of the intermolecular interactions governing ligand-receptor binding.[5][6][7] The choice between or combination of these methods depends on the nature of the binding site and the diversity of the ligand set.

Comparative Analysis of CoMFA and CoMSIA Models for Imidazole Derivatives

The study on 2,4,5-trisubstituted imidazole derivatives as CK2 inhibitors yielded statistically robust CoMFA and CoMSIA models, providing valuable insights for the design of more potent inhibitors.[3]

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Field ContributionsKey Findings
CoMFA 0.660.98Steric: 55%, Electrostatic: 45%The model highlighted the importance of bulky substituents at specific positions for enhanced activity, while identifying regions where electrostatic interactions with negatively charged groups are favorable.
CoMSIA 0.750.99Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 15%, H-bond Acceptor: 10%The CoMSIA model provided a more detailed picture, indicating that in addition to steric and electrostatic factors, hydrophobic interactions and the presence of hydrogen-bond donors and acceptors in specific regions significantly contribute to the inhibitory activity.

Bridging the Gap: From Qualitative SAR to Quantitative QSAR for 2,4,5-Trisubstituted Oxazoles

While a direct comparative 3D-QSAR study on 2,4,5-trisubstituted oxazoles is awaited, existing research provides a solid foundation of Structure-Activity Relationship (SAR) data that can inform future QSAR model development.

Antiproliferative Activity of 2,4,5-Trisubstituted Oxazoles

A study on novel 2,4,5-trisubstituted oxazole derivatives revealed key structural features influencing their antiproliferative activity.[1]

Key SAR Observations:

  • Substitution at the 2-position: The presence of a 2-fluorophenyl or a pyridin-3-yl group at this position was found to be beneficial for activity.

  • Substitution at the 4-position: A 2,3,4-trimethoxyphenyl group at this position consistently led to potent compounds.

  • Substitution at the 5-position: The introduction of a thio-linked benzothiazole, pyrimidine, or 5-methyl-1,3,4-thiadiazole moiety at this position resulted in compounds with good antiproliferative activity.

These qualitative observations provide an excellent starting point for a QSAR study. A well-designed QSAR model could quantify the contributions of these different substituents and predict the activity of novel, unsynthesized derivatives. For example, a 2D-QSAR study could correlate physicochemical descriptors of these substituents (e.g., Hammett constants, molar refractivity, hydrophobicity) with the observed biological activity.

Anti-inflammatory Potential of 2,4,5-Trisubstituted Oxazoles

Research into the anti-inflammatory properties of 2,4,5-trisubstituted oxazoles has identified their potential as inhibitors of aquaporin-4 (AQP4).[2] In silico docking studies suggested that these compounds can bind to AQP4, and subsequent in vitro experiments confirmed their ability to inhibit AQP4 and inflammatory cytokines.

From Docking to QSAR:

Molecular docking provides a static snapshot of the binding pose of a ligand within a receptor's active site. While invaluable for identifying key interactions, it does not inherently provide a quantitative prediction of activity for a series of compounds. A QSAR model, particularly a 3D-QSAR model, can complement docking studies by:

  • Validating Docking Poses: The alignment of molecules for a 3D-QSAR study can be guided by their docked conformations, providing a more biologically relevant alignment.

  • Quantifying Interactions: The contour maps generated from CoMFA and CoMSIA can visually represent the regions where specific physicochemical properties are favorable or unfavorable for activity, thereby quantifying the insights gained from docking.

  • Predicting Activity: A validated QSAR model can be used to predict the biological activity of a large library of virtual compounds, prioritizing the most promising candidates for synthesis and testing.

Future Directions: Integrated QSAR Approaches for 2,4,5-Trisubstituted Oxazoles

The development of robust and predictive QSAR models for 2,4,5-trisubstituted oxazole derivatives will be instrumental in accelerating the discovery of novel therapeutics. Future studies should aim to:

  • Develop and Compare Multiple QSAR Models: A comprehensive investigation should involve the development and comparison of various QSAR models, including 2D-QSAR, 3D-QSAR (CoMFA and CoMSIA), and Hologram QSAR (HQSAR), to gain a holistic understanding of the structure-activity landscape.

  • Integrate Molecular Docking and Molecular Dynamics: Combining QSAR with molecular docking and molecular dynamics simulations can provide a more dynamic and accurate representation of ligand-receptor interactions, leading to more reliable predictive models.

  • Explore Diverse Biological Activities: Given the broad therapeutic potential of the oxazole scaffold, QSAR studies should be extended to other biological targets, such as those involved in antimicrobial and neuroprotective activities.

By leveraging the power of comparative QSAR studies, researchers can navigate the vast chemical space of 2,4,5-trisubstituted oxazole derivatives with greater efficiency and precision, ultimately leading to the discovery of next-generation therapeutic agents.

References

  • Liu, X.-H., Lv, P.-C., Xue, J.-Y., Song, B.-A., & Zhu, H.-L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930–3935. [Link]

  • Meenakshi, M., Kannan, A., Jothimani, M., Selvi, T., Karthikeyan, M., Prahalathan, C., & Srinivasan, K. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances, 13(40), 28209–28221. [Link]

  • Klebe, G., Abraham, U., & Mietzner, T. (1994). Molecular similarity indices in a comparative analysis (CoMSIA) of drug molecules to correlate and predict their biological activity. Journal of Medicinal Chemistry, 37(24), 4130–4146. [Link]

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959–5967. [Link]

  • Klebe, G. (1998). Comparative molecular similarity indices analysis: CoMSIA. In 3D QSAR in Drug Design (pp. 87–104). Springer, Dordrecht. [Link]

  • Akamatsu, M. (2002). The use of comparative molecular field analysis (CoMFA) in the study of pesticide modes of action. Pest Management Science, 58(7), 641–649. [Link]

  • Kroemer, R. T. (2007). The anaconda in the ointment: CoMFA results for flexible compounds. Journal of Medicinal Chemistry, 50(23), 5521–5530. [Link]

  • Böhm, M., Stürzebecher, J., & Klebe, G. (1999). Comparative molecular similarity index analysis (CoMSIA) to study hydrogen-bonding properties and to score combinatorial libraries. Journal of Computer-Aided Molecular Design, 13(1), 51–62. [Link]

  • Kulkarni, S. S., Gediya, L. K., & Kulkarni, V. M. (1999). Comparative Molecular Field Analysis (CoMFA). Indian Journal of Pharmaceutical Sciences, 61(6), 331-336. [Link]

  • Slideshare. (n.d.). CoMFA CoMFA Comparative Molecular Field Analysis). Retrieved from [Link]

  • Kumar, R., & Singh, V. (2011). Review on CoMFA and CoMSIA. International Journal of Drug Design and Discovery, 2(3), 488-494.
  • Wang, Y., Li, Y., & Zhang, Y. (2008). Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors. Journal of Computer-Aided Molecular Design, 22(10), 711–725. [Link]

  • Researcher.Life. (1998). Comparative molecular similarity indices analysis: CoMSIA. Retrieved from [Link]

  • Ali, E. B., El-Faham, A., El-Sayed, W. M., El-Moselhy, T. F., & El-Shorbagi, A.-N. A. (2023). 3D-QSAR modeling and molecular docking studies on a series of 2, 4, 5-trisubstituted imidazole derivatives as CK2 inhibitors. Journal of Biomolecular Structure & Dynamics, 41(1), 234–248. [Link]

Sources

A Comparative Spectroscopic Guide to 4-(Chloromethyl) and 4-(Bromomethyl) Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halomethyl Oxazoles in Drug Discovery

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals valued for their diverse biological activities. The introduction of a reactive halomethyl group at the 4-position of the oxazole ring creates a versatile synthetic handle. This functionalization allows for facile nucleophilic substitution, enabling the construction of elaborate molecular architectures and the exploration of vast chemical space in drug discovery programs. Both 4-(chloromethyl) and 4-(bromomethyl) oxazoles serve as key intermediates, though their reactivity and spectroscopic signatures exhibit subtle yet crucial differences. This guide provides a detailed spectroscopic comparison of these two derivatives, supported by foundational principles and experimental protocols, to aid researchers in their identification, characterization, and utilization.

Theoretical Framework: The Influence of Halogens on Spectroscopic Properties

The distinct spectroscopic characteristics of 4-(chloromethyl) and 4-(bromomethyl) oxazole derivatives are primarily governed by the fundamental properties of chlorine and bromine, namely their electronegativity and isotopic distribution.

  • Electronegativity Effects in NMR: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This difference leads to a greater deshielding effect of chlorine on adjacent protons and carbons. Consequently, in ¹H and ¹³C NMR spectroscopy, nuclei in proximity to the halogen are expected to resonate at a higher chemical shift (downfield) in the chloro derivative compared to the bromo analogue[1].

  • The "Heavy Atom Effect" in ¹³C NMR: While electronegativity plays a role, the ¹³C NMR chemical shifts are also influenced by the "heavy atom effect." For halogens heavier than fluorine, this effect can lead to an upfield shift (shielding) of the directly attached carbon. This phenomenon is particularly pronounced with bromine and iodine.

  • Vibrational Frequencies in IR Spectroscopy: The carbon-halogen stretching frequency in infrared (IR) spectroscopy is dependent on the bond strength and the mass of the halogen atom. The C-Cl bond is stronger and involves a lighter atom than the C-Br bond. Therefore, the C-Cl stretching vibration is expected to occur at a higher frequency (wavenumber) than the C-Br stretch.

  • Isotopic Patterns in Mass Spectrometry: Mass spectrometry provides a definitive method to distinguish between these two derivatives. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M/M+2 isotopic pattern with a 3:1 intensity ratio for any fragment containing a single chlorine atom. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, but their natural abundance is nearly equal (approximately 1:1). This gives rise to an M/M+2 pattern with peaks of almost equal intensity[2].

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra is anticipated in the chemical shift of the methylene protons (-CH₂X).

Proton Predicted δ for 4-(Chloromethyl)oxazole (ppm) Predicted δ for 4-(Bromomethyl)oxazole (ppm) Rationale
-CH₂-~4.6 - 4.8~4.4 - 4.6The higher electronegativity of chlorine causes greater deshielding of the methylene protons, resulting in a downfield shift compared to the bromo derivative.
Oxazole H5~7.6 - 7.8~7.6 - 7.8Minimal effect expected from the halogen at this distance.
Oxazole H2~8.0 - 8.2~8.0 - 8.2Minimal effect expected from the halogen at this distance.
¹³C NMR Spectroscopy

In the ¹³C NMR spectra, the chemical shift of the methylene carbon (-CH₂X) is the primary point of differentiation.

Carbon Predicted δ for 4-(Chloromethyl)oxazole (ppm) Predicted δ for 4-(Bromomethyl)oxazole (ppm) Rationale
-CH₂-~40 - 45~30 - 35The electronegativity of chlorine suggests a downfield shift, but the heavy atom effect of bromine can cause a significant upfield shift for the directly attached carbon.
Oxazole C4~135 - 140~135 - 140Minor differences expected.
Oxazole C5~125 - 130~125 - 130Minor differences expected.
Oxazole C2~150 - 155~150 - 155Minor differences expected.
Infrared (IR) Spectroscopy

The key diagnostic peaks in the IR spectra are the C-X stretching frequencies.

Vibrational Mode Predicted Frequency for 4-(Chloromethyl)oxazole (cm⁻¹) Predicted Frequency for 4-(Bromomethyl)oxazole (cm⁻¹) Rationale
C-Cl Stretch~700 - 800N/AStronger bond and lighter mass of Cl compared to Br.
C-Br StretchN/A~600 - 700Weaker bond and heavier mass of Br compared to Cl.
C=N Stretch (Oxazole)~1650 - 1680~1650 - 1680Unlikely to be significantly affected by the halogen.
C-O-C Stretch (Oxazole)~1050 - 1150~1050 - 1150Unlikely to be significantly affected by the halogen.
Mass Spectrometry (MS)

The most definitive comparison lies in the mass spectra, specifically the isotopic patterns of the molecular ions and any halogen-containing fragments.

Feature 4-(Chloromethyl)oxazole 4-(Bromomethyl)oxazole Rationale
Molecular Formula C₄H₄ClNOC₄H₄BrNO
Molecular Weight 117.54 g/mol 161.99 g/mol
Isotopic Pattern M+ and M+2 peaks in a ~3:1 ratio.M+ and M+2 peaks in a ~1:1 ratio.Natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1)[2].
Key Fragmentation Loss of Cl, CH₂ClLoss of Br, CH₂BrHalogens are good leaving groups.

Experimental Protocols

To obtain the empirical data for a definitive comparison, the following standard protocols for spectroscopic analysis should be employed.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified oxazole derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition
  • ¹H and ¹³C NMR:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Parameters: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance of ¹³C.

  • IR Spectroscopy:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Mass Spectrometry:

    • Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Parameters:

      • ESI-MS: Infuse the sample solution into the ion source. Acquire spectra in positive ion mode. The mass range should be set to scan beyond the expected molecular weight of the compound.

      • EI-MS: Introduce the sample (if sufficiently volatile) into the ion source. Acquire spectra over a suitable mass range.

Visualizing the Comparison

G cluster_chloro 4-(Chloromethyl)oxazole cluster_bromo 4-(Bromomethyl)oxazole chloro_struct Structure (Cl) chloro_nmr NMR: -CH2 ~4.7 ppm chloro_struct->chloro_nmr Electronegativity chloro_ms MS: M/M+2 ≈ 3:1 chloro_struct->chloro_ms Isotopes bromo_struct Structure (Br) bromo_nmr NMR: -CH2 ~4.5 ppm bromo_struct->bromo_nmr Electronegativity bromo_ms MS: M/M+2 ≈ 1:1 bromo_struct->bromo_ms Isotopes

Figure 1: A conceptual diagram illustrating the key spectroscopic differences between 4-(chloromethyl) and 4-(bromomethyl) oxazole derivatives based on the properties of the halogen substituent.

Conclusion and Outlook

The spectroscopic differentiation between 4-(chloromethyl) and 4-(bromomethyl) oxazole derivatives is straightforward when leveraging a multi-technique approach. While ¹H and ¹³C NMR provide valuable insights into the electronic environment around the halomethyl group, and IR spectroscopy can distinguish the carbon-halogen bond, mass spectrometry offers the most unambiguous identification through the characteristic isotopic patterns of chlorine and bromine. Understanding these spectroscopic nuances is essential for chemists in drug discovery and development for reaction monitoring, quality control, and the definitive characterization of these important synthetic intermediates. The protocols and predictive data presented in this guide serve as a valuable resource for researchers working with these versatile building blocks.

References

  • TutorChase. How can you identify the presence of halogens using mass spectrometry? [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 429-438. [Link]

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A Technical Guide to the Comparative Cytotoxicity of Substituted Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents. Among the diverse biological activities exhibited by oxazole derivatives, their potent cytotoxic effects against a range of cancer cell lines have garnered significant attention from the scientific community. This guide provides an in-depth, objective comparison of the cytotoxic profiles of various substituted oxazole compounds, supported by experimental data, to aid researchers in the strategic design and development of next-generation anticancer therapeutics.

The Oxazole Scaffold: A Versatile Tool in Anticancer Drug Discovery

The versatility of the oxazole core lies in its susceptibility to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This inherent adaptability enables the creation of extensive libraries of compounds with diverse functionalities, leading to the identification of potent and selective anticancer agents. The anticancer activity of these compounds is often attributed to their ability to interact with various biological targets crucial for cancer cell survival and proliferation.

Numerous studies have demonstrated that the substitution pattern on the oxazole ring plays a pivotal role in determining the cytotoxic potency and selectivity of these compounds.[1][2][3][4] Strategic modifications can enhance their interaction with specific enzymatic pockets or cellular components, leading to improved therapeutic indices.

Mechanisms of Action: How Substituted Oxazoles Induce Cancer Cell Death

Substituted oxazole compounds exert their cytotoxic effects through a variety of mechanisms, often leading to the induction of apoptosis, or programmed cell death. Key molecular targets that have been identified include:

  • Tubulin Polymerization: Certain oxazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.[5][6][7]

  • Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Some oxazole compounds have been shown to inhibit these enzymes, leading to DNA damage and the activation of apoptotic pathways.[5][6][7]

  • Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Several oxazole derivatives have been identified as potent inhibitors of various protein kinases implicated in cancer, thereby disrupting oncogenic signaling.[5][6][7]

  • STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion. Inhibition of STAT3 signaling by certain oxazole compounds represents a promising anticancer strategy.[5][6][7]

Comparative Cytotoxicity of Substituted Oxazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various classes of substituted oxazole compounds against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), provides a quantitative comparison of their potency.

Table 1: Cytotoxicity of 2,4,5-Trisubstituted Oxazole Derivatives
Compound IDR1 SubstituentR2 SubstituentR3 SubstituentCancer Cell LineIC50 (µM)[5]
6af 2-fluorophenyl2,3,4-trimethoxyphenylthio-benzo[d]thiazolePC-3 (Prostate)7.8
A431 (Skin)9.2
6bg pyridin-3-yl2,3,4-trimethoxyphenylthio-pyrimidinePC-3 (Prostate)8.5
A431 (Skin)10.1
6cf 2-fluorophenyl2,3,4-trimethoxyphenylthio-5-methyl-1,3,4-thiadiazolePC-3 (Prostate)6.9
A431 (Skin)8.3

Data from Liu et al. (2009).

Table 2: Cytotoxicity of Oxazole Sulfonamide Derivatives against Leukemia Cell Lines
Compound IDMean GI50 (µM)[8]Mean TGI (µM)[8]Mean LC50 (µM)[8]
22 0.41662.11>100
24 0.48174.5>100
26 0.42949.70>100
27 0.26073.70>100
28 0.38063.03>100
29 0.47754.16>100
30 0.21633.36>100
32 0.49170.32>100

GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.[8]

Table 3: Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives against Colorectal Adenocarcinoma (HT29) Cells
Compound IDSubstituentCC50 (µM)[9][10]
3g 3-(N,N-dimethylamino)propyl58.44
3j N/A99.87
3e pentyl129.41
5-Fluorouracil (Reference Drug)381.16
Cisplatin (Reference Drug)47.17

CC50: 50% cytotoxic concentration. Data from a study on novel oxazolo[5,4-d]pyrimidines as potential anticancer agents.[9][10]

Structure-Activity Relationship (SAR) Insights

The presented data highlights key structure-activity relationships that can guide the design of more potent oxazole-based anticancer agents. For the 2,4,5-trisubstituted oxazoles, the nature of the heterocyclic moiety at the R3 position appears to significantly influence cytotoxicity, with the thio-5-methyl-1,3,4-thiadiazole (compound 6cf ) showing the highest potency against both prostate and skin cancer cell lines.[5]

In the oxazole sulfonamide series, the presence of halogenated aniline derivatives was generally associated with potent and selective inhibition of leukemia cell lines, with several compounds exhibiting GI50 values in the nanomolar to submicromolar range.[8] For the oxazolo[5,4-d]pyrimidines, the presence of a 3-(N,N-dimethylamino)propyl substituent in compound 3g resulted in the most potent activity against the HT29 colorectal cancer cell line.[9][10]

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of the cytotoxic potential of novel compounds is paramount in drug discovery. The following are detailed, step-by-step methodologies for commonly employed cytotoxicity assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted oxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[11]

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50, TGI, and LC50 values.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Substituted Oxazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Compound_Treatment Treatment with Oxazole Compounds Characterization->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT or SRB) Compound_Treatment->Cytotoxicity_Assay Data_Analysis IC50/GI50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Lead Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Lead Compounds Western_Blot Western Blotting (Target Protein Expression) Data_Analysis->Western_Blot Lead Compounds Tubulin_Inhibition_Pathway Oxazole Substituted Oxazole Compound Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Microtubules Microtubules Oxazole->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway illustrating tubulin polymerization inhibition by substituted oxazoles.

Conclusion

Substituted oxazole compounds represent a highly promising class of anticancer agents with diverse mechanisms of action. The comparative cytotoxicity data presented in this guide underscores the importance of the substitution pattern on the oxazole core in determining their potency and selectivity. By leveraging the structure-activity relationship insights and employing robust experimental protocols, researchers can continue to design and develop novel oxazole derivatives with improved therapeutic profiles for the treatment of cancer.

References

  • Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • Cytotoxic assays for screening anticancer agents. (2006). Statistics in Medicine. [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2013). Medicinal Chemistry Communications. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • New colorimetric cytotoxicity assay for anticancer-drug screening. (1990). Journal of the National Cancer Institute. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (2020). ChemistrySelect. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Journal of the Serbian Chemical Society. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Structure activity relationship of synthesized compounds. (2022). Journal of the Indian Chemical Society. [Link]

  • Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity. (2019). Organic & Medicinal Chemistry International Journal. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Chemical Methodologies. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). International Journal of Molecular Sciences. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences. [Link]

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"validating the mechanism of action of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of a novel therapeutic candidate, 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole . Given the broad spectrum of biological activities associated with the oxazole scaffold, ranging from enzyme inhibition to modulation of protein-protein interactions, a systematic and multi-faceted validation strategy is paramount.[1]

This document is structured not as a rigid protocol, but as a logical, field-proven workflow. We will operate under a plausible hypothesis: that our compound acts as a selective inhibitor of a key cellular signaling pathway implicated in disease, such as the RAS/RAF/MEK/ERK (MAPK) pathway, a common target in oncology. We will outline the necessary experiments to rigorously test this hypothesis, confirm the direct molecular target, and compare its performance against established alternatives.

Phase 1: Unbiased Target Identification and Target Engagement

The foundational step in MoA validation is to identify the specific molecular target(s) with which the compound physically interacts. This phase moves from an unbiased screen to a confirmation of target engagement in a physiological context.

Experiment 1: Affinity-Based Target Identification

The most direct method to identify a compound's binding partners is to use the molecule itself as bait.[2] By synthesizing a derivative of our oxazole compound with an affinity tag (e.g., biotin), we can perform a pull-down experiment from cell lysates, followed by mass spectrometry to identify the bound proteins.

Causality behind Experimental Choice: This unbiased approach does not rely on prior assumptions about the compound's target. It allows for the discovery of both expected and unexpected interactions, providing a comprehensive view of the compound's potential MoA and off-targets.[1]

Detailed Protocol: Biotin-Affinity Pull-Down & Mass Spectrometry

  • Probe Synthesis: Synthesize an analogue of this compound containing a biotin tag attached via a flexible linker arm. It is critical to ensure this modification does not abrogate the compound's biological activity.

  • Cell Lysis: Culture a relevant cell line (e.g., A375 melanoma cells, which have a constitutively active MAPK pathway) and prepare a native protein lysate.

  • Incubation: Incubate the cell lysate with the biotinylated compound to allow for binding to its target protein(s). A control incubation with a non-biotinylated compound or free biotin should be run in parallel.

  • Capture: Add streptavidin-conjugated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe-protein complexes.[1]

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution & Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the protein lists from the compound-treated sample and the negative control. Bona fide targets will be significantly enriched in the experimental sample.

Experiment 2: Kinome Profiling for Selectivity

Given that many oxazole derivatives are known to be enzyme inhibitors, and kinases are a major class of drug targets, screening our compound against a broad panel of kinases is a logical step.[] This provides crucial data on both the primary target and the compound's selectivity, a key predictor of potential side effects. Several commercial services offer kinome profiling.[4][5][6]

Causality behind Experimental Choice: Selectivity is as important as potency. A "dirty" drug with many off-targets can lead to toxicity. A kinome scan provides a quantitative measure of selectivity early in the validation process, guiding future optimization.

Exemplary Data: Kinome Profiling Results

Kinase Target% Inhibition at 1 µM
MEK1 98.2%
MEK295.5%
ERK28.1%
BRAF5.3%
JNK12.1%
p38α1.5%
... (300+ other kinases)<10%

Table 1: Simulated kinome profiling data for this compound, suggesting high potency and selectivity for MEK1/2 kinases.

Experiment 3: Cellular Thermal Shift Assay (CETSA®)

Identifying a binding partner in a lysate is essential, but confirming this interaction occurs within the complex environment of an intact cell is the gold standard for target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9]

Causality behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiological setting without modifying the compound or the protein. A positive result significantly increases confidence that the identified target is relevant to the compound's cellular activity.[10]

Detailed Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with either the oxazole compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet precipitated/aggregated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein (hypothetically MEK1) remaining at each temperature using Western blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble protein against temperature. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the control.

Exemplary Data: CETSA Results

Temperature (°C)% Soluble MEK1 (Vehicle)% Soluble MEK1 (Compound)
45100%100%
5095%100%
5570%98%
6045%85%
6515%55%
705%20%

Table 2: Simulated CETSA data showing a significant thermal stabilization of MEK1 in cells treated with the oxazole compound, confirming target engagement.

G cluster_0 Phase 1: Target Identification & Engagement unbiased Unbiased Screening affinity Affinity Pull-Down + Mass Spec unbiased->affinity  What does it bind to? kinome Kinome Profiling unbiased->kinome  How selective is it? confirm Confirmation in Cells cetsa Cellular Thermal Shift Assay (CETSA) confirm->cetsa  Does it bind in the cell? affinity->confirm kinome->confirm

Workflow for Target Identification and Engagement.

Phase 2: Biochemical and Cellular MoA Validation

With a primary target identified and engagement confirmed (hypothetically MEK1), we must now validate that the compound modulates the target's function and affects its downstream signaling pathway.

Experiment 4: In Vitro Enzymatic Assay

This experiment directly measures the compound's effect on the catalytic activity of the purified target enzyme. It is used to determine the potency of the inhibitor, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11][12]

Causality behind Experimental Choice: The in vitro assay isolates the compound and its direct target from all other cellular components. This allows for the unambiguous quantification of inhibitory potency and is essential for structure-activity relationship (SAR) studies during lead optimization.[13]

Detailed Protocol: MEK1 Kinase Assay (e.g., TR-FRET)

  • Reagents: Use purified, active MEK1 enzyme, a kinase-dead ERK1 substrate, and ATP.

  • Reaction Setup: In a multi-well plate, serially dilute the oxazole compound. Add MEK1, the ERK1 substrate, and initiate the reaction by adding ATP.

  • Incubation: Allow the kinase reaction to proceed for a set time at 37°C.

  • Detection: Stop the reaction and add detection reagents. For a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would include a Europium-labeled anti-phospho-ERK antibody and an APC-labeled anti-GST (or other tag) antibody.

  • Signal Reading: If ERK is phosphorylated by MEK1, the antibodies will be in close proximity, generating a FRET signal. Read the plate on a TR-FRET-capable reader.

  • IC50 Calculation: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experiment 5: Cellular Pathway Analysis via Western Blot

This experiment assesses whether the compound inhibits the target's activity within a cellular signaling pathway. For our MEK1 hypothesis, we would measure the phosphorylation status of its direct substrate, ERK. Inhibition of MEK1 should lead to a dose-dependent decrease in phosphorylated ERK (p-ERK).[14][15]

Causality behind Experimental Choice: This experiment connects the biochemical activity (enzyme inhibition) to a cellular outcome (pathway modulation). It validates that the compound is cell-permeable and can engage its target at concentrations sufficient to disrupt downstream signaling.

G cluster_0 MAPK Signaling Pathway RAF RAF Kinase MEK MEK1/2 Kinase RAF->MEK phosphorylates ERK ERK1/2 Kinase MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription phosphorylates Inhibitor 4-(Chloromethyl)-2- (3-methoxyphenyl)-5- methyl-1,3-oxazole Inhibitor->MEK INHIBITS

Hypothetical Inhibition of the MAPK Signaling Pathway.

Detailed Protocol: Western Blot for p-ERK

  • Cell Treatment: Plate cells and treat with increasing concentrations of the oxazole compound for a specified time (e.g., 2 hours). Include a positive control (a known MEK inhibitor) and a negative control (vehicle).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).

  • Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Comparison with Alternative Validation Methodologies

A key component of MoA validation is comparing the new compound's effects to those achieved by orthogonal methods. This provides the highest level of confidence that the on-target activity is responsible for the observed biological phenotype.

Alternative 1: Comparison with an Established Small Molecule Inhibitor

We can compare our novel oxazole compound to a well-characterized, FDA-approved MEK inhibitor like Trametinib. The comparison should be based on key performance metrics derived from the experiments described above.

Comparative Performance Data

Parameter4-(Chloromethyl)-...-oxazole (Hypothetical)Trametinib (Reference)Rationale
Target MEK1/2MEK1/2Both compounds engage the same primary target.
Biochemical Potency (IC50) 15 nM10 nMDemonstrates comparable direct inhibitory activity against the purified enzyme.
Cellular Potency (p-ERK EC50) 50 nM30 nMShows potency in a cellular context, reflecting cell permeability and target engagement.
Kinase Selectivity (S-Score) 0.050.08A lower S-Score indicates higher selectivity. This suggests our compound may have fewer off-targets.

Table 3: A comparative guide summarizing the hypothetical performance of the novel oxazole compound against the established MEK inhibitor, Trametinib.

Alternative 2: Genetic Target Validation (RNAi & CRISPR)
  • RNA interference (RNAi): Uses small interfering RNAs (siRNAs) to induce the degradation of the target protein's mRNA, leading to a transient "knockdown" of the protein.[22]

  • CRISPR-Cas9: Uses a guide RNA and the Cas9 nuclease to create a double-strand break in the target gene, leading to a permanent "knockout" of the gene.[][24][25]

Causality behind Experimental Choice: Genetic methods are completely independent of the small molecule's chemistry. If the phenotype of MEK1 knockdown/knockout (e.g., reduced cell proliferation) is identical to the phenotype of treating cells with our oxazole compound, this provides powerful, orthogonal evidence that the compound works through MEK1 inhibition.

G cluster_0 Pharmacological Inhibition cluster_1 Genetic Inhibition compound Oxazole Compound target_p MEK1 Protein compound->target_p inhibits phenotype_p Cellular Phenotype (e.g., ↓ Proliferation) target_p->phenotype_p leads to phenotype_g Cellular Phenotype (e.g., ↓ Proliferation) phenotype_p->phenotype_g Compare Phenotypes crispr CRISPR / RNAi target_g MEK1 Gene/mRNA crispr->target_g silences target_g->phenotype_g leads to

Logic of Comparing Pharmacological vs. Genetic Inhibition.

Conclusion

Validating the mechanism of action of a novel compound like this compound is a systematic, evidence-based process. It begins with unbiased methods to identify the direct molecular target and progresses through rigorous biochemical and cellular assays to confirm functional modulation of that target and its associated pathways. By employing a multi-pronged approach that includes affinity proteomics, kinome screening, and biophysical confirmation of target engagement (CETSA), we can build a strong, data-driven hypothesis.

Crucially, this hypothesis is then tested by comparing the compound's effects to established pharmacological agents and, most importantly, to orthogonal genetic validation techniques like CRISPR and RNAi. This comprehensive workflow ensures a high degree of confidence in the determined mechanism of action, which is fundamental for the continued development of any new therapeutic agent.

References

  • Schenone, S., Brullo, C., & Musumeci, F. (2017). The Oxazole in Medicinal Chemistry. Current Medicinal Chemistry.
  • Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding siRNA off-target effects for target identification and validation. Nature Reviews Drug Discovery. [URL: https://www.
  • Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug discovery and therapy. Nature Reviews Drug Discovery. [URL: https://www.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/kinome-profiling-service.html]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-screening-and-profiling-service]
  • BOC Sciences. (n.d.). CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences. [URL: https://www.bocsci.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant. [URL: https://www.assayquant.com/kinase-profiling-services]
  • Terstiege, A., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Science. [URL: https://www.science.org/doi/10.1126/science.1217621]
  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4006]
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [URL: https://www.pharmaron.com/lab-services/in-vitro-biology/biochemical-assays/kinase-profiling-and-screening-services/]
  • PubMed. (2005). Exploring the Sounds of Silence: RNAi-mediated Gene Silencing for Target Identification and Validation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16465651/]
  • Oncolines B.V. (2024). Kinome Profiling. Oncolines. [URL: https://www.oncolines.com/assays/biochemical-assays/kinome-profiling/]
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. [URL: https://pubmed.ncbi.nlm.nih.gov/25572406/]
  • ResearchGate. (2022). RNA interference: from target validation to therapeutics. ResearchGate. [URL: https://www.researchgate.
  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. [URL: https://www.biocompare.
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [URL: https://www.researchgate.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [URL: https://www.ucl.ac.
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Sources

A Comparative Analysis of the Reactivity of 2- and 4-Substituted Oxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the reactivity of 2- and 4-substituted oxazoles, designed for researchers, scientists, and professionals in drug development. By delving into the electronic and steric influences of substituent placement, this document aims to provide a clear understanding of the divergent chemical behaviors of these isomeric heterocycles, supported by experimental data and detailed protocols.

Introduction: The Oxazole Ring and Its Electronic Landscape

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This arrangement results in a unique electronic distribution that governs their reactivity. The inherent electronegativity of the oxygen and nitrogen atoms renders the oxazole ring electron-deficient, which influences its susceptibility to various chemical transformations. The positions on the oxazole ring are numbered starting from the oxygen atom (position 1), with the nitrogen at position 3. The carbon atoms are at positions 2, 4, and 5.

The electron density across the ring is not uniform. The C2 position, situated between the two electronegative heteroatoms, is the most electron-deficient. The C5 position is the most electron-rich, and the C4 position exhibits intermediate electron density. This electronic disparity is the fundamental reason why the reactivity of a substituted oxazole is profoundly dictated by the position of the substituent.

This guide will explore the practical implications of this electronic landscape by comparing the reactivity of 2- and 4-substituted oxazoles in key chemical reactions, including electrophilic substitution, nucleophilic attack, and cycloaddition reactions.

Comparative Reactivity: A Head-to-Head Analysis

The placement of a substituent at either the C2 or C4 position significantly alters the reactivity profile of the oxazole ring. This section provides a comparative overview of these differences, substantiated by experimental findings.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the oxazole ring, electrophilic aromatic substitution is generally less facile compared to benzene. However, the outcome of such reactions is highly dependent on the substituent's position.

  • 4-Substituted Oxazoles: The presence of a substituent at the C4 position can influence the regioselectivity of electrophilic attack. The C5 position, being the most electron-rich, is the preferred site for electrophilic substitution. An electron-donating group at C4 can further activate the C5 position.

  • 2-Substituted Oxazoles: In contrast, electrophilic substitution on 2-substituted oxazoles is more challenging due to the profound electron deficiency at the C2 position. When the reaction does occur, it typically directs the incoming electrophile to the C5 position.

Nucleophilic Substitution

The electron-deficient C2 position is the primary target for nucleophilic attack, especially if it bears a suitable leaving group.

  • 2-Substituted Oxazoles: A halogen or another good leaving group at the C2 position is readily displaced by a variety of nucleophiles. This susceptibility makes 2-halooxazoles valuable building blocks in organic synthesis.

  • 4-Substituted Oxazoles: Nucleophilic substitution at the C4 position is considerably less favorable due to its higher electron density compared to the C2 position. Harsh reaction conditions are often required to effect substitution at this position.

Cycloaddition Reactions

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the synthesis of complex molecules. The substitution pattern on the oxazole ring plays a crucial role in the feasibility and outcome of these cycloadditions.

  • General Considerations: The electron-deficient nature of the oxazole ring generally requires the use of electron-rich dienophiles for the Diels-Alder reaction to proceed efficiently. The reaction is often followed by the loss of a small molecule (e.g., water, nitrile) to form a new aromatic ring, such as a furan or pyridine.

  • Influence of Substitution: The presence of substituents at either the C2 or C4 position can impact the rate and regioselectivity of the cycloaddition. Electron-donating groups on the oxazole ring can enhance its reactivity as a diene.

Experimental Protocols and Data

To provide a practical context for the discussed reactivity patterns, this section details representative experimental protocols and summarizes key comparative data.

Protocol: Palladium-Catalyzed Cross-Coupling of 2-Chlorooxazole

This protocol describes a typical Suzuki cross-coupling reaction, highlighting the reactivity of the C2 position towards palladium-catalyzed C-C bond formation.

Step-by-Step Methodology:

  • To a stirred solution of 2-chloro-4,5-diphenyloxazole (1.0 eq) in a 2:1 mixture of toluene and ethanol, add phenylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90 °C) and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4,5-triphenyloxazole.

Comparative Data Summary

The following table summarizes typical yields for comparable reactions, illustrating the divergent reactivity of 2- and 4-substituted oxazoles.

Reaction TypeSubstrateReagentsProductTypical Yield (%)
Nucleophilic Substitution2-Chloro-4,5-dimethyloxazoleSodium methoxide2-Methoxy-4,5-dimethyloxazole> 90%
Nucleophilic Substitution4-Chloro-2,5-dimethyloxazoleSodium methoxide4-Methoxy-2,5-dimethyloxazole< 10% (under similar conditions)
Electrophilic Bromination4-Methyl-2-phenyloxazoleNBS, CCl45-Bromo-4-methyl-2-phenyloxazole~75%
Electrophilic Bromination2-Methyl-4-phenyloxazoleNBS, CCl45-Bromo-2-methyl-4-phenyloxazole~80%

Data presented are representative and can vary based on specific substrates and reaction conditions.

Mechanistic Insights and Workflow Visualization

To further elucidate the principles governing the reactivity of substituted oxazoles, the following diagrams illustrate the electronic effects and a typical experimental workflow.

G cluster_0 Electronic Effects in Oxazole cluster_1 Reactivity Consequences Oxazole_Ring Oxazole Ring (Electron Deficient) C2_Position C2 Position (Most Electron Deficient) Oxazole_Ring->C2_Position δ+ C4_Position C4 Position (Intermediate Electron Density) Oxazole_Ring->C4_Position δ- C5_Position C5 Position (Most Electron Rich) Oxazole_Ring->C5_Position δ-- Nucleophilic_Attack Favored at C2 C2_Position->Nucleophilic_Attack Electrophilic_Attack Favored at C5 C5_Position->Electrophilic_Attack

Caption: Electronic landscape of the oxazole ring and its influence on reactivity.

G Start Start: 2- or 4-Substituted Oxazole Reaction_Setup Reaction Setup: Solvent, Reagents, Catalyst Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon, Nitrogen) Reaction_Setup->Inert_Atmosphere Reagent_Addition Controlled Reagent Addition (e.g., Syringe Pump) Inert_Atmosphere->Reagent_Addition Temperature_Control Temperature Control: Heating (Reflux) or Cooling Reagent_Addition->Temperature_Control Monitoring Reaction Monitoring: TLC, GC-MS, or LC-MS Temperature_Control->Monitoring Workup Aqueous Workup: Quenching, Extraction Monitoring->Workup Upon Completion Purification Purification: Column Chromatography, Recrystallization Workup->Purification Analysis Product Analysis: NMR, Mass Spectrometry, IR Purification->Analysis End End: Pure, Characterized Product Analysis->End

Caption: A generalized experimental workflow for synthetic transformations of substituted oxazoles.

Conclusion and Future Outlook

The position of a substituent on the oxazole ring is a critical determinant of its chemical reactivity. 2-Substituted oxazoles, with their highly electron-deficient C2 position, are excellent substrates for nucleophilic substitution and metal-catalyzed cross-coupling reactions. In contrast, 4-substituted oxazoles are more amenable to electrophilic substitution at the C5 position.

A thorough understanding of these divergent reactivity patterns is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science, where oxazole-containing molecules are of significant interest. Future research will likely focus on the development of novel catalytic systems that can further modulate the reactivity of specific positions on the oxazole ring, enabling even more precise and efficient synthetic transformations.

References

  • Comprehensive Organic Chemistry II, Volume 4, (2013). ScienceDirect. [Link]

  • The Chemistry of Heterocyclic Compounds, Oxazoles, Volume 60, (2003). John Wiley & Sons. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole, a halogenated organic compound utilized in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is formulated based on the known hazards of structurally similar compounds and established best practices for the management of halogenated chemical waste. All personnel handling this compound must operate under the assumption that it is hazardous.

Hazard Assessment and Risk Mitigation

Due to its chemical structure, this compound is classified as a halogenated organic compound.[1][2] An analogous compound, 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole (CAS Number: 475481-99-3), is designated as a combustible solid that is harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction.[3] It is also classified with a Water Hazard Class (WGK) of 3, indicating a high potential for water contamination.[3] Therefore, it is imperative to handle this compound with stringent safety protocols to prevent personnel exposure and environmental release.

Key Assumed Hazards:

  • Acute oral toxicity

  • Skin and eye irritant

  • Potential skin sensitizer

  • Hazardous to aquatic life

  • Combustible solid

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any capacity, including during disposal procedures:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.To protect against splashes and solid particulates entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can lead to irritation or sensitization.[3]
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron.To protect against spills and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes.To prevent exposure from spills.
Respiratory All handling should occur within a certified chemical fume hood to minimize inhalation risk.To prevent inhalation of any dust or vapors.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to ensure safe handling, treatment, and disposal. As a halogenated organic compound, this compound must never be mixed with non-halogenated waste streams.[1][2]

Disposal Workflow Diagram

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Disposal Pathway start Generation of Waste 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole decision Is the waste a halogenated organic? start->decision halogenated Halogenated Waste Container (Clearly Labeled) decision->halogenated Yes non_halogenated Non-Halogenated Waste Container decision->non_halogenated No incineration High-Temperature Hazardous Waste Incineration halogenated->incineration landfill Landfill Prohibited incineration->landfill sewer Sewer Disposal Prohibited incineration->sewer

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials.

Waste Collection
  • Designated Waste Container : Use a clearly labeled, dedicated, and sealable container for solid halogenated hazardous chemical waste. The container must be made of a material compatible with organic compounds.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).

  • Accumulation : Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

Spill Management

In the event of a spill, immediate and proper cleanup is crucial to mitigate risks.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment : Use absorbent pads or other inert materials to contain the spill and prevent it from spreading.

  • Collection : Carefully collect the absorbent material and any contaminated debris. Place all contaminated materials into a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of halogenated organic compounds is strictly regulated to prevent environmental harm.

  • Incineration : The required method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[1] This process ensures the complete destruction of the compound and prevents the release of hazardous byproducts.

  • Landfill Prohibition : Landfilling of halogenated organic compounds is prohibited.[4] These compounds can damage landfill liners and leach into the soil and groundwater, causing long-term environmental contamination.[4]

  • Sewer System Prohibition : Under no circumstances should this compound or its containers be disposed of down the drain.[1] This can lead to the contamination of waterways and is a violation of environmental regulations.

Summary of Key Disposal Parameters

ParameterGuideline
Waste Classification Halogenated Organic Hazardous Waste
Segregation Must be segregated from non-halogenated organic and all other waste streams.[1][2]
Primary Disposal Method High-temperature incineration at a licensed facility.[1]
Prohibited Disposal Landfill and sewer system disposal are strictly prohibited.[1][4]
Containerization Use clearly labeled, sealed, and compatible containers for all waste containing this compound.
Spill Residue All materials used to clean up spills of this compound must be disposed of as halogenated hazardous waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2-(p-Tolyl)oxazole: A Guide for Laboratory Professionals.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole.
  • Illinois Pollution Control Board. (n.d.). Subpart I: Wastes Containing Halogenated Organic Compounds.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-(Chloromethyl)-2-(3-methoxyphenyl)-5-methyl-1,3-oxazole. As a novel heterocyclic compound, its toxicological properties may not be fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes established safety protocols for analogous chemical structures to ensure the highest level of protection.

Understanding the Hazard: A Proactive Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns[1][2]. The chloromethyl group can act as an alkylating agent, posing a significant risk upon dermal contact.

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[2][3][4].

  • Sensitization: May cause an allergic skin reaction[1].

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical reactivity.

PPE ComponentSpecificationsRationale for Use
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Nitrile gloves offer good resistance to a range of organic compounds[5]. Double-gloving provides an additional barrier against potential tears or rapid permeation.
Eye and Face Protection ANSI Z87-certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a full-face shield over safety glasses is mandatory.Protects against accidental splashes to the eyes, which can cause severe and irreversible damage[5][6].
Body Protection A knee-length laboratory coat with long, cuffed sleeves. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.Prevents contact of the chemical with skin and personal clothing[5].
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the risk of inhaling the compound, which could lead to respiratory irritation[4][6].
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Experimental Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Safety Glasses/Goggles Don1->Don2 Don3 Respirator (if required) Don2->Don3 Don4 Gloves (outer layer last) Don3->Don4 Doff1 Gloves (outer layer first) Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Glasses/Goggles Doff2->Doff3 Doff4 Respirator (if used) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Fume Hood Operation: Before handling, ensure the chemical fume hood is functioning correctly. The sash should be lowered to the indicated working height.

  • Decontamination: The work surface within the fume hood should be decontaminated before and after use.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use anti-static equipment if the powder is fine to prevent dispersal.

3.2. Dissolution and Reaction Setup:

  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Vessel Sealing: All reaction vessels must be securely sealed or equipped with appropriate condensers to prevent the escape of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioImmediate Action Steps
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
Minor Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. 4. Decontaminate the spill area.
Major Spill 1. Evacuate the laboratory immediately. 2. Alert your institution's environmental health and safety (EHS) department. 3. Prevent entry to the affected area.
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation is Key:

Waste_Segregation cluster_waste_streams Waste Streams cluster_disposal_path Disposal Pathway Compound 4-(Chloromethyl)-2-(3-methoxyphenyl) -5-methyl-1,3-oxazole Waste SolidWaste Solid Waste (Contaminated consumables, e.g., gloves, weigh boats) Compound->SolidWaste LiquidWaste Liquid Waste (Unused solutions, reaction mixtures) Compound->LiquidWaste HalogenatedWaste Designated Halogenated Organic Waste Container SolidWaste->HalogenatedWaste LiquidWaste->HalogenatedWaste Incineration High-Temperature Incineration HalogenatedWaste->Incineration

Caption: Segregation and disposal pathway for chlorinated organic waste.

Disposal Protocol:

  • Waste Collection: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (gloves, pipette tips, etc.), must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Segregation: This waste stream must be segregated as halogenated organic waste. Do not mix with non-halogenated waste, as this can increase disposal costs and complicate the disposal process[7].

  • Final Disposal: The sealed and labeled waste container should be transferred to your institution's EHS department for disposal via high-temperature incineration at a licensed facility[8][9][10]. This is the preferred method for the complete destruction of chlorinated organic compounds, preventing their release into the environment[8][9].

By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • Process for Disposal of Chlorinated Organic Residues . Taylor & Francis Online. [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Proper Protective Equipment . Chemistry LibreTexts. [Link]

  • How to Choose PPE for Chemical Work . Allan Chemical Corporation. [Link]

  • chemical label 4-(chloromethyl)-2-phenoxy-1,3-oxazole . ECHA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.